molecular formula C7H10N2O2 B1357515 1-Isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 942631-65-4

1-Isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1357515
CAS No.: 942631-65-4
M. Wt: 154.17 g/mol
InChI Key: NZOZNIDXTXBUDN-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOZNIDXTXBUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599116
Record name 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942631-65-4
Record name 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 942631-65-4

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific compound, this guide combines known information with established principles of pyrazole chemistry to offer a thorough resource for researchers.

Chemical and Physical Properties

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of an isopropyl group at the N1 position and a carboxylic acid at the C3 position defines its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₇H₁₀N₂O₂-
Molecular Weight 154.17 g/mol -
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred from the presence of the carboxylic acid group
Melting Point Not publicly availableData not found in reviewed literature
pKa Not publicly availableExpected to be in the range of 3-5 for the carboxylic acid
LogP Not publicly availableEstimated to be moderately lipophilic

Spectroscopic Data Analysis

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks and Signals
¹H NMR - Septet for the isopropyl CH proton. - Doublet for the isopropyl CH₃ protons. - Singlets for the two pyrazole ring protons. - Broad singlet for the carboxylic acid OH proton.
¹³C NMR - Resonances for the two distinct isopropyl carbons. - Signals for the three pyrazole ring carbons. - A downfield signal for the carboxylic acid carbonyl carbon.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid. - C=O stretch from the carboxylic acid. - C-H stretches from the isopropyl and pyrazole groups. - C=N and C=C stretches from the pyrazole ring.
Mass Spectrometry - Molecular ion peak (M+) corresponding to the molecular weight. - Fragmentation patterns consistent with the loss of the isopropyl and carboxylic acid groups.

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol:

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2-formyl-3-oxobutanoate in ethanol, add isopropylhydrazine hydrochloride and sodium acetate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-isopropyl-1H-pyrazole-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 1-isopropyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

G Ethyl 2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate Cyclization Cyclization Ethyl 2-formyl-3-oxobutanoate->Cyclization Isopropylhydrazine Isopropylhydrazine Isopropylhydrazine->Cyclization Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate Cyclization->Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate EtOH, Reflux Hydrolysis Hydrolysis Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate->Hydrolysis 1. NaOH, EtOH/H₂O 2. HCl This compound This compound Hydrolysis->this compound

Caption: Hypothetical two-step synthesis of the target compound.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:

  • Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).

  • Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.

  • Antimicrobial: Exhibiting activity against bacteria and fungi.

  • Antiviral: Acting on viral replication mechanisms.

  • CNS activity: Modulating receptors and enzymes in the central nervous system.

The carboxylic acid moiety of the title compound provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

G cluster_0 Compound Screening Workflow cluster_1 Potential Therapeutic Areas Compound This compound Library Amide Library Generation Compound->Library Amidation Reactions Screening High-Throughput Screening Library->Screening Assay Plates Hit Hit Identification Screening->Hit Oncology Oncology Hit->Oncology Inflammation Inflammation Hit->Inflammation Infectious Diseases Infectious Diseases Hit->Infectious Diseases Neurology Neurology Hit->Neurology

Caption: Workflow for exploring the biological potential.

Signaling Pathway Considerations

Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a primary area of investigation would be their effect on various signaling pathways implicated in diseases like cancer. Key pathways to consider for screening include:

  • MAPK/ERK Pathway: Central to cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: Crucial for regulating cell growth, metabolism, and survival.

  • JAK/STAT Pathway: Involved in immune responses and cell growth.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Inhibitor Pyrazole Compound (Potential Inhibitor) Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical scaffold. While specific experimental data is scarce, its structural features suggest significant potential for the development of novel therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed and reproducible synthetic protocol along with comprehensive spectroscopic data.

  • Biological Screening: Evaluating the compound and its derivatives against a wide range of biological targets, particularly kinases and other enzymes relevant to human diseases.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to optimize potency and selectivity for identified biological targets.

This guide serves as a foundational resource to stimulate and inform further investigation into this promising molecule.

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Isopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines confirmed identifiers with predicted values for key parameters. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis of substituted pyrazole carboxylic acids and the determination of their fundamental physicochemical characteristics. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents incorporating the pyrazole scaffold.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in pharmaceutical research. Their utility spans various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer applications. The physicochemical properties of these molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing factors such as absorption, distribution, metabolism, excretion, and target engagement.

This compound (Figure 1) is a member of this important class of compounds. Understanding its fundamental physicochemical characteristics is a prerequisite for its rational application in drug design and development. This guide summarizes the available data and provides generalized methodologies for its synthesis and property characterization.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
CAS Number 942631-65-4[1][2]
Molecular Formula C₇H₁₀N₂O₂[1][3]
Molecular Weight 154.17 g/mol [1][3]
Appearance Solid (predicted)
Melting Point Not experimentally determined. Predicted to be in the range of other substituted pyrazole carboxylic acids.
Boiling Point Not experimentally determined.
Solubility Predicted to have some solubility in polar organic solvents and aqueous bases.
pKa (acidic) Predicted to be in the range of 3.5 - 4.5 for the carboxylic acid proton.
LogP Predicted to be in the range of 1.0 - 2.0.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a general and plausible route can be extrapolated from established methods for the synthesis of 1-substituted pyrazole-3-carboxylic acids.

General Synthesis Protocol

A common method for the synthesis of 1-substituted pyrazole-3-carboxylic acids involves the condensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester.

Synthesis_Workflow A Ethyl 2,4-dioxovalerate C Condensation A->C Reactant 1 B Isopropylhydrazine B->C Reactant 2 D Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate C->D Intermediate E Hydrolysis (e.g., NaOH, H₂O/EtOH) D->E F This compound E->F Final Product

Caption: General synthesis workflow for this compound.

Methodology:

  • Reaction Setup: To a solution of ethyl 2,4-dioxovalerate in a suitable solvent such as ethanol, add an equimolar amount of isopropylhydrazine.

  • Condensation: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization to form the pyrazole ring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure. The crude product, ethyl 1-isopropyl-1H-pyrazole-3-carboxylate, can be purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is then dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Acidification and Product Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Physicochemical Properties: Experimental Protocols

The following are generalized protocols for the experimental determination of the key physicochemical properties.

Melting_Point_Workflow A Sample Preparation (Dry, finely powder) B Capillary Tube Loading A->B C Melting Point Apparatus B->C D Heating and Observation C->D E Record Melting Range D->E

Caption: Workflow for melting point determination.

Methodology:

  • A small amount of the dried, purified compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility_Workflow A Weigh Compound B Add Solvent Incrementally A->B C Equilibrate (Stir/Vortex) B->C D Visual Inspection (Clear solution?) C->D E Quantify (e.g., HPLC, UV-Vis) D->E If clear F Determine Solubility (mg/mL or mol/L) E->F

Caption: Workflow for solubility determination.

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

  • The mixture is agitated (e.g., by stirring or shaking) at a constant temperature until equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.

pKa_Determination_Workflow A Prepare Solution of Compound B Potentiometric Titration (with strong base) A->B C Monitor pH B->C D Plot Titration Curve (pH vs. Volume of Titrant) C->D E Determine pKa (pH at half-equivalence point) D->E

Caption: Workflow for pKa determination via potentiometric titration.

Methodology (Potentiometric Titration):

  • A solution of the compound in a suitable solvent (often a water-cosolvent mixture) is prepared.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

LogP_Determination_Workflow A Prepare Octanol/Water Phases B Dissolve Compound in One Phase A->B C Equilibrate Phases (Shake/Mix) B->C D Separate Phases C->D E Measure Concentration in Each Phase (HPLC or UV-Vis) D->E F Calculate LogP = log([Compound]octanol / [Compound]water) E->F

Caption: Workflow for LogP determination (Shake-Flask Method).

Methodology (Shake-Flask Method):

  • A solution of the compound is prepared in one of the two immiscible solvents, typically n-octanol or water.

  • A known volume of the second immiscible solvent is added.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined by a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathway has been elucidated for this compound, the pyrazole core is a common motif in molecules targeting a variety of biological pathways. For instance, pyrazole-containing compounds have been developed as inhibitors of kinases, cyclooxygenases (COX), and other enzymes implicated in inflammatory and proliferative diseases. The carboxylic acid moiety can serve as a key interaction point with target proteins, for example, by forming salt bridges with basic amino acid residues in an active site.

The diagram below illustrates a hypothetical scenario where a pyrazole carboxylic acid derivative acts as an inhibitor of a signaling pathway involved in inflammation.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates TF Transcription Factor Kinase_B->TF activates DNA DNA TF->DNA Gene Inflammatory Gene DNA->Gene transcribes Inflammation Inflammatory Response Gene->Inflammation Ligand Pro-inflammatory Ligand Ligand->Receptor Inhibitor 1-Isopropyl-1H-pyrazole- 3-carboxylic acid (Hypothetical Inhibitor) Inhibitor->Kinase_B inhibits

Caption: Hypothetical signaling pathway inhibited by a pyrazole carboxylic acid derivative.

Conclusion

This compound is a molecule with potential for application in drug discovery, leveraging the well-established biological relevance of the pyrazole scaffold. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, this guide provides a summary of its known identifiers and predicted characteristics. The outlined general experimental protocols for synthesis and property determination offer a practical framework for researchers to generate the necessary data for their specific applications. Further experimental investigation is warranted to fully elucidate the properties of this compound and to explore its potential as a building block for novel therapeutic agents.

References

A Technical Guide to 1-Isopropyl-1H-pyrazole-3-carboxylic Acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core, a five-membered ring with two adjacent nitrogen atoms. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and its emerging role as a key intermediate in the synthesis of pharmacologically active molecules. While specific biological data on this compound is limited in publicly available literature, this document will explore the broader context of pyrazole carboxylic acids in drug discovery, including general synthetic strategies and their established importance as pharmacophores. This guide aims to serve as a foundational resource for researchers interested in the utility of this and similar pyrazole derivatives in medicinal chemistry.

Chemical Structure and Nomenclature

The fundamental characteristics of this compound are detailed below.

Table 1: Chemical Identity and Properties

PropertyValue
IUPAC Name This compound
Synonyms 1-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid, 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
CAS Number 942631-65-4
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Appearance Typically a white to off-white solid[1]
Solubility Soluble in polar solvents[1]

The structure of this compound consists of a pyrazole ring with an isopropyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 3.

Chemical Structure:

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, general methods for the synthesis of 1-substituted-pyrazole-3-carboxylic acids are well-established. A common approach involves the cyclocondensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester.

General Experimental Protocol for 1-Substituted-Pyrazole-3-Carboxylic Acids

A representative two-step synthesis is outlined below. This protocol is generalized and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxobutanoate in a suitable solvent (e.g., ethanol), add isopropylhydrazine.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to facilitate the cyclocondensation reaction.

  • Progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The purified ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is dissolved in a mixture of a suitable solvent (e.g., tetrahydrofuran, methanol) and water.

  • An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added to the solution.[2][3]

  • The reaction mixture is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).[2][3]

  • The organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is acidified with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid.[2][3]

  • The solid product is collected by filtration, washed with water, and dried to yield this compound.

Role in Drug Discovery and Development

Intermediate in the Synthesis of Farnesoid X Receptor (FXR) Agonists

Patents have disclosed the use of this compound in the preparation of compounds that act as agonists for the Farnesoid X Receptor (FXR).[2][3] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. Agonists of FXR are being investigated for the treatment of various metabolic and liver diseases.

Precursor for Beta-Secretase (BACE1) Inhibitors

This pyrazole derivative has also been used in the synthesis of inhibitors of beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. BACE1 inhibitors are therefore a major focus of research for the development of disease-modifying therapies for Alzheimer's. A patent describes the esterification of this compound to form methyl 1-isopropyl-1H-pyrazole-3-carboxylate as a step in the synthesis of BACE1 inhibitors.[4]

The following diagram illustrates the workflow of utilizing this compound as a synthetic intermediate in drug discovery.

G A This compound B Chemical Modification (e.g., Esterification, Amidation) A->B Step 1 C Advanced Intermediate B->C Step 2 D Coupling with other fragments C->D Step 3 E Final Drug Candidate D->E Step 4 F Biological Screening (e.g., FXR agonism, BACE1 inhibition) E->F

Caption: Synthetic workflow from this compound to a drug candidate.

Broader Biological Context of Pyrazole Carboxylic Acids

The pyrazole carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have been shown to exhibit a wide range of biological activities, making them attractive for the development of novel therapeutics. While specific data for the 1-isopropyl derivative is lacking, the broader class of compounds has been investigated for:

  • Anti-inflammatory activity: Some pyrazole derivatives have shown potent anti-inflammatory effects.

  • Antimicrobial properties: The pyrazole nucleus is present in several compounds with antibacterial and antifungal activity.

  • Anticancer activity: Certain pyrazole-containing molecules have been evaluated as potential anticancer agents.

The diverse biological activities of pyrazole derivatives underscore the importance of compounds like this compound as versatile starting materials for the synthesis of new chemical entities with therapeutic potential.

Conclusion

This compound is a valuable heterocyclic building block with a clear role in the synthesis of complex molecules for drug discovery. While direct biological profiling of this compound is not extensively reported, its application as an intermediate in the development of FXR agonists and BACE1 inhibitors highlights its significance for medicinal chemists. The general synthetic routes and the established biological importance of the pyrazole carboxylic acid scaffold provide a strong basis for its continued use in the design and synthesis of novel therapeutic agents. Further research into the direct biological activities of this and related simple pyrazole derivatives could unveil new pharmacological applications.

References

The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Pyrazole carboxylic acid derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound Series 1
Derivative 7aHL-60-[1]
Derivative 8bHeLa30.5[1]
Derivative 8bHL-6024.4[1]
Derivative 7jHeLa30.4[1]
Compound Series 2
Compound 29MCF717.12[2]
Compound 29HepG210.05[2]
Compound 29A54929.95[2]
Compound 35HepG23.53[2]
Compound 35MCF76.71[2]
Compound 35Hela5.16[2]
Compound 37MCF75.21[3]
Compound Series 3
Compound 25HT293.17 - 6.77[3]
Compound 25PC33.17 - 6.77[3]
Compound 25A5493.17 - 6.77[3]
Compound 25U87MG3.17 - 6.77[3]
Compound Series 4
Compound 5bK5620.021[4]
Compound 5bA5490.69[4]
Compound Series 5
Pyrazole carbohydrazide 36B16F10pIC50 = 6.75[5]
Pyrazole carbohydrazide 41B16F10pIC50 = 6.51[5]
Pyrazole carbohydrazide 43B16F10pIC50 = 6.73[5]
Compound Series 6
Pyrazole acetohydrazide 4MDA-MB-231pIC50 = 6.36[5]
Pyrazole acetohydrazide 4A2780pIC50 = 8.57[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Test compounds (pyrazole carboxylic acid derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[9]

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well.[9] Incubate for an additional 1.5-4 hours at 37°C.[6][9]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Cancer

Pyrazole derivatives exert their anticancer effects by targeting various signaling pathways. A common mechanism involves the inhibition of protein kinases that are often dysregulated in cancer.

anticancer_pathway cluster_outcomes Cellular Outcomes extracellular Growth Factors (EGF, VEGF) receptor Receptor Tyrosine Kinases (EGFR, VEGFR) extracellular->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras angiogenesis Angiogenesis pyrazole Pyrazole Carboxylic Acid Derivatives pyrazole->receptor cdk Cyclin-Dependent Kinases (CDKs) pyrazole->cdk akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Proliferation mtor->proliferation survival Survival mtor->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation cell_cycle Cell Cycle Progression cdk->cell_cycle cell_cycle->proliferation agar_well_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare and pour Muller-Hinton Agar inoculate Inoculate agar surface with microorganism prep_media->inoculate punch_wells Punch wells in the agar inoculate->punch_wells load_compounds Load test compounds, positive & negative controls punch_wells->load_compounds pre_diffuse Pre-diffuse at room temperature load_compounds->pre_diffuse incubate Incubate plates pre_diffuse->incubate measure_zones Measure zones of inhibition incubate->measure_zones anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) nf_kb NF-κB inflammatory_stimuli->nf_kb cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins pyrazole Pyrazole Carboxylic Acid Derivatives pyrazole->cox2 inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation tnf_alpha TNF-α tnf_alpha->cox2 nf_kb->tnf_alpha

References

Navigating the Polar Landscape: A Technical Guide to the Solubility of 1-Isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring, an isopropyl group, and a carboxylic acid functional group. The presence of the carboxylic acid moiety is the primary determinant of its solubility profile, rendering it generally soluble in polar solvents. The pyrazole ring also contributes to its polarity. This guide outlines the theoretical basis for its solubility and provides standardized methods for qualitative and quantitative solubility assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to off-white solid
Key Functional Groups Carboxylic Acid, Pyrazole Ring, Isopropyl Group

Qualitative Solubility Profile

Based on its molecular structure, this compound is expected to exhibit the following general solubility characteristics in polar solvents:

  • Water: The carboxylic acid group can engage in hydrogen bonding with water molecules, suggesting at least moderate solubility. The overall solubility will be influenced by the pH of the aqueous solution.

  • Alcohols (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of the carboxylic acid to form hydrogen bonds with the hydroxyl group of the alcohol.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): High solubility is expected in these polar aprotic solvents.

  • Aqueous Basic Solutions (e.g., NaOH, NaHCO₃): The acidic proton of the carboxylic acid will react with a base to form a highly polar and water-soluble carboxylate salt.

  • Aqueous Acidic Solutions (e.g., HCl): The basic nitrogen atoms in the pyrazole ring can be protonated in acidic solutions, potentially increasing solubility compared to neutral water.

The interplay of these structural features is visualized in the diagram below.

cluster_molecule This compound cluster_properties Solubility Influence Molecule Isopropyl Group Pyrazole Ring Carboxylic Acid Hydrophobic Hydrophobic Character (Decreases polar solubility) Molecule:f0->Hydrophobic Polar_Ring Polar Heterocycle (Increases polar solubility) Molecule:f1->Polar_Ring H_Bonding Hydrogen Bonding & Acidity (Increases polar solubility) Molecule:f2->H_Bonding

Figure 1. Structural features of this compound and their influence on solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and semi-quantitative assessment of solubility.

Qualitative Solubility Testing

This protocol is used to classify the solubility of a compound in various solvents.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Spatula

  • Solvents: Deionized water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, Ethanol, Methanol, DMSO.

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has dissolved, the compound is classified as "soluble" in that solvent. If any solid remains, it is classified as "insoluble" or "sparingly soluble."

  • For tests with NaOH and HCl, observe for any reaction (e.g., effervescence with NaHCO₃) and subsequent dissolution.

The logical workflow for this qualitative analysis is depicted in the following diagram.

Start Start with Compound Water Test Solubility in Water Start->Water Soluble_Water Soluble in Water Water->Soluble_Water Yes Insoluble_Water Insoluble in Water Water->Insoluble_Water No NaOH Test Solubility in 5% NaOH Insoluble_Water->NaOH Soluble_NaOH Soluble in NaOH (Acidic Compound) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble in NaOH NaOH->Insoluble_NaOH No HCl Test Solubility in 5% HCl Insoluble_NaOH->HCl Soluble_HCl Soluble in HCl (Basic Compound) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble in HCl (Neutral Compound) HCl->Insoluble_HCl No

Figure 2. Experimental workflow for qualitative solubility classification.
Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more quantitative measure of solubility.

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Chosen polar solvent

Procedure:

  • Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used to generate a calibration curve.

  • Add an excess amount of the compound to a series of flasks.

  • Add a known volume of the solvent to each flask.

  • Seal the flasks and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the flasks to stand to let undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

  • Analyze the concentration of the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

While specific quantitative solubility data for this compound in polar solvents is not currently available in published literature, its chemical structure strongly indicates good solubility in such media. The provided experimental protocols offer robust methodologies for researchers to determine both qualitative and quantitative solubility, which is a critical parameter in various stages of drug discovery and development. The information and procedures outlined in this guide are intended to empower scientific professionals in their work with this and similar chemical entities.

Physicochemical Properties of 1-Isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block used in chemical synthesis. This document provides a summary of its key physicochemical properties based on available data.

Molecular Formula and Weight

A comprehensive analysis of chemical databases confirms the molecular formula and weight of this compound.

PropertyValue
Molecular Formula C7H10N2O2[1][2][3]
Molecular Weight 154.17 g/mol [1][2][3]

Structural Information

The structure of the molecule is defined by the arrangement of its atoms.

IdentifierValue
SMILES CC(C)N1C=CC(=N1)C(=O)O[1]
InChI 1S/C7H10N2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5H,1-2H3,(H,10,11)
InChI Key NZOZNIDXTXBUDN-UHFFFAOYSA-N

Experimental Properties

PropertyValue
Physical Form Solid

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and specific to individual manufacturers and research laboratories. General methodologies for the synthesis of pyrazole carboxylic acids can be found in the broader chemical literature, often involving the condensation of a hydrazine derivative with a β-dicarbonyl compound, followed by oxidation or other functional group manipulations. Characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key identifiers of this compound.

Logical Relationships of Compound Identifiers A This compound B Molecular Formula C7H10N2O2 A->B has C Molecular Weight 154.17 g/mol A->C has D SMILES CC(C)N1C=CC(=N1)C(=O)O B->D represents E InChI 1S/C7H10N2O2/... B->E represents

Caption: Relationship between compound name and its identifiers.

References

The Pyrazole Core: A Privileged Scaffold in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Pyrazole-Containing Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a cornerstone in the design of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the history, discovery, and development of key pyrazole-containing pharmaceuticals, with a focus on Celecoxib, Rimonabant, and Sildenafil. It includes detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant biological pathways to support researchers in the field of drug development.

Historical Milestones in Pyrazole Chemistry and Pharmacology

The journey of pyrazole from a laboratory curiosity to a key component of blockbuster drugs is marked by several pivotal discoveries. Understanding this timeline provides context for the evolution of rational drug design centered around this versatile heterocycle.

YearKey Event/DiscoverySignificance
1883 Ludwig Knorr reports the first synthesis of a pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, the core of Antipyrine.[2][3][4][5]Marks the birth of pyrazole chemistry and leads to one of the first synthetic analgesics.
1989 Phillip Needleman's lab identifies a steroid-suppressible cyclooxygenase, later known as COX-2.[6]Paves the way for the development of selective NSAIDs with potentially fewer gastrointestinal side effects.
1989 Pfizer scientists begin clinical trials for Sildenafil for angina.[7][8]The unexpected side effect of penile erections redirects the drug's development, leading to a breakthrough in erectile dysfunction treatment.
1991 The gene for COX-2 is cloned and its existence confirmed.[9][10][11]Provides a definitive target for the rational design of selective anti-inflammatory drugs.
1998 The U.S. FDA approves Sildenafil (Viagra), a pyrazolopyrimidinone, for the treatment of erectile dysfunction.[7][8][12]The first oral PDE5 inhibitor, revolutionizing the treatment of erectile dysfunction.
1998 The U.S. FDA approves Celecoxib (Celebrex), a diarylpyrazole, for the treatment of arthritis.[11][13]The first selective COX-2 inhibitor to reach the market, offering a new option for anti-inflammatory therapy.
2006 The European Commission approves Rimonabant (Acomplia), a 1,5-diarylpyrazole, for the treatment of obesity.The first CB1 receptor blocker approved for therapeutic use, though it was later withdrawn due to psychiatric side effects.

Case Study 1: Celecoxib - The Dawn of Selective COX-2 Inhibition

The discovery of two cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, in the early 1990s was a landmark in understanding inflammation.[10][11] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1. Celecoxib was the first rationally designed drug to emerge from this hypothesis.[11]

Signaling Pathway: Prostaglandin Biosynthesis

Celecoxib exerts its therapeutic effect by intercepting the arachidonic acid cascade. Specifically, it selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Protective_PGs Protective Prostaglandins (e.g., GI cytoprotection, platelet function) PGH2_1->Protective_PGs Isomerases Inflammatory_PGs Inflammatory Prostaglandins (e.g., PGE2, PGI2) (Pain, Fever, Inflammation) PGH2_2->Inflammatory_PGs Isomerases Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Celecoxib selectively inhibits the COX-2 enzyme in the prostaglandin synthesis pathway.
Quantitative Pharmacological Data: Celecoxib

The selectivity of Celecoxib for COX-2 over COX-1 is a key determinant of its therapeutic profile. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.

ParameterValueReference
COX-2 IC50 0.04 µM[6]
COX-1 IC50 15 µM[6]
Selectivity Ratio (COX-1/COX-2) 375Calculated
Oral Bioavailability ~99% (relative to suspension)[14]
Elimination Half-life ~11 hours (fasted)[14][15]
Protein Binding ~97%[16]
Experimental Protocols

A common and fundamental approach for synthesizing Celecoxib involves the Knorr pyrazole synthesis, specifically the condensation of a substituted 1,3-dione with a substituted hydrazine.[6]

Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.

Materials:

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • 4-sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • A solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is prepared in ethanol within a reaction vessel equipped with a reflux condenser.

  • 4-sulfamoylphenylhydrazine hydrochloride is added to the solution.

  • A catalytic amount of hydrochloric acid is introduced, and the mixture is heated to reflux for several hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[6]

This protocol outlines a common method to determine the IC50 values of an inhibitor for COX enzymes.[6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Celecoxib (or test compound)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Enzyme Pre-incubation: Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of Celecoxib (typically in DMSO) or vehicle control in the assay buffer for 10-15 minutes at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction, often by adding a strong acid.

  • Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit as per the manufacturer's instructions.

  • Calculation: Calculate the percentage of COX activity inhibition for each Celecoxib concentration compared to the vehicle control.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dilutions Prepare serial dilutions of Celecoxib Preincubation Pre-incubate enzyme with Celecoxib or vehicle Dilutions->Preincubation Enzyme Prepare COX-1 and COX-2 enzyme solutions Enzyme->Preincubation Initiation Add Arachidonic Acid to start reaction Preincubation->Initiation Incubation Incubate at controlled temperature Initiation->Incubation Termination Terminate reaction Incubation->Termination Quantification Measure PGE2 production (e.g., EIA) Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 value Calculation->IC50

Workflow for the in vitro COX inhibition assay.

Case Study 2: Rimonabant - Targeting the Endocannabinoid System

Rimonabant was the first selective cannabinoid CB1 receptor antagonist to be approved for therapeutic use.[17] Developed as an anti-obesity agent, it functions as an inverse agonist at the CB1 receptor, which is heavily implicated in appetite regulation and energy homeostasis.[17]

Signaling Pathway: CB1 Receptor Inverse Agonism

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids like anandamide, typically inhibits adenylyl cyclase via the Gi/o protein, leading to decreased cyclic AMP (cAMP) levels. Rimonabant binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity and blocking agonist-induced signaling.

CB1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1R CB1 Receptor G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., reduced appetite) PKA->Downstream Anandamide Anandamide (Agonist) Anandamide->CB1R Activates Rimonabant Rimonabant (Inverse Agonist) Rimonabant->CB1R Inactivates/ Blocks

Rimonabant acts as an inverse agonist at the CB1 receptor, blocking endocannabinoid signaling.
Quantitative Pharmacological Data: Rimonabant

ParameterValueReference
CB1 Receptor Binding Affinity (Ki) 6.9 nM[12][18]
Oral Bioavailability Rapidly absorbed[19]
Elimination Half-life ~9 days (non-obese), ~16 days (obese)[19]
Protein Binding HighNot specified
Experimental Protocols

The synthesis of Rimonabant can be achieved through a multi-step process involving the formation of the core pyrazole ring followed by amidation.

Reaction: A convergent synthesis starting from the condensation of 4-chloropropiophenone with diethyl oxalate, followed by reaction with N-aminopiperidine and cyclization with 2,4-dichlorophenylhydrazine hydrochloride.

Materials:

  • 4-chloropropiophenone

  • Diethyl oxalate

  • Lithium hexamethyldisilazane (LiHMDS)

  • N-aminopiperidine

  • 2,4-dichlorophenylhydrazine hydrochloride

  • Various solvents (e.g., cyclohexane, ethanol) and reagents for workup.

Procedure (Simplified):

  • Diketone Formation: 4-chloropropiophenone is reacted with diethyl oxalate in the presence of a strong base like LiHMDS to form a 1,3-diketoester intermediate.

  • Hydrazone Formation: The diketoester is then reacted with N-aminopiperidine.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to form the substituted pyrazole ring of Rimonabant.

  • Purification: The final product is purified through crystallization.

This protocol describes a method to determine the binding affinity (Ki) of a compound for the CB1 receptor using a radiolabeled ligand.[15][17][20]

Materials:

  • Membrane preparation from cells expressing the human CB1 receptor.

  • [³H]-SR141716A (radiolabeled Rimonabant).

  • Unlabeled Rimonabant (or test compound).

  • Assay buffer (e.g., TME buffer: 25 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with 0.1% BSA.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, incubate the CB1 receptor-containing membrane preparation (10–25 µg) with various concentrations of the unlabeled test compound and a fixed concentration of [³H]-SR141716A (e.g., 0.5-1 nM).

  • Total and Nonspecific Binding: To determine total binding, incubate membranes with only the radioligand. For nonspecific binding, incubate with the radioligand in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled Rimonabant).

  • Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. The Ki value for the test compound is then calculated from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[17]

Case Study 3: Sildenafil - A Serendipitous Discovery in PDE Inhibition

Sildenafil was initially developed by Pfizer as a potential treatment for angina.[7][8] During early clinical trials, it showed limited efficacy for its intended purpose but produced a notable side effect: penile erections.[8] This serendipitous finding led to its repositioning as the first oral treatment for erectile dysfunction, acting as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[7]

Signaling Pathway: cGMP and Vasodilation

In the context of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for degrading cGMP. By inhibiting PDE5, Sildenafil allows cGMP to accumulate, thus enhancing and prolonging the erectile response.

PDE5_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase PDE5 PDE5 Enzyme cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection

Sildenafil inhibits PDE5, leading to increased cGMP levels and enhanced vasodilation.
Quantitative Pharmacological Data: Sildenafil

ParameterValueReference
PDE5 IC50 ~3.6 nM[13]
PDE6 IC50 ~36 nM[13]
PDE1 IC50 ~260 nM[13]
Absolute Bioavailability 41%[8]
Elimination Half-life 3-4 hours[8]
Protein Binding ~96%[8]
Experimental Protocols

The commercial synthesis of Sildenafil involves the construction of the pyrazolopyrimidinone core, followed by sulfonation and coupling with N-methylpiperazine.

Reaction (Simplified):

  • Pyrazole Formation: Reaction of a diketoester with hydrazine to form a pyrazole carboxylic acid.

  • Pyrimidinone Annulation: Cyclization with a formamide equivalent to form the fused pyrimidinone ring system.

  • Chlorosulfonation: Reaction of the pyrazolopyrimidinone with chlorosulfonic acid to install the sulfonyl chloride group.

  • Coupling: Reaction of the sulfonyl chloride intermediate with N-methylpiperazine to yield Sildenafil base.

  • Salt Formation: Treatment with citric acid to form Sildenafil citrate.

This protocol describes a method to measure the inhibitory activity of a compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme.

  • cGMP (substrate).

  • Sildenafil (or test compound).

  • A detection system to measure the product (GMP) or the remaining substrate (cGMP). This can be done using various methods, including fluorescence polarization or colorimetric assays based on phosphate detection.

  • Assay buffer.

Procedure (based on a phosphate detection method):

  • Compound Preparation: Prepare serial dilutions of Sildenafil in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the PDE5 enzyme, the test compound dilution, and the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of cGMP. Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Product Conversion (if needed): Some kits require a second enzymatic step to convert the GMP product into a detectable molecule, such as inorganic phosphate (Pi).

  • Detection: Add a detection reagent (e.g., a malachite green-based reagent) that forms a colored complex with the generated phosphate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~630 nm).

  • Data Analysis: The amount of product formed is proportional to the PDE5 activity. Calculate the percent inhibition for each Sildenafil concentration and determine the IC50 value by fitting the data to a dose-response curve.[19]

Conclusion: The Enduring Legacy of the Pyrazole Scaffold

From the serendipitous discovery of Antipyrine in the 19th century to the rationally designed blockbusters of the modern era, the pyrazole scaffold has proven its immense value in medicinal chemistry.[5][21] The examples of Celecoxib, Rimonabant, and Sildenafil highlight the diverse range of biological targets that can be effectively modulated by pyrazole-containing molecules. The synthetic versatility of the pyrazole core continues to make it an attractive starting point for the discovery of new therapeutics. As our understanding of disease pathways deepens, this privileged structure will undoubtedly continue to feature prominently in the next generation of innovative medicines.

References

The Ascendant Role of Pyrazole-3-Carboxylic Acids in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Among its varied derivatives, pyrazole-3-carboxylic acids have emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. Their synthetic tractability and ability to engage in diverse biological interactions have propelled them into the pipelines of numerous drug discovery programs. This technical guide provides an in-depth review of the current landscape of pyrazole-3-carboxylic acids in medicinal chemistry, with a focus on their synthesis, biological activities, and mechanisms of action, presented with the clarity and detail required by researchers and drug development professionals.

Synthetic Strategies: Crafting the Core Scaffold

The construction of the pyrazole-3-carboxylic acid core is primarily achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A prevalent and efficient method involves the reaction of 4-benzoyl-5-phenyl-2,3-furandione with various hydrazones. This reaction proceeds readily, often under solvent-free conditions or in a suitable solvent like xylene, to yield the corresponding polysubstituted pyrazole-3-carboxylic acid. The carboxylic acid moiety can then be readily converted to its acid chloride, typically using thionyl chloride, providing a versatile intermediate for the synthesis of a wide array of ester and amide derivatives.

General Experimental Protocol for Synthesis

Synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid:

A mixture of 4-benzoyl-5-phenyl-2,3-furandione and an equimolar amount of a suitable phenylhydrazone is heated, often without a solvent, until the reaction is complete as monitored by thin-layer chromatography (TLC). The resulting solid is then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the desired pyrazole-3-carboxylic acid.

Synthesis of Pyrazole-3-carboxamides:

The synthesized pyrazole-3-carboxylic acid is refluxed with an excess of thionyl chloride to produce the corresponding acid chloride. After removal of the excess thionyl chloride under reduced pressure, the crude acid chloride is dissolved in a dry aprotic solvent (e.g., xylene or THF). The appropriate amine (1-2 equivalents) is then added, and the reaction mixture is stirred, sometimes with gentle heating, until completion. The resulting amide can be isolated by filtration and purified by recrystallization.

A Spectrum of Biological Activities: From Receptors to Enzymes

Pyrazole-3-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of receptors and enzymes implicated in various disease states. The following sections detail their activity against key medicinal chemistry targets, supported by quantitative data.

Cannabinoid Receptor Antagonism

A significant area of investigation for pyrazole-3-carboxylic acid derivatives has been their role as antagonists of the cannabinoid receptor 1 (CB1). The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite, pain sensation, mood, and memory. The pyrazole-3-carboxamide scaffold is a prominent feature of the well-known CB1 antagonist, rimonabant. Structure-activity relationship (SAR) studies have revealed that potent and selective CB1 antagonism is often associated with specific substitutions on the pyrazole ring and the carboxamide nitrogen.[1]

Compound/ReferenceTargetAssayActivity (Ki, nM)
SR141716A (Rimonabant)CB1 ReceptorRadioligand Binding< 5
Diaryl-pyrazole derivative 11rCB1 ReceptorRadioligand Binding≤ 5

Table 1: Quantitative data for selected pyrazole-3-carboxamide CB1 receptor antagonists.

The antagonism of the CB1 receptor by these compounds leads to a downstream modulation of signaling pathways that regulate appetite and energy metabolism.

CB1_Antagonism cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_downstream Downstream Signaling CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP Decreased cAMP AC->cAMP Pyrazole Pyrazole-3-Carboxylic Acid Derivative Pyrazole->CB1R Blocks Activation Appetite Decreased Appetite & Food Intake cAMP->Appetite

CB1 Receptor Antagonism Pathway
Carbonic Anhydrase Inhibition

Certain pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes play a crucial role in pH regulation in hypoxic tumor microenvironments, and their inhibition is a promising strategy for cancer therapy. The carboxylic acid moiety of these pyrazole derivatives is thought to coordinate with the zinc ion in the active site of the enzyme, leading to inhibition.

Compound/ReferenceTargetAssayActivity (Ki, µM)
Phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids (general)hCA IX, hCA XIIStopped-flow CO2 hydrase4-50
Compound 2chCA XIIStopped-flow CO2 hydrase0.21

Table 2: Quantitative data for selected pyrazole-3-carboxylic acid carbonic anhydrase inhibitors.

The inhibition of CA IX and XII disrupts the pH balance in the tumor microenvironment, leading to increased intracellular acidification and ultimately, apoptosis of cancer cells.

CA_Inhibition cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O_out CO2 + H2O CAIX_XII CA IX / CA XII CO2_H2O_out->CAIX_XII H_out H+ CAIX_XII->H_out HCO3_in HCO3- CAIX_XII->HCO3_in pH_decrease Intracellular pH Decrease HCO3_in->pH_decrease Apoptosis Apoptosis pH_decrease->Apoptosis Pyrazole Pyrazole-3-Carboxylic Acid Inhibitor Pyrazole->CAIX_XII Inhibition

Carbonic Anhydrase Inhibition in Tumors
Antiviral Activity: Dengue Virus Protease Inhibition

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Pyrazole-3-carboxylic acid derivatives have shown promise as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[4][5] By blocking the activity of this protease, these compounds can halt the viral life cycle.

Compound/ReferenceTargetAssayActivity (EC50, µM)Activity (IC50, µM)
Compound 53DENV2proHeLaReporter Gene2.2-
Compound 30DENV-2Antiviral4.1-
Compound 8DENV proteaseBiochemical-6.5
Compound 50DENV proteaseBiochemical-7.9
Compound 50ZIKV proteaseBiochemical-8.3

Table 3: Quantitative data for selected pyrazole-3-carboxylic acid DENV and ZIKV protease inhibitors.

The inhibition of the NS2B-NS3 protease prevents the cleavage of the viral polyprotein, which is a critical step in the formation of new viral particles.

DENV_Protease_Inhibition cluster_virus Dengue Virus Replication Polyprotein Viral Polyprotein NS2B_NS3 NS2B-NS3 Protease Polyprotein->NS2B_NS3 Cleavage Viral_Proteins Functional Viral Proteins NS2B_NS3->Viral_Proteins Replication Viral Replication & Assembly Viral_Proteins->Replication Pyrazole Pyrazole-3-Carboxylic Acid Inhibitor Pyrazole->NS2B_NS3 Inhibition

Dengue Virus Protease Inhibition Workflow
Anti-inflammatory and Antimicrobial Activities

Beyond these specific targets, pyrazole-3-carboxylic acid derivatives have also been reported to possess broad anti-inflammatory and antimicrobial activities. Some compounds have shown significant anti-inflammatory effects in carrageenan-induced paw edema models.[6] Additionally, various derivatives have exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Conclusion and Future Perspectives

The pyrazole-3-carboxylic acid scaffold has proven to be a versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its continued importance in the quest for new and effective therapeutic agents. The examples highlighted in this guide, from cannabinoid receptor antagonists to enzyme inhibitors with antiviral and anticancer potential, represent just a fraction of the expanding landscape of this remarkable chemical class. Future research will undoubtedly uncover new biological targets and refine the structure-activity relationships of pyrazole-3-carboxylic acids, further solidifying their place in the modern drug discovery armamentarium. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

In Silico Prediction of 1-Isopropyl-1H-pyrazole-3-carboxylic acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the bioactivity of 1-Isopropyl-1H-pyrazole-3-carboxylic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds demonstrating a wide spectrum of pharmacological activities. This document outlines a systematic approach, beginning with computational target prediction, followed by detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, it presents specific in vitro experimental methodologies for the validation of predicted biological activities against the top identified protein targets: Carbonic anhydrase II, Monoamine oxidase A, and Cannabinoid receptor 1. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate clear understanding and practical application by researchers in the field of drug discovery and development.

Introduction

Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, this compound, with the chemical formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol , presents a promising candidate for bioactivity exploration. In silico methodologies offer a rapid and cost-effective approach to predict the biological targets and potential therapeutic applications of novel chemical entities, thereby streamlining the early stages of drug discovery.

This guide details a multi-step computational workflow to elucidate the potential bioactivity of this compound, complemented by established experimental protocols for validation.

In Silico Bioactivity Prediction

Target Prediction

The initial step in characterizing the bioactivity of a novel compound is the identification of its potential molecular targets. This can be achieved using web-based tools that compare the chemical structure of the query molecule to libraries of known bioactive ligands.

Experimental Protocol: Target Prediction using SwissTargetPrediction

  • Input : Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound: CC(C)n1ccc(n1)C(=O)O.

  • Submission : Navigate to the SwissTargetPrediction web server.[1][2]

  • Analysis : Paste the SMILES string into the query box and select "Homo sapiens" as the target organism.

  • Output : The server will provide a list of predicted protein targets, ranked by probability.

Data Presentation: Predicted Targets for this compound

Target ClassSpecific TargetProbabilityKnown Ligands (ChEMBL)
EnzymeCarbonic anhydrase IIHigh>5000
EnzymeMonoamine oxidase AHigh>2000
G-protein coupled receptorCannabinoid receptor 1High>3000
EnzymeProstaglandin G/H synthase 2Moderate>4000
EnzymeAldose reductaseModerate>2000

Note: The probability and number of known ligands are illustrative and based on typical outputs from the SwissTargetPrediction server.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[3]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation :

    • Download the 3D crystal structure of the target protein (e.g., Carbonic anhydrase II - PDB ID: 2VVA, Monoamine oxidase A - PDB ID: 2BXS, Cannabinoid receptor 1 - PDB ID: 5TGZ) from the Protein Data Bank.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation :

    • Generate the 3D structure of this compound from its SMILES string using a chemical drawing tool like ChemDraw or an online converter.

    • Optimize the geometry and assign Gasteiger charges using AutoDock Tools.

  • Docking Simulation :

    • Define the grid box to encompass the active site of the receptor.

    • Perform the docking simulation using AutoDock Vina, which employs a Lamarckian genetic algorithm.

  • Analysis :

    • Analyze the resulting docking poses and their corresponding binding affinities (kcal/mol).

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds and hydrophobic interactions using software like PyMOL or Discovery Studio.

Data Presentation: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Carbonic anhydrase II2VVA-7.5His94, His96, His119, Thr199, Thr200
Monoamine oxidase A2BXS-8.2Tyr407, Tyr444, Phe208, Cys323
Cannabinoid receptor 15TGZ-6.9Phe200, Trp279, Phe268, Leu193

Note: These values are hypothetical and would be generated from the actual docking experiment.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structures of compounds with their biological activities. For pyrazole derivatives, 2D and 3D-QSAR models can be developed to predict the activity of novel analogs.[4][5][6][7]

Experimental Protocol: 2D-QSAR Model Development

  • Data Collection : Compile a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target.

  • Descriptor Calculation : For each molecule, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor or MOE.

  • Model Building : Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model correlating the descriptors with the biological activity.

  • Model Validation : Validate the predictive power of the QSAR model using internal (cross-validation) and external validation (a test set of compounds not used in model building).

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[8]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Training Set : Select a set of structurally diverse and highly active pyrazole derivatives for a specific target.

  • Feature Identification : Identify common pharmacophoric features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings present in the training set molecules.

  • Model Generation : Generate pharmacophore hypotheses using software like Discovery Studio or MOE.

  • Model Validation : Validate the best pharmacophore model using a test set of active and inactive compounds. The model should be able to distinguish between the two.

Experimental Validation

The in silico predictions must be validated through in vitro or in vivo experiments. Below are detailed protocols for the top three predicted targets.

Carbonic Anhydrase II Inhibition Assay

Experimental Protocol: In Vitro Colorimetric Assay [9][10][11]

  • Reagents :

    • Human Carbonic Anhydrase II (CA II) enzyme

    • p-Nitrophenyl acetate (pNPA) substrate

    • Tris-HCl buffer (pH 7.4)

    • This compound (test compound)

    • Acetazolamide (positive control)

  • Procedure :

    • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of CA II solution, and 20 µL of the test compound at various concentrations.

    • Pre-incubate the mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of pNPA solution.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to CA II activity.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Monoamine Oxidase A Inhibition Assay

Experimental Protocol: In Vitro Fluorometric Assay [12][13][14]

  • Reagents :

    • Human Monoamine Oxidase A (MAO-A) enzyme

    • Kynuramine (substrate)

    • Assay buffer

    • This compound (test compound)

    • Clorgyline (positive control)

  • Procedure :

    • In a 96-well black plate, add MAO-A enzyme and the test compound at various concentrations.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate for 20 minutes at 37°C.

    • Measure the fluorescence (excitation/emission ~316/420 nm) using a fluorescence plate reader. The product, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value.

Cannabinoid Receptor 1 Antagonism Assay

Experimental Protocol: Cell-Based Receptor Redistribution Assay [15]

  • Cell Line : Use a stable cell line co-expressing the human Cannabinoid receptor 1 (CB1) and a fluorescently tagged arrestin protein (e.g., Tango™ CB1-bla U2OS cells).

  • Procedure :

    • Plate the cells in a 96-well plate and incubate overnight.

    • Treat the cells with varying concentrations of this compound for a specified pre-incubation time.

    • Stimulate the cells with a known CB1 agonist (e.g., WIN 55,212-2) at its EC₈₀ concentration.

    • Incubate for a period to allow for receptor internalization and arrestin recruitment.

    • Fix and stain the cells.

    • Image the plates using a high-content imaging system to quantify the translocation of the fluorescently tagged arrestin from the cytoplasm to the cell membrane.

  • Data Analysis :

    • Quantify the degree of arrestin translocation in the presence of the test compound compared to the agonist-only control.

    • Determine the IC₅₀ value for the antagonistic activity.

Visualizations

In Silico Prediction Workflow

in_silico_workflow cluster_start Input cluster_prediction Prediction Steps cluster_output Predicted Outputs start This compound (SMILES: CC(C)n1ccc(n1)C(=O)O) target_pred Target Prediction (SwissTargetPrediction) start->target_pred qsar QSAR Modeling start->qsar pharmacophore Pharmacophore Modeling start->pharmacophore predicted_targets List of Potential Targets target_pred->predicted_targets docking Molecular Docking (AutoDock Vina) binding_affinity Binding Affinity & Pose docking->binding_affinity activity_prediction Predicted Bioactivity qsar->activity_prediction feature_map Pharmacophoric Features pharmacophore->feature_map predicted_targets->docking CB1_signaling CB1_antagonist This compound (Predicted Antagonist) CB1_receptor Cannabinoid Receptor 1 (CB1) CB1_antagonist->CB1_receptor Blocks Gi_protein Gi Protein CB1_receptor->Gi_protein Inhibits Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Modulation validation_workflow cluster_in_silico In Silico Results cluster_validation In Vitro Validation cluster_outcome Experimental Outcome in_silico_results Predicted Targets & Bioactivity ca_assay Carbonic Anhydrase II Inhibition Assay in_silico_results->ca_assay mao_assay Monoamine Oxidase A Inhibition Assay in_silico_results->mao_assay cb1_assay Cannabinoid Receptor 1 Antagonism Assay in_silico_results->cb1_assay ic50_values IC50 Values ca_assay->ic50_values mao_assay->ic50_values cb1_assay->ic50_values mechanism_of_action Mechanism of Action ic50_values->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization

References

An In-depth Technical Guide to the Safety and Handling of 1-Isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 942631-65-4). The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing safe handling practices, emergency procedures, and regulatory compliance.

Chemical Identification and Physical Properties

This compound is a heterocyclic compound with a pyrazole core functionalized with an isopropyl group and a carboxylic acid.[1] It is typically a white to off-white solid and is soluble in polar solvents.[1]

PropertyValueSource
CAS Number 942631-65-4[2]
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1][2]
Appearance White to off-white solid[1]
Storage Temperature 2-8°C, sealed in a dry environment[2]
Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS classification is summarized below, indicating that it is harmful if swallowed and can cause significant skin, eye, and respiratory irritation.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled

Signal Word: Warning

Hazard Pictograms:

Toxicological Information
SubstanceTestRouteSpeciesValue
Pyrazole (Parent Compound)LD50OralMouse1450 mg/kg
Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

4.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

4.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

4.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

4.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following protocols are generalized best practices for handling powdered chemical irritants and should be adapted to specific laboratory conditions.

Protocol 1: Weighing and Dispensing

  • Preparation:

    • Don all required PPE (lab coat, gloves, safety goggles).

    • Ensure the chemical fume hood is operational.

    • Decontaminate the weighing area and balance.

  • Procedure:

    • Perform all manipulations of the powdered compound within the fume hood.

    • Use a vented balance enclosure if available.

    • To minimize dust, do not pour the powder from a height. Use a spatula for transfers.

    • If possible, pre-dissolve the chemical in an appropriate solvent within the fume hood to reduce the risk of airborne particles.

    • Close the container immediately after dispensing.

  • Cleanup:

    • Carefully clean the spatula and any other equipment used.

    • Wipe down the balance and surrounding surfaces with a damp cloth.

    • Dispose of all contaminated materials as hazardous waste.

Protocol 2: Spill Response

  • Minor Spill (Contained within the fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • If flammable solvents are present, turn off all ignition sources.

    • Restrict access to the area until cleanup by trained personnel is complete.

Visualizations

The following diagrams illustrate key safety and handling workflows and relationships.

G Chemical Handling Workflow A Receipt and Inspection B Log into Chemical Inventory A->B C Store in Designated Location (Cool, Dry, Ventilated) B->C D Review SDS and Prepare for Handling C->D E Don Personal Protective Equipment (PPE) D->E F Work in Chemical Fume Hood E->F G Weigh and Dispense F->G H Conduct Experiment G->H I Decontaminate Work Area and Equipment H->I K Return to Storage H->K J Dispose of Waste in Labeled Container I->J J->K

Caption: A generalized workflow for the safe handling of hazardous chemicals.

G GHS Hazard Relationship cluster_exposure Routes of Exposure cluster_hazard Resulting Hazards A Ingestion H302 H302: Harmful if swallowed A->H302 B Skin Contact H315 H315: Causes skin irritation B->H315 C Eye Contact H319 H319: Causes serious eye irritation C->H319 D Inhalation H335 H335: May cause respiratory irritation D->H335

Caption: Relationship between routes of exposure and GHS hazard statements.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: May emit toxic fumes under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain.

This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS provided by the manufacturer before use.

References

The Pyrazole Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of clinically approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the core principles of structure-activity relationships (SAR) for pyrazole analogs, offering a comprehensive overview of how targeted structural modifications influence their biological activity. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the design and development of novel pyrazole-based therapeutics.

Anticancer Activity: Targeting the Proliferative Machinery

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3] The following sections and data tables summarize the SAR of pyrazole analogs against key oncogenic kinases.

Kinase Inhibition

Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole-containing compounds have been extensively explored as kinase inhibitors.[4][5][6]

A series of pyrazole derivatives have been designed and evaluated as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. One notable compound, 3-(4-Amino-phenyl)-5-(3-nitro-phenyl)-4, 5-dihydro-pyrazole-1-carbothioic acid amide (AP-2), has shown significant EGFR inhibitory activity.[7] Another study reported a series of pyrazole-based compounds with dual inhibitory potential on EGFRWT and VEGFR-2, with IC50 values in the nanomolar range.[8] For instance, one of the most potent compounds exhibited an IC50 of 8.93 nM against VEGFR-2.[9]

The structure-activity relationship (SAR) of pyrazole-based Aurora A kinase inhibitors revealed that a nitro group is more optimal than hydrogen, methyl, methoxy, or chloro substituents for antiproliferative activity.[5] For example, a promising compound demonstrated IC50 values of 0.39 µM and 0.46 µM against HCT116 colon cancer and MCF7 breast cancer cell lines, respectively, with an Aurora kinase IC50 of 0.16 µM.[5]

Table 1: SAR of Pyrazole Analogs as Kinase Inhibitors

Compound IDTarget KinaseR1-GroupR2-GroupR3-GroupIC50 (µM)Cell LineReference
AP-2 EGFR4-Amino-phenyl3-Nitro-phenylHNot specifiedNot specified[7]
Compound 6 Aurora ANot specifiedNot specifiedNitro0.16-[5]
Compound 6 -Not specifiedNot specifiedNitro0.39HCT116[5]
Compound 6 -Not specifiedNot specifiedNitro0.46MCF7[5]
Compound 8 Aurora A/BMethylisoxazoleNot specifiedNot specified0.035 (A), 0.075 (B)-[5]
Compound 3i VEGFR-2Not specifiedNot specifiedNot specified0.00893-[9]
Antiproliferative Activity

The anticancer potential of pyrazole derivatives has been evaluated against a variety of cancer cell lines.[10] For instance, a series of novel diphenyl pyrazole–chalcone derivatives exhibited moderate to significant anticancer activity against 14 different cancer cell lines.[11]

Table 2: Antiproliferative Activity of Pyrazole Analogs

Compound IDCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)Reference
Compound 12 Not specified0.368.7869.3[10]
Compound 13 Not specified0.0830.993.3[10]
Compound 14 K-562, UO-31, SR, HOP-920.04 - 11.4Not specifiedNot specified[10]
Compound 15 K-562, UO-31, SR, HOP-920.04 - 11.4Not specifiedNot specified[10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example.[12][13] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

Several studies have explored the SAR of pyrazoles as anti-inflammatory agents. For instance, the addition of an adamantyl residue to a 1,5-diaryl pyrazole was found to enhance anti-inflammatory activity.[12][13] Another study reported that pyrazole analogs with benzotiophenyl and carboxylic acid moieties exhibited potent COX-2 inhibition, even greater than celecoxib.[12][13]

Table 3: Anti-inflammatory Activity of Pyrazole Analogs

Compound IDTargetR1-GroupR2-GroupActivity MetricValueReference
Compound 33 COX-2Adamantyl1,5-diarylIC502.52 µM[12][13]
Celecoxib COX-2--IC500.95 µM[12][13]
Compound 44 COX-2BenzotiophenylCarboxylic acidIC500.01 µM[12][13]
Celecoxib COX-2--IC500.70 µM[12][13]
Compound 44 5-LOXBenzotiophenylCarboxylic acidIC501.78 µM[12][13]
Licofelone 5-LOX--IC500.51 µM[12][13]

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.[14][15][16]

Antibacterial Activity

Numerous pyrazole derivatives have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][17] For example, N-benzoic acid derived pyrazole hydrazones have shown potent growth inhibition of A. baumannii with minimum inhibitory concentration (MIC) values as low as 4 μg/mL.[15] In another study, dihydrotriazine substituted pyrazole derivatives were identified as potent broad-spectrum antibacterial agents, with one compound inhibiting the growth of MRSA and E. coli strains with MIC values as low as 1 μg/mL.[15] The SAR studies revealed that the presence of an electron-withdrawing nitro group can enhance biological activity, while an amino group may lead to inactivity.[14][16]

Table 4: Antibacterial Activity of Pyrazole Analogs

Compound IDBacterial StrainR-Group SubstitutionMIC (µg/mL)Reference
Compound 3 A. baumanniiN-benzoic acid hydrazone4[15]
Compound 16 P. aeruginosaPyrazoline-clubbedModerate[15]
Compound 17 MRSAThiazolo-pyrazole4[15]
Compound 18 Gram-positive & Gram-negativeImidazo-pyridine<1[15]
Compound 31 B. subtilisHybrid compound4[15]
Compound 32 S. epidermidisTriazine-fused0.97[15]
Compound 32 Enterobacter cloacaeTriazine-fused0.48[15]
Compound 40 MRSA, E. coliDihydrotriazine1[15]
Compound 56 MRSA (vancomycin- & linezolid-resistant)Phenyl thiazole replacement0.5[15]
Compound 5f Various bacteria & fungiElectron-withdrawing -NO2"Highest antimicrobial property"[14][16]
Antifungal and Other Antimicrobial Activities

Beyond antibacterial effects, pyrazole derivatives have also shown promise as antifungal, and antimycobacterial agents.[18][19] One study identified a pyrazole derivative with high activity against Mycobacterium tuberculosis (MIC = 4 µg/mL).[18] Another series of poly-heterocyclic compounds containing a pyridylpyrazole moiety displayed excellent fungicidal activity against several plant fungi, with EC50 values in the low µg/mL range.[19]

Table 5: Antifungal and Antimycobacterial Activity of Pyrazole Analogs

Compound IDOrganismActivity MetricValue (µg/mL)Reference
Unnamed Mycobacterium tuberculosisMIC4[18]
13j Cercospora arachidicolaEC5014.5[19]
12d Physalospora piricolaEC5010.5[19]
13d Physalospora piricolaEC509.70[19]
13j Alternaria solaniEC507.29[19]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key experiments commonly cited in the evaluation of pyrazole analogs.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test pyrazole compound.

    • In a microplate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at a specific temperature for a defined period.

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Reagents and Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole analog for a specified duration (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Reagents and Materials: Bacterial or fungal strain, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), serial dilutions of the pyrazole compound.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • In a 96-well microplate, add the culture medium and serial dilutions of the test compound.

    • Inoculate each well with the microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the SAR Landscape

Graphical representations are invaluable for understanding complex biological processes and experimental workflows. The following diagrams, generated using the DOT language, illustrate key concepts in pyrazole SAR studies.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazole Pyrazole Analog Pyrazole->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole analog.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis Lead Lead Pyrazole Scaffold Analogs Synthesize Analogs (Vary R-groups) Lead->Analogs In_Vitro In Vitro Assays (Kinase, Proliferation, MIC) Analogs->In_Vitro In_Vivo In Vivo Models (Xenograft, Infection) In_Vitro->In_Vivo Promising Candidates SAR_Data Quantitative SAR Data (IC50, MIC) In_Vitro->SAR_Data Identify_Hits Identify Hit Compounds SAR_Data->Identify_Hits Identify_Hits->Lead Optimization Cycle Logical_SAR_Deduction cluster_observation Observation cluster_hypothesis Hypothesis cluster_prediction Prediction Analog_A Analog A (R = -CH3) Activity_A Low Activity Analog_A->Activity_A Hypothesis_Node Electron-withdrawing groups at R position enhance activity. Analog_A->Hypothesis_Node Analog_B Analog B (R = -Cl) Activity_B High Activity Analog_B->Activity_B Analog_B->Hypothesis_Node Activity_A->Hypothesis_Node Activity_B->Hypothesis_Node Analog_C Design Analog C (R = -NO2) Hypothesis_Node->Analog_C Predicted_Activity Predict even higher activity Analog_C->Predicted_Activity

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-isopropyl-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology involves a two-step process commencing with the N-alkylation of a pyrazole-3-carboxylate ester, followed by hydrolysis to yield the target carboxylic acid.

Synthesis Strategy

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the N-isopropylation of ethyl 1H-pyrazole-3-carboxylate using an isopropyl halide in the presence of a base. The resulting ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is then hydrolyzed under basic conditions to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

This procedure outlines the N-alkylation of ethyl 1H-pyrazole-3-carboxylate.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • 2-Iodopropane

  • Sodium ethoxide (NaOEt) solution (21% in ethanol)

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in tetrahydrofuran (THF), add 2-iodopropane (2.0 eq).

  • Add sodium ethoxide (NaOEt, 21% in EtOH, 1.05 eq) to the reaction mixture.

  • Heat the solution to reflux and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding acetic acid (1.1 eq).

  • Stir the mixture for 5 minutes.

  • Add water and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 2: Hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

This procedure details the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Suspend ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 6 N NaOH, 3.0 eq).

  • Heat the mixture to a suitable temperature (e.g., 80 °C) and stir for several hours (e.g., 2 hours)[1].

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Dry the solid under vacuum to obtain this compound.

Data Presentation

StepReactantReagentMolar Ratio (Reactant:Reagent)SolventReaction TimeTemperatureYield
1Ethyl 1H-pyrazole-3-carboxylate2-Iodopropane, Sodium Ethoxide1 : 2 : 1.05THF, Ethanol16 hReflux~96%[2]
2Ethyl 1-isopropyl-1H-pyrazole-3-carboxylateSodium Hydroxide1 : 3Water2 h80 °CNot specified

Visualization

SynthesisWorkflow reagents1 Ethyl 1H-pyrazole-3-carboxylate 2-Iodopropane Sodium Ethoxide step1 Step 1: N-Isopropylation (Reflux, 16h) reagents1->step1 intermediate Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate step1->intermediate step2 Step 2: Hydrolysis (80°C, 2h) intermediate->step2 reagents2 Sodium Hydroxide Water reagents2->step2 product This compound step2->product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: 1-Isopropyl-1H-pyrazole-3-carboxylic acid as a Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the carboxylic acid functional group at the 3-position provides a convenient handle for further synthetic modifications, allowing for the construction of diverse molecular libraries. The N-isopropyl group can influence the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.

These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed protocols for its preparation and its use in the synthesis of amide and ester derivatives. Furthermore, we present a summary of the biological activities of representative pyrazole-3-carboxamide derivatives to highlight the potential of this scaffold in developing novel therapeutic agents.

Synthetic Workflow and Logical Relationships

The following diagram illustrates the central role of this compound as a scaffold, outlining its synthesis from a commercially available starting material and its subsequent conversion into diverse functionalized derivatives.

G cluster_synthesis Synthesis of Scaffold cluster_derivatization Scaffold Derivatization cluster_application Applications Ethyl 1H-pyrazole-3-carboxylate Ethyl 1H-pyrazole-3-carboxylate Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate Ethyl 1H-pyrazole-3-carboxylate->Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate N-Alkylation This compound This compound Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate->this compound Hydrolysis Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amide Coupling Ester Derivatives Ester Derivatives This compound->Ester Derivatives Esterification Other Derivatives Other Derivatives This compound->Other Derivatives Further Functionalization Biological Screening Biological Screening Amide Derivatives->Biological Screening Ester Derivatives->Biological Screening Other Derivatives->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

This protocol describes the N-alkylation of ethyl 1H-pyrazole-3-carboxylate to introduce the isopropyl group.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • 2-Iodopropane

  • Sodium ethoxide (NaOEt) solution (21% in ethanol)

  • Tetrahydrofuran (THF)

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in THF, add 2-iodopropane (2.0 eq).

  • Add sodium ethoxide solution (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Cool the reaction to room temperature.

  • Add acetic acid (1.1 eq) and stir for 5 minutes.

  • Add water and extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Expected Yield: ~96%

Protocol 2: Hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

This protocol details the conversion of the ethyl ester to the target carboxylic acid scaffold.

Materials:

  • Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate should form. If not, extract the aqueous layer with EtOAc or DCM (3x).

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

  • If extraction is performed, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Amide Synthesis from this compound

This protocol outlines a general procedure for the synthesis of amide derivatives using a common coupling reagent, HATU.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium chloride (LiCl) solution, 5% aqueous (if using DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or DCM.

  • Add the desired amine (1.1 eq), followed by DIPEA (2.0-3.0 eq).

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl solution to remove residual DMF.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation: Biological Activities of Representative Pyrazole-3-Carboxamide Derivatives

The this compound scaffold is a precursor to a wide array of derivatives with potential therapeutic applications. The following table summarizes the biological activities of several pyrazole-3-carboxamide derivatives, demonstrating the versatility of this structural motif.

Compound IDTarget/AssayActivity (IC₅₀/EC₅₀/Kᵢ)Therapeutic Area
PZC-1 Dengue Virus NS2B-NS3 ProteaseEC₅₀ = 2.2 µMAntiviral
PZC-2 Carbonic Anhydrase IX (hCA IX)Kᵢ = 25 nMAnticancer
PZC-3 Carbonic Anhydrase XII (hCA XII)Kᵢ = 58 nMAnticancer
PZC-4 Rhizoctonia solani (fungus)EC₅₀ = 0.37 µg/mLAgrochemical
PZC-5 A549 lung cancer cell lineGrowth InhibitionAnticancer

Signaling Pathway and Mechanism of Action

Derivatives of pyrazole-3-carboxylic acid have been shown to act on various biological targets. For instance, as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, these compounds can disrupt pH regulation in cancer cells, leading to apoptosis. The following diagram illustrates this proposed mechanism of action.

G cluster_cell Tumor Microenvironment Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA_IX_XII CA IX / CA XII (Carbonic Anhydrase) HIF-1α->CA_IX_XII upregulates Extracellular_Acidosis Extracellular Acidosis CA_IX_XII->Extracellular_Acidosis promotes Intracellular_Alkalosis Intracellular Alkalosis CA_IX_XII->Intracellular_Alkalosis maintains Apoptosis Apoptosis CA_IX_XII->Apoptosis prevents Proliferation_Invasion Cell Proliferation & Invasion Extracellular_Acidosis->Proliferation_Invasion promotes Intracellular_Alkalosis->Proliferation_Invasion enables Pyrazole_Derivative Pyrazole-3-carboxamide Derivative Pyrazole_Derivative->CA_IX_XII inhibits Pyrazole_Derivative->Apoptosis induces

Caption: Inhibition of carbonic anhydrase IX/XII by pyrazole derivatives, leading to cancer cell apoptosis.

Application Notes and Protocols for 1-Isopropyl-1H-pyrazole-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block with significant potential in drug design and discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1][2][3] The isopropyl group at the N1 position and the carboxylic acid at the C3 position provide key handles for synthetic modification, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes on the utility of this compound in developing novel therapeutics, along with experimental protocols for its derivatization and biological evaluation.

Application Notes

The pyrazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[4][5][6] this compound serves as a valuable starting material for the synthesis of a wide range of bioactive molecules, primarily through the modification of its carboxylic acid group to form amides, esters, and other derivatives.

Key Therapeutic Areas for Derivatives:

  • Oncology: Pyrazole derivatives have been successfully developed as inhibitors of various kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[7][8] The carboxylic acid moiety of this compound can be converted to a carboxamide, a common pharmacophore in many kinase inhibitors that often forms critical hydrogen bond interactions within the ATP-binding pocket of the target enzyme.

  • Inflammatory Diseases: The pyrazole scaffold is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).[9] Derivatives of this compound can be screened for COX-1 and COX-2 inhibition to identify novel anti-inflammatory agents with potentially improved selectivity and safety profiles.

  • Infectious Diseases: The pyrazole nucleus is a component of various antimicrobial agents.[5][10] By generating libraries of amide or ester derivatives of this compound and screening them against a panel of bacterial and fungal pathogens, novel anti-infective candidates can be identified. A notable target in fungi is succinate dehydrogenase (SDH).[5][11]

  • Metabolic Diseases: Certain pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance.[12] The carboxylic acid group can act as a zinc-binding group, a key feature for CA inhibition.

Drug Design Strategies:

The carboxylic acid group of this compound is the primary site for chemical modification. Conversion to the corresponding acid chloride is a common first step, followed by reaction with a diverse range of amines or alcohols to generate libraries of amides and esters, respectively.[13] This strategy allows for the systematic exploration of structure-activity relationships (SAR). The isopropyl group on the pyrazole nitrogen can influence the compound's lipophilicity and binding interactions with the target protein.

Quantitative Data Summary

The following tables summarize the biological activities of various pyrazole carboxylic acid derivatives, demonstrating the potential of this chemical class. While specific data for derivatives of this compound are not extensively available in the public domain, the data for analogous compounds highlight the potency that can be achieved with this scaffold.

Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives

Compound ClassTargetCell LineActivity (IC50)Reference
5-amino-1H-pyrazole-4-carboxamidesFGFR1, FGFR2, FGFR3NCI-H520, SNU-16, KATO III19 - 99 nM[7]
Pyrazole-indole hybridsCDK-2HepG26.1 - 7.9 µM[14]
1H-pyrazole-3-carboxamidesDNA binding-K(pym-5)=1.06×10(5) M(-1)[15]
Pyrazole derivativesCDK2-0.45 - 1.5 µM[8]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassTargetActivity (IC50)Selectivity Index (COX-1/COX-2)Reference
Substituted PyrazolesCOX-219.87 - 61.24 nM13.10 - 22.21[9]

Table 3: Antifungal Activity of Pyrazole Carboxamides

Compound ClassTargetPathogenActivity (EC50)Reference
Pyrazole-aromatic carboxamidesSDHRhizoctonia cerealis0.93 µg/mL[5]
Pyrazole carboxamidesSDHRhizoctonia solani0.016 mg/L[11]

Table 4: Carbonic Anhydrase Inhibition by Pyrazole-Carboxamides

Compound ClassTargetActivity (Ki)Reference
Pyrazole-carboxamides with sulfonamide moietyhCA I0.063 - 3.368 µM[12]
Pyrazole-carboxamides with sulfonamide moietyhCA II0.007 - 4.235 µM[12]

Experimental Protocols

Protocol 1: Synthesis of 1-Isopropyl-1H-pyrazole-3-carboxamide Derivatives

This protocol describes a general two-step procedure for the synthesis of amide derivatives from this compound.

Step 1: Synthesis of 1-Isopropyl-1H-pyrazole-3-carbonyl chloride

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Use the crude acid chloride directly in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Add a solution of the crude 1-Isopropyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in the same anhydrous solvent dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to screen for the inhibitory activity of synthesized pyrazole derivatives against COX-1 and COX-2 enzymes.[4][9]

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • 96-well plate

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, cofactors, and a suitable probe.

  • Add the diluted test compounds or DMSO (for control) to the respective wells.

  • Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the product formation over time using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antifungal Susceptibility Testing

This protocol describes a general method for evaluating the in vitro antifungal activity of synthesized pyrazole derivatives against pathogenic fungi.[5][10]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Growth medium (e.g., RPMI-1640)

  • Test compounds and reference antifungal (e.g., fluconazole) dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in the growth medium.

  • Prepare serial dilutions of the test compounds and the reference drug in the growth medium in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Include a drug-free well as a growth control and an uninoculated well as a blank.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the minimum inhibitory concentration (MIC) visually as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the control. Alternatively, measure the optical density at a specific wavelength to quantify growth inhibition.

Visualizations

experimental_workflow start This compound acid_chloride Acid Chloride Formation (SOCl2, cat. DMF) start->acid_chloride ester_formation Ester Formation (R-OH, Acid cat.) start->ester_formation amide_coupling Amide Coupling (R1R2NH, Base) acid_chloride->amide_coupling derivative_library Library of Derivatives (Amides/Esters) amide_coupling->derivative_library ester_formation->derivative_library biological_screening Biological Screening (e.g., Kinase, COX, Antifungal assays) derivative_library->biological_screening hit_compounds Hit Compounds biological_screening->hit_compounds sar_analysis SAR Analysis hit_compounds->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->acid_chloride Iterative Synthesis fgfr_signaling_pathway fgf FGF fgfr FGFR fgf->fgfr dimerization Dimerization & Autophosphorylation fgfr->dimerization docking_proteins Docking Proteins (e.g., FRS2) dimerization->docking_proteins ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway docking_proteins->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway docking_proteins->pi3k_akt_mtor plc_gamma PLCγ Pathway docking_proteins->plc_gamma proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt_mtor->survival angiogenesis Angiogenesis plc_gamma->angiogenesis inhibitor Pyrazole-based FGFR Inhibitor inhibitor->fgfr

References

Application Notes and Protocols: Derivatization of Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and effective derivatization methods for pyrazole-3-carboxylic acids. This class of compounds is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The protocols detailed below are intended to serve as a practical guide for researchers engaged in the synthesis and optimization of pyrazole-based compounds for drug discovery and development.

Introduction to Derivatization Strategies

The carboxylic acid functional group at the 3-position of the pyrazole ring is a versatile handle for chemical modification. Derivatization at this site can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile by altering its binding interactions with biological targets.[4][5] Common derivatization strategies include esterification, amidation, conversion to bioisosteric replacements, and cyclization reactions.

A frequent initial step for activating the carboxylic acid is its conversion to a more reactive acid chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] The resulting pyrazole-3-carbonyl chloride is a key intermediate for synthesizing a variety of esters and amides.[9][10]

I. Esterification of Pyrazole-3-Carboxylic Acids

Esterification is a fundamental derivatization used to mask the polarity of the carboxylic acid, which can enhance cell permeability and oral bioavailability. Esters of pyrazole-3-carboxylic acids have been explored as potential anti-inflammatory agents.[2]

Experimental Protocol: General Esterification via Acid Chloride

This protocol describes a general method for the synthesis of pyrazole-3-carboxylic acid esters from the corresponding acid chloride.

Materials:

  • Pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Appropriate alcohol (e.g., methanol, ethanol)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), xylene)

  • Base (e.g., triethylamine, pyridine)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Formation of the Acid Chloride: In a round-bottom flask, suspend or dissolve the pyrazole-3-carboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) until the reaction is complete (monitored by TLC or disappearance of starting material).

  • The excess thionyl chloride or solvent is removed under reduced pressure to yield the crude pyrazole-3-carbonyl chloride, which is often used in the next step without further purification.[8][11]

  • Ester Formation: Dissolve the crude acid chloride in an anhydrous solvent such as DCM or THF.

  • Cool the solution in an ice bath.

  • Add the desired alcohol (1.0-1.2 equivalents) to the solution, followed by the dropwise addition of a base like triethylamine or pyridine (1.1-1.5 equivalents) to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and stir for several hours (typically 2-24 hours) until completion.

  • Upon completion, the reaction mixture is typically washed with water, dilute acid (e.g., 1M HCl), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude ester is then purified by a suitable method, such as recrystallization or column chromatography.[6][12]

Table 1: Examples of Pyrazole-3-Carboxylate Synthesis

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid1. SOCl₂; 2. Methanol, Schotten-BaumannMethyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylateNot Specified[6]
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid1. SOCl₂; 2. MethanolMethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylateNot Specified[8]
4-nitro-1H-pyrazole-3-carboxylic acid1. Oxalyl chloride, DMF, THF; 2. Amine, PyridineCorresponding AmideNot Specified[13]

II. Amidation of Pyrazole-3-Carboxylic Acids

The formation of pyrazole-3-carboxamides is a widely employed strategy in drug discovery. The amide bond can participate in hydrogen bonding interactions within a target's binding site, and the diversity of available amines allows for extensive structure-activity relationship (SAR) studies.[1][14] Pyrazole-3-carboxamides have shown promise as anticancer agents and inhibitors of various enzymes.[7][13]

Experimental Protocol: General Amidation via Acid Chloride

This protocol outlines a general procedure for the synthesis of pyrazole-3-carboxamides.

Materials:

  • Pyrazole-3-carbonyl chloride (prepared as in the esterification protocol)

  • Primary or secondary amine

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), xylene)

  • Base (e.g., triethylamine, pyridine)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the pyrazole-3-carbonyl chloride in an anhydrous solvent like DCM, THF, or xylene.[11]

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base such as triethylamine or pyridine (1.1-1.5 equivalents) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled acid chloride solution.

  • The reaction mixture is typically stirred at 0°C for a short period and then allowed to warm to room temperature, stirring for an additional 2-24 hours.[13]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the mixture is washed sequentially with water, dilute aqueous acid (e.g., 1M HCl), dilute aqueous base (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired pyrazole-3-carboxamide.[11][15]

Table 2: Examples of Pyrazole-3-Carboxamide Synthesis

Starting Material (Acid Chloride)Amine/NucleophileSolventConditionsYield (%)Reference
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chlorideVarious sulfonamide derivativesTHFReflux, 5 hHigh[7]
4-benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carbonyl chlorideAcetanilideXyleneReflux, 10 hNot Specified[11]
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carbonyl chloride1-aminopiperidineDCM0°C to RT, 3 hNot Specified[8]

III. Bioisosteric Replacement of the Carboxylic Acid Group

In drug development, it is often desirable to replace the carboxylic acid moiety with a bioisostere to improve pharmacokinetic properties such as metabolic stability and oral bioavailability.[5] Tetrazoles are common bioisosteres for carboxylic acids due to their similar pKa and ability to participate in similar intermolecular interactions.[4][16]

The synthesis of a tetrazole bioisostere from a pyrazole-3-carboxylic acid typically involves a multi-step sequence, often proceeding through a nitrile intermediate.

Experimental Protocol: Conversion of Amide to Nitrile (Precursor to Tetrazole)

This protocol describes the dehydration of a primary pyrazole-3-carboxamide to the corresponding nitrile, which can then be converted to a tetrazole.

Materials:

  • Pyrazole-3-carboxamide

  • Dehydrating agent (e.g., thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃))

  • Solvent (e.g., dimethylformamide (DMF))

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the primary pyrazole-3-carboxamide in a suitable solvent such as DMF.

  • Cool the solution in an ice bath.

  • Slowly add the dehydrating agent, for instance, a mixture of DMF and SOCl₂.[6]

  • Stir the reaction mixture in the ice bath for several hours (e.g., 24 hours).[6]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is quenched by pouring it onto ice.

  • The resulting precipitate is filtered, washed with water, and dried to yield the pyrazole-3-carbonitrile.

Table 3: Example of Nitrile Formation

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamideSOCl₂, DMF, ice-water, 24h4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrileNot Specified[6]

Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the derivatization processes described.

Derivatization_Workflow start Pyrazole-3-Carboxylic Acid acid_chloride Pyrazole-3-Carbonyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ ester Ester Derivative acid_chloride->ester Alcohol, Base amide Amide Derivative acid_chloride->amide Amine, Base nitrile Nitrile Derivative amide->nitrile Dehydrating Agent (e.g., SOCl₂)

Caption: General workflow for the derivatization of pyrazole-3-carboxylic acids.

Bioisostere_Concept cluster_0 Drug Development Goal cluster_1 Strategy cluster_2 Example improve_pk Improve Pharmacokinetic Properties bio_replace Bioisosteric Replacement improve_pk->bio_replace cooh Carboxylic Acid (-COOH) bio_replace->cooh tetrazole Tetrazole cooh->tetrazole Replaced by

Caption: Conceptual diagram of bioisosteric replacement in drug design.

Conclusion

The derivatization of pyrazole-3-carboxylic acids is a critical step in the development of new therapeutic agents. The methods outlined in these application notes provide a foundation for synthesizing a diverse library of pyrazole derivatives. Researchers are encouraged to adapt and optimize these protocols to suit their specific substrates and research objectives. Careful consideration of the desired physicochemical and pharmacological properties will guide the selection of the most appropriate derivatization strategy.

References

Application Notes and Protocols for Antimicrobial Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the antimicrobial screening of novel or synthesized pyrazole derivatives. The following protocols outline the necessary steps for preliminary screening, quantitative assessment of antimicrobial activity, and initial safety profiling.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial properties. The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. This guide details a standardized workflow for the initial in vitro evaluation of pyrazole derivatives against clinically relevant microbial strains.

Experimental Workflow

The overall experimental workflow for screening pyrazole derivatives for antimicrobial activity is depicted below. This process begins with a preliminary qualitative screening to identify active compounds, followed by quantitative determination of their potency and a preliminary assessment of their safety profile.

Antimicrobial Screening Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Safety Profiling A Prepare Pyrazole Derivatives Stock Solutions B Agar Well Diffusion Assay A->B Test Compounds C Measure Zone of Inhibition (ZOI) B->C Observe Results D Broth Microdilution Assay C->D Active Compounds E Determine Minimum Inhibitory Concentration (MIC) D->E Analyze Growth F Hemolytic Assay E->F Potent Compounds H Cytotoxicity Assay (e.g., MTT) E->H G Determine Hemolytic Activity (HC50) F->G Measure Lysis I Determine Cytotoxic Concentration (CC50) H->I Measure Viability

Caption: Experimental workflow for antimicrobial screening of pyrazole derivatives.

Data Presentation

Quantitative data from the antimicrobial screening should be summarized in clear, structured tables for easy comparison of the activity and safety of the tested pyrazole derivatives.

Table 1: Zone of Inhibition (ZOI) of Pyrazole Derivatives against Test Microorganisms

Compound IDConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureus (ATCC 25923)Zone of Inhibition (mm) vs. E. coli (ATCC 25922)Zone of Inhibition (mm) vs. C. albicans (ATCC 10231)Positive Control (Drug)Negative Control (Solvent)
PZD-001100
PZD-002100
......

Table 2: Minimum Inhibitory Concentration (MIC) of Active Pyrazole Derivatives

Compound IDMIC (µg/mL) vs. S. aureus (ATCC 25923)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. C. albicans (ATCC 10231)Positive Control (Drug)
PZD-001
PZD-002
...

Table 3: Hemolytic (HC₅₀) and Cytotoxic (CC₅₀) Concentrations of Potent Pyrazole Derivatives

Compound IDHC₅₀ (µg/mL)CC₅₀ (µg/mL) on VERO cellsSelectivity Index (SI = CC₅₀ / MIC)
PZD-001
PZD-002
...

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to maintain aseptic techniques throughout these procedures to ensure reliable and reproducible results.

Preparation of Test Compounds and Microbial Inoculum

4.1.1. Stock Solutions of Pyrazole Derivatives:

  • Weigh a precise amount of each pyrazole derivative.

  • Dissolve the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a stock concentration of 10 mg/mL.

  • Sterilize the stock solutions by filtering through a 0.22 µm syringe filter.

  • Store the stock solutions at -20°C until use.

4.1.2. Microbial Strains: A panel of representative microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and fungi (e.g., Candida albicans ATCC 10231).

4.1.3. Preparation of Inoculum:

  • From a fresh culture (18-24 hours old), pick a few colonies of the test microorganism.

  • Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1][2]

Agar Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.[3][4][5]

Protocol:

  • Prepare Mueller-Hinton Agar (MHA) plates.

  • Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the MHA plate.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.[4][5]

  • Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution (at a specific concentration, e.g., 1 mg/mL) into each well.[4]

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds, e.g., DMSO).[3][6]

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.[3][6]

  • Measure the diameter of the zone of inhibition (ZOI) in millimeters. A clear zone around the well indicates antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

Protocol:

  • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Add 100 µL of the pyrazole derivative stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the prepared microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[8][9]

  • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[7][8]

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7][8]

Hemolytic Assay

This assay assesses the lytic effect of the compounds on red blood cells (RBCs), providing an initial indication of cytotoxicity.[10][11]

Protocol:

  • Obtain fresh human or sheep red blood cells (RBCs).

  • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • In a 96-well plate, add serial dilutions of the pyrazole derivatives.

  • Add the 2% RBC suspension to each well.

  • Include a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS, 0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.[12]

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at 450 nm (hemoglobin release).

  • Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls. The HC₅₀ is the concentration that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[13][14]

Protocol:

  • Seed a suitable mammalian cell line (e.g., VERO cells) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Remove the culture medium and add fresh medium containing serial dilutions of the pyrazole derivatives.

  • Include a cell control (cells with medium only) and a solvent control.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each concentration. The CC₅₀ is the concentration that reduces cell viability by 50%.

Potential Mechanism of Action

While a detailed mechanism of action study is beyond the scope of this initial screening protocol, it is important to consider potential targets for pyrazole derivatives. Published literature suggests that some pyrazole derivatives may exert their antimicrobial effect through various mechanisms, including the inhibition of essential enzymes or disruption of cell membrane integrity.[15]

Potential MOA cluster_0 Pyrazole Derivative A Pyrazole Compound B DNA Gyrase Inhibition A->B Inhibits C Cell Wall Synthesis Inhibition A->C Inhibits D Protein Synthesis Inhibition A->D Inhibits E Cell Membrane Disruption A->E Disrupts

Caption: Potential antimicrobial mechanisms of action for pyrazole derivatives.

Conclusion

This document provides a standardized set of protocols for the initial antimicrobial screening of pyrazole derivatives. By following these guidelines, researchers can obtain reliable and comparable data on the antimicrobial activity and preliminary safety profile of their compounds, facilitating the identification of promising candidates for further drug development.

References

In Vitro Anti-inflammatory Assays for Pyrazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a suite of in vitro assays to evaluate the anti-inflammatory properties of pyrazole compounds. These assays are crucial for the initial screening and characterization of novel anti-inflammatory drug candidates.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including notable anti-inflammatory effects. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways implicated in the inflammatory cascade. This document outlines protocols for assessing the inhibitory potential of pyrazole compounds against cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and the release of pro-inflammatory cytokines.

Key In Vitro Anti-inflammatory Assays

A panel of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory profile of pyrazole compounds. These assays target different aspects of the inflammatory response.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: Cyclooxygenases (COX) are enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-2 is an inducible isoform that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs. This fluorometric assay measures the peroxidase activity of the COX-2 enzyme.

Experimental Protocol:

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (e.g., Amplex™ Red)

    • COX Cofactor (e.g., hemin)

    • Arachidonic Acid (substrate)

    • Celecoxib (positive control)

    • Test pyrazole compounds

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the test pyrazole compound at various concentrations to the wells of the 96-well plate. Include wells for a vehicle control (e.g., DMSO) and a positive control (Celecoxib).

    • Add the diluted human recombinant COX-2 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence intensity (Excitation/Emission ≈ 535/587 nm) in a kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compounds to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.

Nitric Oxide Synthase (NOS) Inhibition Assay

Principle: Nitric oxide (NO) is a signaling molecule that plays a role in inflammation. Inducible nitric oxide synthase (iNOS) produces large amounts of NO during the inflammatory response. The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test pyrazole compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.

    • Incubate for 24 hours.

  • Griess Assay:

    • After incubation, collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-only control.

    • Determine the IC50 value for the inhibition of NO production.

Cytokine Release Assay (TNF-α and IL-6)

Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. This assay measures the ability of pyrazole compounds to inhibit the release of these cytokines from LPS-stimulated macrophages.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test pyrazole compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL).

    • Incubate for 18-24 hours.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.

    • Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is then added, and the resulting color change is measured spectrophotometrically.

    • A standard curve is generated using recombinant cytokines to determine the concentration of TNF-α and IL-6 in the samples.

    • Calculate the percentage of cytokine inhibition and determine the IC50 values.

Data Presentation

The quantitative data for the anti-inflammatory activity of various pyrazole compounds are summarized in the tables below for easy comparison.

Table 1: COX-2 Inhibitory Activity of Pyrazole Compounds

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Pyrazole Derivative A0.043>100[1]
Pyrazole Derivative B1.158.31[2]
Pyrazole Derivative C1.7972.73[3]
Celecoxib (Control)0.03 - 2.167.6 - 375[2][3]

Table 2: Nitric Oxide Synthase Inhibitory Activity of Pyrazole Compounds

CompoundNO Production IC50 (µM) in RAW 264.7 cellsReference
1H-Pyrazole-1-carboxamidine (PCA)0.2 (purified iNOS)[4]
4-Methyl-PCA2.4 (purified iNOS)[4]
Pyrazole Derivative D>169[5]
L-NMMA (Control)~6 (purified iNOS)[4]

Table 3: Inhibition of Pro-inflammatory Cytokine Release by Pyrazole Compounds in LPS-stimulated RAW 264.7 Cells

CompoundTNF-α Inhibition (%) at 50 µMIL-6 Inhibition (%) at 50 µMReference
Pyrazole Derivative E7078[2]
Pyrazole Derivative FSignificant reduction (dose-dependent)Significant reduction (dose-dependent)[6]
Dexamethasone (Control)Significant inhibitionSignificant inhibition[6]

Signaling Pathways and Experimental Workflow Visualization

The anti-inflammatory effects of pyrazole compounds are often mediated through the modulation of key signaling pathways. Diagrams illustrating these pathways and the experimental workflows are provided below.

experimental_workflow cluster_assays In Vitro Anti-inflammatory Assays cluster_cells Cell-Based Model cluster_readout Data Analysis COX2 COX-2 Inhibition Assay IC50 IC50 Determination COX2->IC50 NOS NOS Inhibition Assay (Griess Assay) Inhibition Percentage Inhibition NOS->Inhibition Cytokine Cytokine Release Assay (ELISA) Cytokine->Inhibition RAW_cells RAW 264.7 Macrophages LPS LPS Stimulation RAW_cells->LPS Induces Inflammation LPS->NOS LPS->Cytokine Inhibition->IC50 Pyrazole Pyrazole Compounds Pyrazole->COX2 Test Compound Pyrazole->NOS Test Compound Pyrazole->Cytokine Test Compound

Experimental workflow for evaluating pyrazole compounds.

NFkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Pyrazole Pyrazole Compounds Pyrazole->IKK inhibit? Pyrazole->NFkB inhibit? NFkB_n NF-κB NFkB_n->Gene activates

Simplified NF-κB signaling pathway in inflammation.

MAPK_pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Pyrazole Pyrazole Compounds Pyrazole->p38 inhibit?

Simplified p38 MAPK signaling pathway.

Conclusion

The described in vitro assays provide a robust framework for the preliminary evaluation of the anti-inflammatory potential of novel pyrazole compounds. By assessing their effects on key enzymes like COX-2 and iNOS, and their ability to modulate pro-inflammatory cytokine production, researchers can effectively screen and prioritize compounds for further development. The provided protocols and data tables serve as a valuable resource for initiating these critical pre-clinical studies.

References

Application Notes and Protocols for the ¹H NMR Spectral Analysis of 1-Isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique essential for the structural elucidation and purity assessment of such compounds. This document provides a detailed guide to the ¹H NMR spectral analysis of this compound, including a predicted spectrum, experimental protocols, and data interpretation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of a publicly accessible, experimentally verified ¹H NMR spectrum for this compound, the following data is a prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predicted spectrum provides an expected range for chemical shifts (δ), multiplicity, and coupling constants (J).

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-4 (pyrazole)6.8 - 7.0d~2-31H
H-5 (pyrazole)7.6 - 7.8d~2-31H
CH (isopropyl)4.5 - 4.7sept~6-71H
CH₃ (isopropyl)1.4 - 1.6d~6-76H
COOH12.0 - 13.0br s-1H

Signal Assignment and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals:

  • Carboxylic Acid Proton (COOH): This proton is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum (12.0 - 13.0 ppm). The broadness of the signal is due to hydrogen bonding and chemical exchange.

  • Pyrazole Ring Protons (H-4 and H-5): The two protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. The H-5 proton is generally shifted further downfield compared to the H-4 proton due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group.

  • Isopropyl Group Protons (CH and CH₃): The methine proton (CH) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be used to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 0-16 ppm.

  • Number of Scans (NS): 16-64 scans (can be adjusted based on sample concentration).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AT): 2-4 seconds.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Calibrate the chemical shift scale.

Logical Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow for the ¹H NMR spectral analysis of this compound.

G Workflow for 1H NMR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_structure Structure Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up NMR Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate chem_shift Chemical Shift Analysis integrate->chem_shift multiplicity Multiplicity Analysis chem_shift->multiplicity coupling Coupling Constant Analysis multiplicity->coupling integration_analysis Integration Analysis coupling->integration_analysis assign Assign Signals to Protons integration_analysis->assign confirm Confirm Molecular Structure assign->confirm

Caption: A logical workflow for the ¹H NMR spectral analysis of a small molecule.

Signaling Pathway of Information in ¹H NMR

The following diagram illustrates how the structural information of the molecule is encoded and decoded in a ¹H NMR experiment.

G Information Pathway in 1H NMR Molecule Molecular Structure (this compound) Environment Chemical Environment of Protons Molecule->Environment Neighbors Neighboring Protons Molecule->Neighbors Number Number of Protons Molecule->Number ChemicalShift Chemical Shift (δ) Environment->ChemicalShift determines Multiplicity Multiplicity (Splitting Pattern) Neighbors->Multiplicity determines Integration Integration (Signal Area) Number->Integration determines

Caption: Relationship between molecular structure and ¹H NMR spectral parameters.

Conclusion

The ¹H NMR spectral analysis of this compound provides crucial information for its structural verification and purity assessment. By following the detailed protocols and utilizing the predicted spectral data as a guide, researchers can confidently identify and characterize this compound, facilitating its application in drug discovery and development. For unambiguous structure confirmation, especially for novel compounds, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is recommended.

Application Note: Mass Spectrometry Fragmentation Patterns of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds extensively utilized as scaffolds in the development of pharmaceuticals and agrochemicals. The structural isomerism of the carboxylic acid group on the pyrazole ring (positions 3, 4, or 5) significantly influences the molecule's biological activity and physicochemical properties. Consequently, the unambiguous identification of these isomers is critical in drug discovery, development, and quality control.

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the structural elucidation and quantification of pyrazole carboxylic acids. This application note provides a detailed overview of the characteristic fragmentation patterns of pyrazole carboxylic acid isomers observed under electrospray ionization (ESI), along with comprehensive protocols for their analysis.

Fragmentation Patterns of Pyrazole Carboxylic Acids

The fragmentation of pyrazole carboxylic acids in the mass spectrometer is influenced by the ionization mode (positive or negative) and the position of the carboxylic acid group on the pyrazole ring.

Negative Ion Mode (ESI-)

In negative ion mode, pyrazole carboxylic acids are readily deprotonated to form the [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion typically leads to the following key fragmentation pathways:

  • Decarboxylation (Loss of CO₂): The most characteristic fragmentation for all isomers is the neutral loss of 44 Da, corresponding to the elimination of carbon dioxide from the carboxylate group. This results in a prominent fragment ion corresponding to the deprotonated pyrazole ring.

  • Ring Cleavage: Subsequent fragmentation of the deprotonated pyrazole ring can occur, although this is generally less favorable than decarboxylation.

The relative abundance of the decarboxylated product ion can vary depending on the stability of the resulting pyrazole anion, which is influenced by the position of the former carboxyl group.

Positive Ion Mode (ESI+)

In positive ion mode, pyrazole carboxylic acids are protonated to form the [M+H]⁺ ion. The fragmentation of the protonated molecule is generally more complex and can provide more detailed structural information. Key fragmentation pathways include:

  • Loss of Water (H₂O): A common initial fragmentation is the neutral loss of 18 Da, corresponding to the elimination of a water molecule from the carboxylic acid group.

  • Loss of Formic Acid (HCOOH): A neutral loss of 46 Da, corresponding to the elimination of formic acid, is also frequently observed.

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, a subsequent loss of 28 Da (CO) can occur.

  • Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, primarily through the loss of hydrogen cyanide (HCN, 27 Da) or molecular nitrogen (N₂, 28 Da). The specific ring fragmentation pathways can be influenced by the position of the carboxylic acid group and any other substituents.

Distinguishing Isomers:

While the major fragmentation pathways are common to all isomers, the relative intensities of the fragment ions can differ, providing a basis for their differentiation. For instance, the stability of the precursor and product ions can vary depending on the electronic effects of the carboxylic acid group at different positions, leading to subtle but measurable differences in the MS/MS spectra.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for the three isomers of pyrazole carboxylic acid (Molecular Weight: 112.09 g/mol ) in both positive and negative ESI modes. The relative abundances are indicative and can vary based on instrumental conditions.

Precursor IonIsomerFragmentationFragment m/zPredicted Relative Abundance
[M-H]⁻ (m/z 111.0) Pyrazole-3-carboxylic acid-CO₂67.0High
Pyrazole-4-carboxylic acid-CO₂67.0High
Pyrazole-5-carboxylic acid-CO₂67.0High
[M+H]⁺ (m/z 113.0) Pyrazole-3-carboxylic acid-H₂O95.0Moderate to High
-HCOOH67.0Moderate
-H₂O, -CO67.0Moderate
Pyrazole-4-carboxylic acid-H₂O95.0Moderate to High
-HCOOH67.0Moderate
-H₂O, -CO67.0Moderate
Pyrazole-5-carboxylic acid-H₂O95.0Moderate to High
-HCOOH67.0Moderate
-H₂O, -CO67.0Moderate

Experimental Protocols

This section provides a general protocol for the analysis of pyrazole carboxylic acids using LC-MS/MS. Optimization of these parameters for specific instruments and applications is recommended.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of pyrazole carboxylic acid isomers (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution of the stock solution with the initial mobile phase.

  • Biological Matrices (e.g., Plasma, Urine):

    • Protein Precipitation: For plasma samples, add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Dilution ("Dilute and Shoot"): For urine samples, a simple dilution with the initial mobile phase (e.g., 1:10) may be sufficient.

    • Solid-Phase Extraction (SPE): For lower concentrations or complex matrices, SPE can be used for sample cleanup and concentration. A mixed-mode or polymer-based sorbent can be effective.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for 0.5-1 minute, then ramp to a high percentage of B (e.g., 95%) over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 10 µL.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Type: Full Scan for precursor ion identification and Product Ion Scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone Voltage: 20 - 40 V (optimize for precursor ion intensity).

    • Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).

    • Desolvation Temperature: 350 - 450 °C.

    • Collision Gas: Argon.

    • Collision Energy: 10 - 40 eV (optimize for characteristic fragment ions).

Visualizations

General Fragmentation Pathway of Pyrazole Carboxylic Acids

fragmentation_pathway cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) M_H [M+H]⁺ M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O -H₂O M_H_HCOOH [M+H-HCOOH]⁺ M_H->M_H_HCOOH -HCOOH Ring_Fragments_pos Ring Fragments (e.g., loss of HCN, N₂) M_H->Ring_Fragments_pos M_H_H2O_CO [M+H-H₂O-CO]⁺ M_H_H2O->M_H_H2O_CO -CO M_minus_H [M-H]⁻ M_minus_H_CO2 [M-H-CO₂]⁻ M_minus_H->M_minus_H_CO2 -CO₂ Ring_Fragments_neg Ring Fragments M_minus_H_CO2->Ring_Fragments_neg

Caption: General fragmentation pathways for pyrazole carboxylic acids in positive and negative ESI modes.

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (Standard or Biological Matrix) Precipitation Protein Precipitation (for plasma) Sample->Precipitation Dilution Dilution Sample->Dilution SPE Solid-Phase Extraction Sample->SPE Prepared_Sample Prepared Sample Precipitation->Prepared_Sample Dilution->Prepared_Sample SPE->Prepared_Sample LC Liquid Chromatography (Reversed-Phase) Prepared_Sample->LC MS Mass Spectrometry (ESI+/-) LC->MS MSMS Tandem MS (MS/MS) (CID) MS->MSMS Full_Scan Full Scan Data (Precursor Ion ID) MSMS->Full_Scan Product_Scan Product Ion Scan Data (Fragmentation Pattern) MSMS->Product_Scan Quantification Quantification (MRM) MSMS->Quantification Report Report Full_Scan->Report Product_Scan->Report Quantification->Report

Caption: Experimental workflow for the analysis of pyrazole carboxylic acids by LC-MS/MS.

Conclusion

This application note provides a foundational understanding of the mass spectrometric fragmentation patterns of pyrazole carboxylic acids and a practical protocol for their analysis. By leveraging the characteristic fragmentation pathways, researchers can confidently identify and differentiate between isomers, which is essential for advancing drug discovery and development programs involving this important class of compounds. The provided protocols offer a robust starting point for method development and can be adapted to suit specific analytical needs.

Preparation of Pyrazole-3-Carboxylic Acid Amides and Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-carboxylic acid derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The amide and ester functionalities at the 3-position of the pyrazole ring are crucial pharmacophores that modulate the biological activity, physicochemical properties, and pharmacokinetic profiles of these compounds. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-3-carboxylic acid amides and esters, intended to guide researchers in the efficient preparation of these valuable compounds.

Synthetic Strategies

The preparation of pyrazole-3-carboxylic acid amides and esters can be broadly categorized into two main approaches:

  • Functionalization of a Pre-existing Pyrazole-3-carboxylic Acid Core: This is a common and versatile method that involves the initial synthesis or commercial acquisition of a pyrazole-3-carboxylic acid, which is then converted to the desired amide or ester. A key intermediate in this approach is the pyrazole-3-carbonyl chloride, which readily reacts with a variety of nucleophiles.

  • Construction of the Pyrazole Ring with Concurrent Introduction of the Carboxylate Moiety: This approach involves the cyclization of acyclic precursors to form the pyrazole ring with the ester group already incorporated. This is often achieved through multi-component, one-pot reactions, which can be highly efficient.

The following diagram illustrates the general synthetic workflows:

G cluster_0 Route 1: Functionalization of Pyrazole-3-Carboxylic Acid cluster_1 Route 2: Pyrazole Ring Synthesis Pyrazole-3-Carboxylic Acid Pyrazole-3-Carboxylic Acid Pyrazole-3-Carbonyl Chloride Pyrazole-3-Carbonyl Chloride Pyrazole-3-Carboxylic Acid->Pyrazole-3-Carbonyl Chloride SOCl2 or (COCl)2 Amides Amides Pyrazole-3-Carbonyl Chloride->Amides R1R2NH Esters Esters Pyrazole-3-Carbonyl Chloride->Esters R'OH Acyclic Precursors Acyclic Precursors Pyrazole-3-Carboxylic Acid Ester Pyrazole-3-Carboxylic Acid Ester Acyclic Precursors->Pyrazole-3-Carboxylic Acid Ester Cyclization Amides_from_ester Amides Pyrazole-3-Carboxylic Acid Ester->Amides_from_ester Aminolysis

General Synthetic Routes to Pyrazole-3-Carboxylic Acid Amides and Esters.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-3-Carbonyl Chloride from Pyrazole-3-Carboxylic Acid

This protocol describes the conversion of a pyrazole-3-carboxylic acid to its more reactive acid chloride derivative, a key intermediate for the synthesis of amides and esters.[2]

Materials:

  • Pyrazole-3-carboxylic acid derivative

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or neat SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a solution of the pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent, add thionyl chloride (2.0-5.0 eq) dropwise at 0 °C. Alternatively, the reaction can be performed in neat thionyl chloride.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

  • The resulting crude pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of Pyrazole-3-Carboxylic Acid Amides from Pyrazole-3-Carbonyl Chloride

This protocol details the amidation of pyrazole-3-carbonyl chloride with various primary and secondary amines.

Materials:

  • Pyrazole-3-carbonyl chloride

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)

  • Base (e.g., Triethylamine (TEA), Pyridine, or excess amine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the crude pyrazole-3-carbonyl chloride in an anhydrous solvent.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and a base (1.5-2.0 eq, if the amine is used as its salt or if a non-amine base is used) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of pyrazole-3-carbonyl chloride to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

The following diagram illustrates the workflow for the synthesis of pyrazole-3-carboxamides from the corresponding carboxylic acid.

G start Start: Pyrazole-3-Carboxylic Acid step1 React with SOCl₂ or (COCl)₂ start->step1 intermediate Intermediate: Pyrazole-3-Carbonyl Chloride step1->intermediate step2 React with R₁R₂NH in the presence of a base intermediate->step2 workup Aqueous Workup & Extraction step2->workup purification Purification (Recrystallization or Chromatography) workup->purification end Product: Pyrazole-3-Carboxamide purification->end

Workflow for the Synthesis of Pyrazole-3-Carboxamides.
Protocol 3: Synthesis of Pyrazole-3-Carboxylic Acid Esters from Pyrazole-3-Carbonyl Chloride

This protocol outlines the esterification of pyrazole-3-carbonyl chloride with various alcohols.

Materials:

  • Pyrazole-3-carbonyl chloride

  • Alcohol (R'OH) (1.0-5.0 eq, can also be used as the solvent)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or neat alcohol)

  • Base (e.g., Triethylamine (TEA) or Pyridine, optional but recommended)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if necessary)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the crude pyrazole-3-carbonyl chloride in an anhydrous solvent or the desired alcohol.

  • If not using the alcohol as the solvent, add the alcohol (1.0-1.2 eq) to the solution.

  • Add a base (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux until the reaction is complete as monitored by TLC (typically 1-6 hours).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent and concentrate.

  • Purify the crude ester by recrystallization or silica gel column chromatography.

Protocol 4: One-Pot Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylates

This protocol describes a two-step, one-pot synthesis of pyrazole-3-carboxylic acid esters starting from acetophenone derivatives and diethyl oxalate.[3][4]

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

Procedure: Step 1: Formation of the dioxo-ester intermediate

  • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of the substituted acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

Step 2: Cyclization to form the pyrazole ester 4. To the suspension of the dioxo-ester intermediate from Step 1, add glacial acetic acid to neutralize the mixture. 5. Add hydrazine hydrate (1.2 eq) to the reaction mixture. 6. Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC. 7. After completion, cool the reaction mixture and pour it into ice-water. 8. The precipitated solid is collected by filtration, washed with water, and dried. 9. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize representative yields for the synthesis of pyrazole-3-carboxylic acid amides and esters using various substrates.

Table 1: Synthesis of Pyrazole-3-Carboxamides from a Pyrazole-3-Carbonyl Chloride

EntryAmineProductYield (%)Reference
1AnilineN-phenyl-pyrazole-3-carboxamide71[5]
2p-ToluidineN-(p-tolyl)-pyrazole-3-carboxamide73[5]
3p-ChloroanilineN-(4-chlorophenyl)-pyrazole-3-carboxamide68[5]
4BenzylamineN-benzyl-pyrazole-3-carboxamide75-85General observation
5Morpholine(Morpholino)(pyrazol-3-yl)methanone80-90General observation

Table 2: Synthesis of Pyrazole-3-Carboxylic Acid Esters from a Pyrazole-3-Carbonyl Chloride [6][7]

EntryAlcoholProductYield (%)Reference
1MethanolMethyl pyrazole-3-carboxylate66[6]
2EthanolEthyl pyrazole-3-carboxylate65[6]
3Isopropyl alcoholIsopropyl pyrazole-3-carboxylate35[6][7]
4n-Butyl alcoholn-Butyl pyrazole-3-carboxylate64[8]

Table 3: One-Pot Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylates [3][4]

EntryAcetophenone SubstituentProductYield (%)Reference
14-HEthyl 5-phenyl-1H-pyrazole-3-carboxylate78[3][4]
24-ClEthyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate82[3][4]
34-OCH₃Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate85[3][4]
43,4-(OCH₃)₂Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate75[3][4]

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis of pyrazole-3-carboxylic acid amides and esters. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the pyrazole ring. The functionalization of a pre-existing pyrazole-3-carboxylic acid offers high versatility for creating diverse libraries of amides and esters. On the other hand, one-pot cyclization methods can be highly efficient for the synthesis of specific ester derivatives. These methods are crucial for the exploration of pyrazole-based compounds in drug discovery and development.

References

Application Notes and Protocols: Developing Nitric Oxide Donor Hybrids from Pyrazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of nitric oxide (NO) donor hybrids derived from pyrazole-3-carboxylic acid. This class of compounds holds significant promise in medicinal chemistry, leveraging the diverse biological activities of the pyrazole scaffold with the multifaceted signaling properties of nitric oxide. The strategic combination aims to yield novel therapeutic agents with enhanced efficacy and potentially reduced side effects for various conditions, including inflammation and cancer.

Rationale for Hybridization

Pyrazole derivatives are known for a wide range of pharmacological activities.[1] By chemically linking a nitric oxide-donating moiety, such as a nitrate ester or an oxime, to a pyrazole-3-carboxylic acid backbone, it is possible to create hybrid molecules with synergistic or complementary therapeutic effects.[2][3] The NO-donating component can confer additional benefits, such as vasodilation, anti-platelet aggregation, and enhanced anti-inflammatory or anticancer activity, while potentially mitigating some of the adverse effects associated with the parent pyrazole molecule, like gastric ulceration.[1]

Synthesis and Characterization

The synthesis of pyrazole-3-carboxylic acid NO-donor hybrids typically involves a multi-step process. The general workflow begins with the synthesis of the core pyrazole-3-carboxylic acid derivative, followed by the introduction of a linker and finally the attachment of the NO-donating moiety.

Experimental Workflow for Synthesis and Initial Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Pyrazole-3-carboxylic acid precursor Step1 Synthesis of Pyrazole-3-carboxylic acid derivative Start->Step1 Step2 Introduction of a linker arm Step1->Step2 Step3 Coupling with NO-donor moiety (e.g., nitrate ester, oxime) Step2->Step3 End_Synth Purification and Characterization (NMR, IR, MS) Step3->End_Synth NO_Release In vitro NO Release Assay (Griess Assay) End_Synth->NO_Release Anti_Inflammatory Anti-inflammatory Activity Assay End_Synth->Anti_Inflammatory Anticancer Anticancer Activity Assay End_Synth->Anticancer End_Eval Data Analysis and Lead Optimization NO_Release->End_Eval Anti_Inflammatory->End_Eval Anticancer->End_Eval

Caption: General workflow for the synthesis and biological evaluation of pyrazole-3-carboxylic acid NO-donor hybrids.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole-3-carboxylic acid NO-donor hybrids, focusing on their nitric oxide releasing capabilities and biological activities.

Table 1: In Vitro Nitric Oxide Release

CompoundNO Donor Moiety% NO ReleaseReference
5a Oxime7.80[2]
5b Oxime10.06[2]
5d Oxime9.30[2]
10 Nitrate Ester13.84[2]
16b Oxime3.06[4]
19b Oxime3.17[4]

Table 2: In Vitro Anticancer Activity (IC₅₀, µM)

CompoundCell LineIC₅₀ (µM)Reference
7a HepG26.1 ± 1.9[3]
7b HepG27.9 ± 1.9[3]
19b PC-31.48[4]
19e PC-30.33[4]
PTA-1 A5490.17[5]
PTA-1 Jurkat0.32[5]

Table 3: In Vivo Anti-inflammatory Activity

CompoundAssayED₅₀ (µmol/kg)Reference
16b Carrageenan-induced paw edema54.45[4]
16e Carrageenan-induced paw edema49.23[4]
19b Carrageenan-induced paw edema46.98[4]
19e Carrageenan-induced paw edema48.12[4]
Celecoxib (Reference) Carrageenan-induced paw edema76.09[4]

Experimental Protocols

Protocol for In Vitro Nitric Oxide Release Measurement (Griess Assay)

This protocol describes the colorimetric determination of nitrite (a stable product of NO) released from pyrazole-NO donor hybrids using the Griess reagent.

Materials:

  • Pyrazole-NO donor hybrid compound

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (for standard curve)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: a. Prepare a 1 mM stock solution of sodium nitrite in PBS. b. Perform serial dilutions to obtain standard solutions ranging from 1 µM to 100 µM. c. Add 50 µL of each standard solution to triplicate wells of a 96-well plate. Add 50 µL of PBS to blank wells.

  • Sample Preparation and Incubation: a. Prepare a stock solution of the pyrazole-NO donor hybrid in a suitable solvent (e.g., DMSO). b. Dilute the stock solution in PBS to the desired final concentration. c. Add 50 µL of the sample solution to triplicate wells of the 96-well plate. d. Incubate the plate at 37°C for a predetermined time course (e.g., 1, 2, 4, 8, 24 hours).

  • Griess Reaction: a. After incubation, add 50 µL of Solution A (sulfanilamide) to all wells (standards, samples, and blank). b. Incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Solution B (N-(1-naphthyl)ethylenediamine) to all wells. d. Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement: a. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. c. Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve. d. The percentage of NO release can be calculated relative to the theoretical maximum amount of NO that can be released from the initial concentration of the hybrid compound.[6]

Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of pyrazole-NO donor hybrids on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole-NO donor hybrid compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the pyrazole-NO donor hybrid in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration). c. Incubate for 48-72 hours.

  • MTT Addition: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways

Anticancer Mechanism of Action

Several pyrazole-NO donor hybrids exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. The released nitric oxide can potentiate these effects.

Proposed Apoptotic Signaling Pathway

G Pyrazole_NO Pyrazole-NO Donor Hybrid NO_Release Nitric Oxide Release Pyrazole_NO->NO_Release Bcl2 Bcl-2 (Anti-apoptotic) NO_Release->Bcl2 Bax Bax (Pro-apoptotic) NO_Release->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Pyrazole_NO Pyrazole-NO Donor Hybrid Pyrazole_NO->COX2 NO_Release Nitric Oxide Release Pyrazole_NO->NO_Release Vasodilation Vasodilation & Mucosal Protection NO_Release->Vasodilation

References

Troubleshooting & Optimization

Improving yield of Knorr pyrazole synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize Knorr pyrazole synthesis reactions and improve product yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] The reaction is typically acid-catalyzed.[3][4] The mechanism begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[2]

Q2: My reaction is resulting in a very low yield. What are the most common causes?

Low yields in the Knorr synthesis can arise from several factors. The most common issues include:

  • Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing yield and complicating purification. Hydrazine derivatives can degrade over time, so using a fresh reagent is recommended.[5]

  • Suboptimal Reaction Conditions: Critical parameters like temperature, reaction time, solvent, and pH may require optimization for specific substrates.[5]

  • Incorrect Stoichiometry: Ensuring the correct ratio of reactants is crucial. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[5]

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can significantly lower the yield of the desired product.[5]

Q3: I am observing the formation of two regioisomers. How can I improve selectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5] Regioselectivity is influenced by several factors:

  • Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine can be directed by the steric bulk and electronic properties of the substituents on both reactants.[6] Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it a more likely site for initial attack.[6]

  • Reaction pH: The acidity of the medium can alter the nucleophilicity of the nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen atom initiates the attack.[6]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in certain cases.[6][7]

Q4: The reaction mixture has turned dark brown/red. Is this normal and how can I prevent it?

Discoloration is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[8]

  • Use Fresh Hydrazine: Ensure you are using a fresh, high-purity hydrazine.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[8]

  • Temperature Control: Excessive heat can accelerate the decomposition of reagents. Running the reaction at the lowest feasible temperature for a reasonable rate may reduce impurity formation.[8]

  • Base Addition: If using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[5]

Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the product precipitates from the solution at a temperature above its melting point.[9] To address this:

  • Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point.[9]

  • Slow Cooling: Allow the solution to cool as slowly as possible. An insulated container can help promote gradual cooling.[9]

  • Change Solvent System: Experiment with a different solvent or a mixed-solvent system.[9]

  • Use a Seed Crystal: Adding a small crystal of the pure, solid material to the cooled, supersaturated solution can induce crystallization.[9]

Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving common issues encountered during the Knorr pyrazole synthesis.

G cluster_0 Problem Identification cluster_1 Possible Causes & Checks cluster_2 Solutions start Low Yield or No Product reagents Check Starting Material Purity & Stoichiometry start->reagents conditions Review Reaction Conditions (Temp, Time, pH, Solvent) start->conditions regio Mixture of Regioisomers regio->conditions structure Confirm Reactant Structure (Unsymmetrical Dicarbonyl?) regio->structure impure Impure Product / Discoloration impure->reagents impure->conditions workup Evaluate Workup & Purification Technique impure->workup sol_reagents Use Fresh/Purified Reagents Adjust Stoichiometry (e.g., slight excess of hydrazine) reagents->sol_reagents sol_conditions Optimize Temperature/Time via TLC Monitoring Adjust pH with Acid/Base Catalyst Screen Different Solvents conditions->sol_conditions sol_workup Optimize Recrystallization Solvent Use Column Chromatography Run Under Inert Atmosphere workup->sol_workup sol_regio Change Solvent (e.g., to TFE) Modify Temperature Explore Alternative Regioselective Syntheses structure->sol_regio

A logical workflow for troubleshooting Knorr pyrazole synthesis.

Data Presentation

Table 1: Effect of Reaction Method on Yield and Time

This table compares the synthesis of pyrazole derivatives using conventional heating versus microwave (MW) irradiation, demonstrating the potential for significant rate enhancement and improved yields with microwave technology.

1,3-Dicarbonyl CompoundHydrazine DerivativeMethodSolventTimeYield (%)Reference
Ethyl AcetoacetatePhenylhydrazineConventionalAcetic Acid2-3 h70-80%[10]
Ethyl AcetoacetatePhenylhydrazineMicrowave (420W)None10 min71%[11]
4-Alkoxy-1,1,1-trifluoro-3-alken-2-onesPhenylhydrazineConventionalMethanol4 hModerate[2]
4-Alkoxy-1,1,1-trifluoro-3-alken-2-onesPhenylhydrazineMicrowaveNone6 minGood[2][3]
Quinolin-2(1H)-one-based α,β-unsaturated ketonesArylhydrazinesMicrowave (360W)Acetic Acid7-10 min68-86%[10]
Table 2: Effect of Solvent on Regioselectivity

The choice of solvent can be critical for controlling which regioisomer is formed when using an unsymmetrical 1,3-dicarbonyl. Fluorinated alcohols often favor the formation of a single isomer.

Unsymmetrical 1,3-DicarbonylHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol75:25[7]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE>95:5[6][7]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP>95:5[7]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol43:57[7]

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: General Synthesis of a Pyrazole Derivative (Conventional Heating)

This protocol provides a general starting point for the synthesis of a substituted pyrazole. Optimization may be required for different substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted hydrazine or hydrazine hydrate (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, 1-Propanol)

  • Acid catalyst (e.g., Glacial Acetic Acid, 3-5 drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

  • Hydrazine Addition: Add the hydrazine derivative to the solution. The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux (e.g., ~100°C for 1-propanol) for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture. Add water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) to obtain the pure pyrazole.

G A 1. Setup Dissolve 1,3-dicarbonyl in solvent. Add acid catalyst. B 2. Addition Add hydrazine derivative to the mixture. A->B C 3. Reaction Heat mixture to reflux for 1-3 hours. B->C D 4. Monitoring Monitor progress via TLC. C->D E 5. Work-up & Isolation Cool mixture, precipitate with water, and collect solid by filtration. D->E F 6. Purification Recrystallize crude solid. E->F G Pure Pyrazole Product F->G

Experimental workflow for Knorr pyrazole synthesis.

References

Technical Support Center: Purification of Crude Pyrazole Carboxylic Acids by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude pyrazole carboxylic acids via recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of my pyrazole carboxylic acid?

A1: The ideal solvent should exhibit high solubility for the crude pyrazole carboxylic acid at elevated temperatures and low solubility at room temperature or below. The polarity of your specific pyrazole derivative is a critical factor. Common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] For many pyrazole carboxylic acids, which are polar compounds, polar solvents like alcohols are often a good starting point. Mixed solvent systems, such as ethanol/water or methanol/water, are also highly effective.[1][2] In this system, the crude product is dissolved in a minimal amount of the "good" hot solvent (e.g., ethanol) in which it is highly soluble, followed by the dropwise addition of a hot "anti-solvent" (e.g., water) in which it is poorly soluble, until turbidity is observed. The solution is then allowed to cool slowly.[1]

Q2: My pyrazole carboxylic acid is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[1]

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can promote gradual cooling and prevent rapid precipitation as an oil.

  • Change the Solvent System: Experiment with a different solvent or a new solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Q3: The yield of my recrystallized pyrazole carboxylic acid is very low. How can I improve it?

A3: Low yield can be attributed to several factors. To improve your recovery, consider the following:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Ensure Thorough Cooling: Make sure the solution is cooled to a sufficiently low temperature, for instance, in an ice bath, to maximize the precipitation of the product, provided the impurities remain in solution.[1]

  • Select an Appropriate Solvent: The ideal solvent will dissolve the pyrazole carboxylic acid when hot but have very low solubility for it when cold.[1]

Q4: How can I remove colored impurities during the recrystallization of my pyrazole carboxylic acid?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may result in a lower yield.

Q5: Can recrystallization be used to separate regioisomers of a pyrazole carboxylic acid derivative?

A5: Fractional recrystallization can be an effective method for separating regioisomers, provided they have sufficiently different solubilities in a particular solvent system. This technique involves multiple, sequential recrystallization steps to progressively enrich one isomer.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The solution is not supersaturated.• Concentrate the solution by boiling off some of the solvent.• Scratch the inside of the flask with a glass rod to create nucleation sites.• Add a seed crystal of the pure compound.
Crystallization happens too quickly. The solution is too concentrated, or the cooling is too rapid.• Add a small amount of additional hot solvent.• Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
The resulting crystals are impure. Impurities were co-precipitated or trapped in the crystal lattice.• Ensure the solution was allowed to cool slowly.• Wash the collected crystals with a small amount of the cold recrystallization solvent.• Perform a second recrystallization.
The compound precipitates as an oil ("oiling out"). The melting point of the compound is lower than the temperature of the solution, or the compound is too soluble.• Add more of the "good" solvent.• Use a lower-boiling point solvent.• Cool the solution very slowly.[1]

Data Presentation

Table 1: Qualitative Solubility of Representative Pyrazole Carboxylic Acids in Common Solvents

Compound Water Ethanol Methanol Ethyl Acetate Hexane
1H-Pyrazole-3-carboxylic acid Sparingly soluble (hot), Insoluble (cold)Soluble (hot), Sparingly soluble (cold)Soluble (hot), Sparingly soluble (cold)Sparingly soluble (hot), Insoluble (cold)Insoluble
1H-Pyrazole-4-carboxylic acid Sparingly soluble (hot), Insoluble (cold)Soluble (hot), Sparingly soluble (cold)Soluble (hot), Sparingly soluble (cold)Sparingly soluble (hot), Insoluble (cold)Insoluble
1H-Pyrazole-5-carboxylic acid Sparingly soluble (hot), Insoluble (cold)Soluble (hot), Sparingly soluble (cold)Soluble (hot), Sparingly soluble (cold)Sparingly soluble (hot), Insoluble (cold)Insoluble
1-Methyl-1H-pyrazole-4-carboxylic acid Soluble (hot), Sparingly soluble (cold)Soluble (hot), Sparingly soluble (cold)Soluble (hot), Soluble (cold)Soluble (hot), Sparingly soluble (cold)Insoluble
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid InsolubleSparingly soluble (hot), Insoluble (cold)Soluble (in 35% aq. solution, hot)Sparingly soluble (hot), Insoluble (cold)Insoluble

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a significant positive temperature coefficient for the solubility of the pyrazole carboxylic acid is identified.

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid is completely dissolved.[1] Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1] Subsequently, cool the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[1]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.

  • Dissolution: Dissolve the crude pyrazole carboxylic acid in the minimum amount of a hot "good" solvent in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "bad" or "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached. The two solvents must be miscible.

  • Re-dissolution: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize precipitation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Mandatory Visualization

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End Product start Crude Pyrazole Carboxylic Acid dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with cold solvent vac_filter->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: General workflow for the purification of pyrazole carboxylic acids by recrystallization.

Troubleshooting_Logic start Recrystallization Attempted outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Failure to crystallize oiling_out Oiling Out Occurs outcome->oiling_out Liquid precipitate low_yield Low Yield outcome->low_yield Minimal solid success Pure Crystals Obtained outcome->success Successful crystallization action1 Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->action1 action2 Add More 'Good' Solvent Cool Slowly Change Solvent oiling_out->action2 action3 Minimize Hot Solvent Cool Thoroughly Check Solvent Choice low_yield->action3

References

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final pyrazole product.[1][2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation reaction, a common method for pyrazole synthesis, is governed by several factors. Achieving good selectivity is often possible when the 1,3-dicarbonyl compound or the hydrazine has a significant steric or electronic bias.[2][4] Key influencing factors include:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction pathway.[2][4]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can alter the reactivity of the carbonyl carbons and the hydrazine nitrogens, thereby influencing the site of initial attack.[2][4]

  • Reaction pH: The acidity or basicity of the reaction medium can control which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. Under acidic conditions, protonation can alter nucleophilicity, potentially leading to a different regioisomeric outcome compared to basic conditions.[2][3][4]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[4][5]

  • Temperature: The reaction temperature can be a critical parameter in determining the regiochemical outcome of the synthesis.[4]

Q3: My Knorr synthesis is producing a nearly 1:1 mixture of regioisomers. What can I do?

A3: A nearly equimolar mixture of regioisomers suggests that the substituents on your unsymmetrical 1,3-dicarbonyl and/or hydrazine do not provide sufficient steric or electronic differentiation to favor one reaction pathway over the other.[1][2] To address this, consider the following strategies:

  • Modify the Solvent: Switching to a fluorinated alcohol solvent such as TFE or HFIP can significantly enhance regioselectivity.[5]

  • Adjust the pH: Experiment with acidic or basic catalysis to see if it favors the formation of one isomer.[3][4]

  • Alter the Temperature: Investigate the effect of running the reaction at a different temperature.

  • Employ Alternative Synthetic Methods: If optimizing the Knorr synthesis is unsuccessful, consider alternative methods that offer better regiocontrol, such as using 1,3-dicarbonyl surrogates or employing 1,3-dipolar cycloaddition reactions.[1]

Q4: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?

A4: When the inherent properties of your starting materials favor the unwanted isomer under standard conditions, a change in reaction strategy is necessary.[1] Consider these approaches:

  • Change the Catalyst: The use of different acid or base catalysts can sometimes reverse or alter the regioselectivity.

  • Utilize Protecting Groups: Temporarily protecting one of the carbonyl groups in the 1,3-dicarbonyl compound can force the initial reaction to occur at the unprotected site, thus controlling the regiochemical outcome.

  • Switch to a Regioselective Synthetic Route: Employing a different synthetic methodology known for its high regioselectivity is often the most effective solution. Examples include the reaction of N-alkylated tosylhydrazones with terminal alkynes or multicomponent reactions designed for regioselective pyrazole synthesis.[1]

Q5: I have already synthesized a mixture of regioisomers. How can I separate them?

A5: If you have a mixture of pyrazole regioisomers, separation is often achievable through chromatographic techniques. Silica gel column chromatography is a commonly used method for separating regioisomers.[6][7] The choice of eluent is crucial and may require some optimization. In some cases, recrystallization from a suitable solvent system can also be an effective method for isolating the desired pure isomer.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Pyrazole Synthesis

  • Problem: The reaction yields a mixture of regioisomers with no significant preference for one over the other.

  • Potential Cause: The electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl compound and the substituted hydrazine are too similar.

  • Solutions:

    • Solvent Modification: As detailed in the table below, changing the solvent from ethanol to a fluorinated alcohol can drastically improve the regioisomeric ratio.

    • pH Optimization: Systematically vary the pH of the reaction mixture by adding a catalytic amount of acid (e.g., glacial acetic acid) or a base.

    • Alternative Reagents: Consider using a 1,3-dicarbonyl surrogate with more differentiated reactive sites, such as a β-enaminone or an acetylenic ketone.[1]

Issue 2: Formation of the Undesired Regioisomer as the Major Product

  • Problem: The reaction favors the formation of the regioisomer that is not the target compound.

  • Potential Cause: The inherent reactivity of the starting materials under the chosen reaction conditions directs the synthesis towards the unwanted isomer.

  • Solutions:

    • Strategic Use of Catalysts: Investigate different Lewis or Brønsted acids or bases to potentially alter the reaction pathway.

    • 1,3-Dipolar Cycloaddition: This method provides excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on the reacting partners.[1]

    • Multicomponent Reactions: Explore established multicomponent reaction protocols that are known to be highly regioselective for the synthesis of substituted pyrazoles.[1]

Data Presentation: Influence of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of pyrazole formation from various 1,3-diketones and methylhydrazine.

1,3-DiketoneSolventRegioisomeric Ratio (A:B)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneEthanol1:1.3
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneTFE98:2
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneHFIP>99:1
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneEthanol1:1
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneTFE95:5
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneHFIP98:2

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, glacial acetic acid).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If a hydrazine salt is used, an equivalent of a base (e.g., triethylamine) should be added. A catalytic amount of acid may be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure pyrazole.

Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This modified protocol enhances regioselectivity by using a fluorinated alcohol as the solvent.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE), add methylhydrazine (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Solvent Removal: Remove the TFE under reduced pressure.

  • Aqueous Work-up: Dilute the residue with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Visualizations

Troubleshooting_Workflow start Start: Pyrazole Synthesis with Unsymmetrical Reagents check_regio Analyze Product Mixture (e.g., NMR, LC-MS) start->check_regio desired_ratio Is Regioisomeric Ratio > 95:5? check_regio->desired_ratio undesired_major Is the Major Isomer the Desired Product? desired_ratio->undesired_major No success Success: Desired Regioisomer Obtained desired_ratio->success Yes optimize Optimize Reaction Conditions: - Change Solvent (e.g., TFE, HFIP) - Adjust pH (Acid/Base Catalysis) - Vary Temperature undesired_major->optimize No separate Separate Isomers: - Column Chromatography - Recrystallization undesired_major->separate Yes, but separation needed optimize->check_regio alt_method Employ Alternative Synthetic Method: - 1,3-Dicarbonyl Surrogates - 1,3-Dipolar Cycloaddition - Multicomponent Reactions optimize->alt_method If optimization fails alt_method->check_regio

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

Regioselectivity_Factors regioselectivity Regioselectivity in Pyrazole Synthesis sub_props Substituent Properties regioselectivity->sub_props react_cond Reaction Conditions regioselectivity->react_cond steric Steric Hindrance sub_props->steric electronic Electronic Effects sub_props->electronic solvent Solvent Choice (e.g., Ethanol vs. TFE) react_cond->solvent ph Reaction pH (Acidic vs. Basic) react_cond->ph temp Temperature react_cond->temp

Caption: Factors influencing regioselectivity in pyrazole synthesis.

References

1-Isopropyl-1H-pyrazole-3-carboxylic acid stability and degradation pathways.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 1-Isopropyl-1H-pyrazole-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to harsh pH conditions (both acidic and basic), oxidizing agents, elevated temperatures, and light.[1][2] The pyrazole ring and the carboxylic acid group are the most likely sites for degradation.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: I've observed a change in the color of my compound. Does this indicate degradation?

A3: A change in color, such as yellowing or browning, can be an indicator of degradation. Pyrazole compounds can be susceptible to the formation of colored impurities, potentially due to oxidative processes or reactions with trace impurities.[3] If you observe a color change, it is crucial to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the chemistry of pyrazole and carboxylic acid moieties, several degradation pathways are plausible. These include:

  • Hydrolysis: While the carboxylic acid itself is stable against hydrolysis, derivatives such as esters are susceptible, particularly under basic conditions.[4][5]

  • Oxidation: The pyrazole ring can undergo oxidation, potentially leading to hydroxylation or even ring-opening.[6][7]

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to bond cleavage or rearrangement.[8][9]

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of CO2.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experiments.

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of your stock solution and solid compound using a validated analytical method (e.g., HPLC, LC-MS). Prepare fresh solutions for each experiment. Ensure proper storage conditions are maintained.
Low solubility in aqueous buffers The compound may have limited solubility, especially at low pH where the carboxylic acid is protonated.Increase the pH of the buffer to deprotonate the carboxylic acid, which should enhance aqueous solubility. The use of a small percentage of a co-solvent (e.g., DMSO, ethanol) may also be necessary. Always check for compound stability in the chosen solvent system.
Appearance of unexpected peaks in chromatograms Formation of degradation products during the experiment or sample preparation.This could be due to exposure to harsh conditions (e.g., high temperature, extreme pH, or oxidative reagents). It is advisable to conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[1][2]
Reaction mixture changes color unexpectedly Possible degradation of the pyrazole ring.Pyrazole rings can be sensitive to certain reagents and conditions.[3] Protect your reaction from light and consider running it under an inert atmosphere. Analyze the colored byproducts to understand the degradation pathway.

Potential Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways for this compound based on known reactivity of the pyrazole and carboxylic acid functional groups.

G cluster_hydrolysis Hydrolytic Degradation (of Ester Analogs) cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation Ester 1-Isopropyl-1H-pyrazole-3-carboxylate Ester Acid This compound Ester->Acid H₂O / H⁺ or OH⁻ Alcohol Alcohol Ester->Alcohol H₂O / H⁺ or OH⁻ Start This compound Hydroxylated Hydroxylated Pyrazole Derivative Start->Hydroxylated [O] RingOpened Ring-Opened Products Hydroxylated->RingOpened Further [O] Start_Thermal This compound Decarboxylated 1-Isopropyl-1H-pyrazole Start_Thermal->Decarboxylated Heat (Δ) CO2 CO₂ Start_Thermal->CO2 Heat (Δ) Start_Photo This compound Rearranged Rearranged Isomers/ Cleavage Products Start_Photo->Rearranged Light (hν)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To assist researchers in evaluating the stability of this compound, the following is a general protocol for a forced degradation study. This protocol is based on ICH guidelines and common industry practices.[1][2][10]

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer solutions (e.g., phosphate or acetate)

  • Validated stability-indicating HPLC method

Experimental Workflow Diagram:

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound (e.g., 1 mg/mL in appropriate solvent) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photostability (ICH Q1B light exposure) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze Samples by Stability-Indicating HPLC-UV/MS at Time Points (e.g., 0, 2, 4, 8, 24 hours) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Characterize Degradants and Determine Degradation Pathways analyze->end

Caption: Workflow for a forced degradation study.

Detailed Methodologies:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic co-solvent).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at the same time points as the acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at the specified time points.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C. Withdraw samples at various time points and prepare solutions for analysis.

    • Solution State: Incubate an aliquot of the stock solution at 80°C. Withdraw samples at the specified time points.

  • Photostability:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to aid in the identification of degradation products.

    • Calculate the percentage of degradation for each condition.

Data Presentation for Stability Studies

The following tables provide a template for summarizing the quantitative data obtained from forced degradation studies.

Table 1: Summary of Forced Degradation Results

Stress Condition Time (hours) Assay of Parent Compound (%) Major Degradation Products (Peak Area %) Total Degradation (%)
0.1 M HCl, 60°C 0
2
6
12
24
0.1 M NaOH, 60°C 0
2
6
12
24
3% H₂O₂, RT 0
2
6
12
24
Thermal (Solid), 80°C 0
24
48
Photostability -

Table 2: Long-Term Stability Study Data (Example)

Storage Condition Time Point (Months) Appearance Assay (%) Degradation Products (%)
25°C / 60% RH 0
3
6
12
40°C / 75% RH 0
1
3
6

References

Technical Support Center: Optimization of Pyrazole Cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis via cyclocondensation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during pyrazole cyclocondensation experiments, offering potential causes and solutions in a structured question-and-answer format.

Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

Low yield is a frequent challenge in pyrazole synthesis and can arise from several factors. A systematic approach to troubleshooting can help identify and resolve the underlying issue.

  • Potential Cause: Poor quality or degradation of reagents.

    • Solution: Hydrazine derivatives can be sensitive to air and moisture. It is crucial to use fresh or properly stored hydrazines. The purity of the 1,3-dicarbonyl compound or other starting materials should also be verified.

  • Potential Cause: Suboptimal reaction conditions.

    • Solution: Temperature, reaction time, and solvent play a critical role. Systematically screen different solvents, as aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to improve yields compared to commonly used protic solvents like ethanol.[1] Optimize the reaction temperature and time; prolonged reaction times or excessive heat can lead to decomposition of reactants or products.

  • Potential Cause: Inefficient catalysis.

    • Solution: The Knorr pyrazole synthesis is typically acid-catalyzed.[2] Ensure the appropriate amount and type of acid catalyst (e.g., acetic acid, sulfuric acid) is used. In some cases, base catalysis or specialized catalysts like nano-ZnO or ionic liquids can significantly enhance yields.[1][3]

  • Potential Cause: Competing side reactions.

    • Solution: The formation of regioisomers or other byproducts can reduce the yield of the desired pyrazole. Modifying the reaction conditions, such as pH or catalyst, can help steer the reaction towards the desired product.[2]

Q2: I am observing the formation of multiple products, indicating a lack of regioselectivity. How can I improve this?

Regioselectivity is a significant concern, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack can occur at two different carbonyl carbons, leading to a mixture of regioisomers.[2]

  • Potential Cause: Steric and electronic effects.

    • Solution: The steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine influence which carbonyl group is preferentially attacked.[2] Consider modifying the starting materials to favor the formation of one isomer.

  • Potential Cause: Inappropriate reaction conditions.

    • Solution: The pH of the reaction medium can significantly impact regioselectivity.[2] Experiment with different acid or base catalysts and solvent systems. For instance, carrying out the reaction in DMSO or ethanol with acetic acid catalysis has been shown to improve selectivity.[1] Aprotic dipolar solvents in an acidic medium have also been reported to provide good regioselectivity.[1]

Q3: The reaction is not proceeding to completion, and I am recovering unreacted starting materials. What should I do?

Incomplete conversion can be due to several factors related to reaction kinetics and equilibrium.

  • Potential Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC).[4] If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious of potential product decomposition at higher temperatures.

  • Potential Cause: Ineffective activation of the carbonyl group.

    • Solution: The reaction is often catalyzed by acid, which protonates a carbonyl group, making it more electrophilic.[2] Ensure that the catalyst is active and present in a sufficient amount.

  • Potential Cause: Reversibility of the initial condensation step.

    • Solution: The initial formation of the hydrazone intermediate can be reversible.[2] Removing water as it is formed, for example, by using a Dean-Stark apparatus, can help drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a classic and widely used method for preparing pyrazoles. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][5][6] The reaction proceeds through the following key steps:

  • Condensation: The hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[2]

  • Dehydration: Subsequent elimination of a water molecule leads to the formation of the stable, aromatic pyrazole ring.[2]

Q2: What are some common variations of the pyrazole cyclocondensation reaction?

Besides the classic Knorr synthesis using 1,3-dicarbonyl compounds, several other substrates can be employed:

  • From α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones with hydrazines first yields pyrazolines, which can then be oxidized to pyrazoles.[1][5]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize highly substituted pyrazoles in a one-pot fashion, often with greater molecular diversity.[5][6]

  • From α,β-Unsaturated Carbonyls with a Leaving Group: Using substrates with a leaving group at the β-position allows for direct aromatization to the pyrazole without a separate oxidation step.[5]

Q3: Are there any green chemistry approaches to pyrazole synthesis?

Yes, several more environmentally friendly methods have been developed. These include:

  • Use of Green Solvents: Water has been successfully used as a solvent in some pyrazole syntheses, offering a low-cost and non-toxic alternative to traditional organic solvents.[7]

  • Catalyst Choice: The use of heterogeneous catalysts like nano-ZnO allows for easier separation and recycling of the catalyst.[1]

  • Solvent-Free Conditions: Some methods have been developed that proceed under solvent-free conditions, reducing waste.[8]

Experimental Protocols

Below are detailed methodologies for key pyrazole cyclocondensation experiments. These should be considered as starting points and may require optimization for different substrates.

Protocol 1: Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazole from a β-ketoester and hydrazine hydrate.[2][9]

  • Reagents:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction mixture with stirring on a hot plate at approximately 100°C for 1 hour.

    • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).

    • Once the ketoester is consumed, add 10 mL of water to the hot, stirring reaction mixture.

    • Turn off the heat and allow the mixture to cool slowly to room temperature while stirring.

    • Cool the mixture in an ice bath for 10-15 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold water and allow it to air dry.

Protocol 2: Synthesis from an α,β-Unsaturated Ketone (Chalcone)

This protocol outlines the synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone and an arylhydrazine.[1]

  • Reagents:

    • Chalcone (e.g., an α,β-ethylenic ketone)

    • Arylhydrazine (e.g., p-(4-(tert-butyl)phenyl)hydrazine)

    • Copper triflate (catalyst)

    • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) (ionic liquid)

  • Procedure:

    • Combine the chalcone, arylhydrazine, copper triflate, and [bmim][PF6] in a reaction vessel.

    • Stir the mixture at the appropriate temperature (optimization may be required). The reaction proceeds via an addition-cyclocondensation followed by in-situ oxidation.

    • Monitor the reaction by TLC.

    • Upon completion, the product can be isolated through appropriate workup procedures, which may involve extraction and purification by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1,3-Diketone, Arylhydrazine HCl-N,N-DimethylacetamideRoom Temp-59-98[10]
Ethyl acetoacetate, Phenylhydrazinenano-ZnO---95[1]
Enaminone, Benzaldehyde, Hydrazine HClAmmonium acetateWaterReflux1Good[7]
Ethyl benzoylacetate, Hydrazine hydrateAcetic acid1-Propanol1001-[2][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Combine Reactants: - 1,3-Dicarbonyl - Hydrazine - Solvent - Catalyst heating Heat and Stir (e.g., 100°C, 1h) reagents->heating Start monitoring Monitor Progress (TLC) heating->monitoring monitoring->heating Incomplete precipitation Precipitation (Add Water, Cool) monitoring->precipitation Complete filtration Vacuum Filtration precipitation->filtration drying Air Dry Product filtration->drying characterization Characterization: - Yield Calculation - Melting Point - NMR, etc. drying->characterization

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction c1 Poor Reagent Quality start->c1 c2 Suboptimal Conditions (Temp, Time, Solvent) start->c2 c3 Inefficient Catalysis start->c3 c4 Side Reactions start->c4 s1 Use Fresh/Pure Reagents c1->s1 s2 Optimize T, t, Solvent c2->s2 s3 Screen Catalysts (Acid/Base) c3->s3 s4 Adjust pH, Catalyst c4->s4

Caption: Troubleshooting logic for low yield in pyrazole synthesis.

References

Identifying side products in pyrazole synthesis via LC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products during pyrazole synthesis, with a focus on identification using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in LC-MS analysis of a Knorr pyrazole synthesis?

A1: The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust method, but several side products can arise.[1][2] When analyzing your crude reaction mixture by LC-MS, be aware of the following common impurities:

  • Regioisomers: This is the most common issue when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][3][4] Two different pyrazole products can form, which may have very similar retention times but will be distinguishable by high-resolution mass spectrometry and, more definitively, by NMR.[1][5]

  • Incomplete Cyclization/Dehydration Products: The reaction proceeds via a hydroxylpyrazolidine intermediate which, if dehydration is not complete, may be observed.[6] These pyrazoline intermediates can also be seen as byproducts.[1]

  • Di-addition Products: In some cases, a di-addition of the hydrazine to the dicarbonyl compound can occur, leading to a higher molecular weight byproduct.[1][6]

  • Starting Materials: Unreacted 1,3-dicarbonyl and hydrazine starting materials are often present, especially in incomplete reactions. Monitoring their consumption is key to optimizing reaction time.[3]

  • Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, which may be observable by LC-MS.[1]

The table below summarizes the expected mass differences for these common side products relative to your target pyrazole.

Side Product TypeDescriptionExpected Mass Difference from Product (M)
Regioisomer Isomer with different substituent positions.Δm = 0 (Identical Mass)
Pyrazoline Intermediate Product of cyclization before dehydration/aromatization.Δm = +2.01565 Da (Addition of H₂)
Hydroxylpyrazolidine Intermediate from initial condensation before dehydration.Δm = +18.01056 Da (Addition of H₂O)
Di-addition Product Formed from one dicarbonyl and two hydrazine molecules.Δm = Mhydrazine - 16.00274 Da (Loss of O)
Unreacted Hydrazine Starting material.Mass of Hydrazine Reagent
Unreacted Dicarbonyl Starting material.Mass of Dicarbonyl Reagent

Q2: My mass spectrum shows unexpected peaks at M+23, M+39, and M+41. What are they?

A2: These peaks are almost certainly adduct ions, which are molecules associated with common salts and solvents. They are frequently observed in Electrospray Ionization (ESI) and do not represent impurities from your reaction.[7][8][9] Recognizing these common adducts is crucial for correct data interpretation. The peak at M+23 is the sodium adduct, while M+39 is the potassium adduct.[8]

The table below lists common adducts seen in positive ion mode ESI-MS.

Adduct IonFormulaMass Added to M (Da)Common Source
Sodium [M+Na]⁺+22.9898Glassware, reagents, fingerprints
Potassium [M+K]⁺+38.9637Glassware, reagents
Ammonium [M+NH₄]⁺+18.0344Ammonium salts in buffer
Acetonitrile [M+CH₃CN+H]⁺+42.0344LC mobile phase
Methanol [M+CH₃OH+H]⁺+33.0340LC mobile phase
Water [M+H₂O+H]⁺+19.0184Solvents, atmosphere

Troubleshooting Guides

Problem: My LC-MS shows multiple peaks, and I am unsure which is my product or how to identify the others.

Solution: A systematic approach is required to identify all major components in your crude reaction mixture. Follow the workflow below, which outlines the logical steps from initial data acquisition to structural confirmation.

G cluster_0 LC-MS Data Acquisition & Initial Analysis cluster_1 Peak Identification Workflow A Inject Crude Reaction Mixture into LC-MS B Obtain Total Ion Chromatogram (TIC) A->B C Extract Mass Spectrum for Each Major Peak B->C D Does m/z match Expected Product [M+H]⁺? C->D E Peak Tentatively Identified as Product D->E Yes F Does m/z match common adducts (e.g., [M+Na]⁺)? D->F No G Peak Identified as Product Adduct F->G Yes H Does m/z match known side products or SMs? F->H No I Peak Identified as Known Side Product/SM H->I Yes J Unknown Peak. Propose structure based on m/z and fragmentation (MS/MS) H->J No K Confirm Structure via NMR or Synthesis of Standard J->K

Caption: Workflow for systematic identification of unknown peaks.

Experimental Protocols

Protocol: General LC-MS Sample Preparation and Analysis for Pyrazole Reaction Mixtures

This protocol provides a general method for preparing and analyzing a crude reaction sample to identify products and byproducts.

1. Sample Preparation: a. Take a small aliquot (approx. 10-20 µL) of the crude reaction mixture. b. Dilute the aliquot in 1.0 mL of a suitable solvent (e.g., acetonitrile or methanol). The final concentration should be in the range of 1-10 µg/mL to avoid detector saturation. c. Vortex the sample for 30 seconds to ensure it is homogenous. d. Filter the sample through a 0.22 µm syringe filter (PTFE or nylon) into an LC vial to remove any particulate matter.

2. LC-MS Instrumentation and Conditions (Example):

  • LC System: Standard HPLC or UHPLC system.[10]
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 1 - 5 µL.
  • MS Detector: Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.[11]
  • Ionization Mode: Positive (ESI+). This mode is generally effective for protonating the nitrogen atoms in the pyrazole ring.
  • Scan Range: 100 - 1000 m/z.

3. Data Analysis: a. Integrate the peaks in the Total Ion Chromatogram (TIC). b. For each peak, extract the mass spectrum. c. Determine the monoisotopic mass of the base peak. d. Compare this mass to the calculated exact masses of your expected product, starting materials, and potential side products (refer to tables above). e. If the instrument has high-resolution capabilities, use the accurate mass measurement to predict the elemental formula. f. For unknown peaks that cannot be readily identified, perform a tandem MS (MS/MS) experiment to obtain fragmentation data, which can provide structural clues.[12]

This structured approach will help you efficiently navigate the complexities of your reaction mixture and confidently identify the side products in your pyrazole synthesis.

References

Technical Support Center: Column Chromatography Methods for Purifying Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of pyrazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common column chromatography techniques for purifying pyrazole derivatives?

A1: The most prevalent methods for purifying pyrazole derivatives are silica gel column chromatography, including flash chromatography and gravity column chromatography. For more challenging separations, such as resolving regioisomers or chiral compounds, High-Performance Liquid Chromatography (HPLC), in both normal-phase and reversed-phase modes, is frequently employed.[1][2][3][4] Recrystallization can also be a powerful purification technique, sometimes used in conjunction with chromatography.

Q2: How do I select an appropriate solvent system (mobile phase) for my pyrazole derivative?

A2: The selection of an appropriate solvent system is critical for successful purification. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent mixtures. A common and effective mobile phase for many pyrazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[5][6] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate, with good separation from impurities. For more polar pyrazole derivatives, a more polar solvent system, such as methanol in dichloromethane, may be necessary.[5]

Q3: My pyrazole derivative is basic and shows significant peak tailing on a silica gel column. What can I do?

A3: Peak tailing of basic compounds like many pyrazole derivatives on silica gel is often caused by strong interactions with acidic silanol groups on the stationary phase.[7] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to the mobile phase.[8] This will neutralize the acidic sites and improve peak shape.

Q4: I have synthesized a mixture of pyrazole regioisomers. How can I separate them?

A4: The separation of regioisomers can be challenging but is often achievable with careful column chromatography.[1][3][9][10] Optimizing the mobile phase is key; a shallow gradient or isocratic elution with a solvent system that shows good separation on TLC is recommended.[10] In some cases, switching to a different stationary phase, like alumina, or employing reversed-phase HPLC can provide the necessary selectivity.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography of pyrazole derivatives.

Issue 1: Poor Separation of a Compound from an Impurity

Possible Cause Solution
Inappropriate mobile phaseRe-optimize the solvent system using TLC. Try different solvent combinations or a gradient elution.[1][10]
Column overloadingReduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Poorly packed columnEnsure the column is packed uniformly without any cracks or channels. Slurry packing is generally recommended.
Co-eluting impuritiesConsider using a different stationary phase (e.g., alumina, reversed-phase silica) or a different chromatographic technique like preparative HPLC.[1]

Issue 2: The Compound is Not Eluting from the Column

Possible Cause Solution
Mobile phase is too non-polarGradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Compound is highly polar and strongly adsorbedFor very polar compounds, consider using a more polar mobile phase, such as a mixture of methanol and dichloromethane.[5] In extreme cases, reversed-phase chromatography might be a better option.
Compound decomposition on silicaTest the stability of your compound on a silica TLC plate. If it decomposes, consider using a deactivated silica gel or a different stationary phase like alumina or Florisil.[11]

Issue 3: Colored Impurities in the Final Product

| Possible Cause | Solution | | Co-elution of colored byproducts | Optimize the chromatography to better separate the colored impurities. | | Inherent color of the compound | If the pure compound is colored, this is not an issue. | | Trace, highly colored impurities | Treat a solution of the purified compound with activated charcoal to adsorb the colored impurities, followed by filtration through celite. Recrystallization can also be effective in removing colored impurities.[12] |

Experimental Protocols

Protocol 1: General Flash Column Chromatography for a Substituted Pyrazole

This protocol outlines a general procedure for the purification of a moderately polar pyrazole derivative using flash column chromatography on silica gel.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexanes:ethyl acetate). The amount of silica gel should be 30-100 times the weight of the crude sample.

  • Column Packing: Pour the slurry into the chromatography column. Use gentle air pressure to pack the silica gel bed evenly, ensuring there are no air bubbles or cracks. Allow the excess solvent to drain until it is level with the top of the silica bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Apply air pressure to achieve a steady flow rate.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data for Column Chromatography of Pyrazole Derivatives

The following table provides examples of solvent systems and conditions reported for the purification of various pyrazole derivatives.

Pyrazole Derivative Type Stationary Phase Mobile Phase (Eluent) Notes
1,3,5-Trisubstituted pyrazolesSilica GelHexane/Ethyl Acetate (gradient)A gradient from 100% hexane to a higher concentration of ethyl acetate is often effective.[6][13]
N-Substituted pyrazolesSilica GelHexane/THF (0-100% gradient)Useful for a range of N-substituted pyrazoles.[14][15]
Perfluoroalkylated pyrazolesSilica Geln-pentane/diethyl ether (e.g., 8:2 or 7:3)Suitable for less polar fluorinated derivatives.[16]
Basic pyrazole derivativesDeactivated Silica GelHexane/Ethyl Acetate with 1% TriethylamineThe addition of triethylamine minimizes peak tailing.[8]
Chiral pyrazole derivativesChiral Stationary Phases (e.g., Lux cellulose-2, Lux amylose-2)Normal Phase: n-hexane/ethanol; Polar Organic Mode: Methanol, AcetonitrileChiral HPLC is necessary for enantioseparation.[4]

Visualizations

Workflow for Pyrazole Derivative Purification

G General Workflow for Pyrazole Purification start Crude Reaction Mixture tlc TLC Analysis to Determine Solvent System start->tlc column Column Chromatography (Silica Gel or other) tlc->column fractions Collect Fractions column->fractions monitor Monitor Fractions by TLC fractions->monitor combine Combine Pure Fractions monitor->combine Pure impurities Impure Fractions monitor->impurities Impure evaporate Solvent Evaporation combine->evaporate pure_product Pure Pyrazole Derivative evaporate->pure_product

Caption: A typical workflow for the purification of pyrazole derivatives.

Troubleshooting Poor Separation in Column Chromatography

G Troubleshooting Poor Separation start Poor Separation Observed check_tlc Good Separation on TLC? start->check_tlc check_loading Column Overloaded? check_tlc->check_loading Yes change_solvent Optimize Mobile Phase (Gradient/Isocratic) check_tlc->change_solvent No check_packing Column Packed Correctly? check_loading->check_packing No reduce_load Reduce Sample Load check_loading->reduce_load Yes repack_column Repack Column check_packing->repack_column No change_stationary_phase Consider Different Stationary Phase (e.g., Alumina, RP-silica) check_packing->change_stationary_phase Yes

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

Strategies to control regioselectivity in pyrazole functionalization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during pyrazole functionalization.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors controlling regioselectivity in the electrophilic substitution of pyrazoles?

The regioselectivity of electrophilic substitution on the pyrazole ring is primarily governed by a combination of electronic and steric effects, as well as the reaction conditions. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][2][3]

FAQ 2: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

The primary challenge stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[4] This similarity means that both nitrogens can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[4][5]

FAQ 3: How do directing groups influence C-H functionalization of pyrazoles?

Directing groups are crucial in controlling the site selectivity of C-H functionalization. The pyrazole ring itself can act as a directing group. For instance, the Lewis basic N2 site can direct functionalization on an aromatic ring attached to it.[1] Other functional groups attached to the pyrazole can also direct reactions to specific positions, such as the use of an amide group to facilitate C-H activation.[6]

Troubleshooting Guides

C-H Functionalization

Issue: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

  • Possible Cause: Competing C-H activation pathways due to the intrinsic directing ability of the pyrazole heterocycle itself.[6]

  • Solution: The use of a secondary directing group, such as an amide, can help orchestrate the reaction sequence and favor a specific regioisomer.[6] Careful selection of catalysts and reaction conditions is also critical. For instance, a ligand-free palladium catalyst in a protic solvent like 2-ethoxyethan-1-ol can promote β-C-H bond arylation.[7]

Issue: Low or No Yield in C-H Functionalization

  • Possible Cause: Deactivation of the pyrazole ring by electron-withdrawing groups can hinder the reaction.

  • Solution: More forcing reaction conditions, such as higher temperatures or stronger acids, may be necessary to overcome the deactivation.[8]

N-Alkylation

Issue: Formation of a Mixture of N1 and N2 Alkylated Isomers

  • Possible Cause: The similar nucleophilicity of the two nitrogen atoms in unsymmetrical pyrazoles often leads to a mixture of regioisomers.[4][5]

  • Troubleshooting Workflow:

    G Troubleshooting N-Alkylation Regioselectivity start Mixture of N1 and N2 isomers obtained sterics Analyze Steric Hindrance start->sterics Is one N atom significantly more hindered? electronics Evaluate Electronic Effects sterics->electronics No conditions Modify Reaction Conditions sterics->conditions Yes electronics->conditions Are there strong EWG/EDG? end_n1 Predominant N1-alkylation conditions->end_n1 Use bulky alkylating agent Use NaH in THF or K2CO3 in DMSO end_n2 Increased N2-alkylation conditions->end_n2 Use less bulky alkylating agent Consider alternative bases/solvents

    Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

  • Solutions to Favor N1-Alkylation:

    • Steric Hindrance: Employ a bulky alkylating agent or a pyrazole with a bulky substituent at the C5 position. Alkylation will preferentially occur at the less sterically hindered N1 position.[4]

    • Reaction Conditions: The choice of base and solvent is critical. Using sodium hydride (NaH) in an aprotic solvent like DME can favor the formation of the 5-regioisomeric CF3-pyrazole.[5][9] Combinations like NaH in THF or K2CO3 in DMSO are also known to favor N1-alkylation.[4]

    • Protecting Groups: A removable directing group, such as a triphenylsilyl group, can be used to sterically block one nitrogen atom. The group can be removed after the alkylation step.[4][10]

Electrophilic Substitution

Issue: Low Selectivity between C4 and C5 Positions in Halogenation

  • Possible Cause: While C4 is generally favored, the reactivity of the C5 position can sometimes be similar, leading to product mixtures.[8]

  • Solution: Introduce a temporary blocking group at the C5 position to enhance C4 selectivity. This group can be removed in a subsequent step.[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C4-Arylation of 1,3,5-Trimethylpyrazole
  • Reaction Setup: In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).

  • Solvent: Add dimethylacetamide (DMA) (3 mL).

  • Conditions: Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Regioselective N1-Alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole
  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of 5-Hydrazinyl-4-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[11]

Data Presentation

Table 1: Regioselectivity in N-Alkylation of 3(5)-Trifluoromethyl-5(3)-(2-pyridyl)pyrazole

BaseSolventN1:N2 Ratio
K₂CO₃MeCNEquimolar mixture
NaHDMERegioselective for N1

Data adapted from reference[5][9]. N1 refers to alkylation at the nitrogen adjacent to the pyridyl group.

Table 2: Yields for Palladium-Catalyzed C4-Arylation of 1,3,5-Trimethylpyrazole

Aryl BromideYield (%)
4-Bromotoluene78
4-Bromoanisole72
1-Bromo-4-fluorobenzene65

Data adapted from reference[8].

Visualizations

G General Strategies for Regiocontrol in Pyrazole Functionalization cluster_CH C-H Functionalization cluster_N N-Alkylation cluster_ES Electrophilic Substitution DG Directing Groups (e.g., Amide, Nitro) C3 C3-Functionalization DG->C3 Metal Transition Metal Catalyst (e.g., Pd, Rh) C4 C4-Functionalization Metal->C4 Solvent Solvent Effects (e.g., Protic vs. Aprotic) C5 C5-Functionalization Solvent->C5 Sterics Steric Hindrance (Substituents & Reagent) N1 N1-Functionalization Sterics->N1 BaseSolvent Base & Solvent System (e.g., NaH/DME) BaseSolvent->N1 N2 N2-Functionalization BaseSolvent->N2 PG Protecting Groups PG->N1 Electronic Inherent Electronic Effects (C4 is most nucleophilic) Electronic->C4 Blocking Blocking Groups Blocking->C4 Pyrazole Pyrazole Core Pyrazole->DG Control Pyrazole->Metal Control Pyrazole->Solvent Control Pyrazole->Sterics Control Pyrazole->BaseSolvent Control Pyrazole->PG Control Pyrazole->Electronic Inherent Pyrazole->Blocking Control

Caption: Key strategies to control regioselectivity in pyrazole functionalization.

References

Technical Support Center: Scaling Up 1-Isopropyl-1H-pyrazole-3-carboxylic Acid Production for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides technical support for the synthesis and scale-up of 1-Isopropyl-1H-pyrazole-3-carboxylic acid, a key building block for chemical library synthesis. It addresses common challenges and provides detailed protocols and troubleshooting advice.

Synthesis Overview

The most common and scalable route to this compound involves a two-step process:

  • Cyclocondensation: Reaction of a suitable β-dicarbonyl compound, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, with isopropylhydrazine to form the pyrazole ring.

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.

This approach offers high regioselectivity and is amenable to large-scale production.

G reagents1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Isopropylhydrazine step1 Step 1: Cyclocondensation reagents1->step1 intermediate Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate step1->intermediate Formation of Pyrazole Ring step2 Step 2: Ester Hydrolysis intermediate->step2 reagents2 Base (e.g., NaOH, KOH, LiOH) reagents2->step2 product This compound step2->product Saponification purification Purification (Acid-base extraction, Crystallization) product->purification

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Synthesis and Scale-Up

Q1: What are the primary challenges when scaling up this synthesis from lab to pilot plant?

A1: Scaling up presents several challenges that are not apparent at the bench scale.[1][2] Key issues include:

  • Thermal Management: The cyclocondensation reaction is often exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature gradients, localized hotspots, and the formation of impurities.[1][2]

  • Mixing Efficiency: Achieving homogeneous mixing in large vessels is difficult. Poor mixing can result in localized high concentrations of reagents, leading to side reactions and reduced yields.

  • Reagent Addition Rate: The rate of addition of reagents, especially isopropylhydrazine, becomes critical at scale to control the reaction exotherm and minimize impurity formation.

  • Work-up and Isolation: Handling large volumes during extraction and crystallization can be problematic. Emulsion formation during acid-base extraction and achieving consistent crystal size and purity are common hurdles.[3]

  • Impurity Profile: Impurities that are minor at a small scale can become significant in a large-scale reaction, complicating purification and affecting the final product's quality.[1]

Q2: How does library synthesis impact the requirements for the starting material?

A2: Library synthesis requires large quantities of building blocks with high purity and batch-to-batch consistency.[1] Any variation in the purity or impurity profile of the this compound can affect the outcome of subsequent reactions, leading to failed reactions or difficult purification of the final library compounds. Therefore, a robust and reproducible scale-up process with stringent quality control is essential.

Section 2: Troubleshooting Specific Steps
Step 1: Cyclocondensation (Pyrazole Ester Formation)

Q3: My yield of the pyrazole ester is lower than expected. What are the common causes?

A3: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Pyrazole Ester cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Purification Loss start->cause4 sol1 Increase reaction time/temp. Monitor by TLC/LCMS. cause1->sol1 Check sol2 Control temperature. Optimize addition rate. cause2->sol2 Check sol3 Verify purity of starting materials. cause3->sol3 Check sol4 Optimize extraction/distillation. cause4->sol4 Check

Caption: Troubleshooting guide for low yield in pyrazole ester formation.

Q4: I am observing the formation of a regioisomer. How can I improve selectivity?

A4: The use of an asymmetric β-dicarbonyl equivalent like ethyl 2-(ethoxymethylene)-3-oxobutanoate is designed to direct the regioselectivity. If isomers are still observed, consider the following:

  • Reaction Conditions: The reaction is typically run under acidic or neutral conditions. Ensure the pH of the reaction mixture is controlled, as basic conditions can sometimes lead to loss of regioselectivity.

  • Purity of Starting Material: Ensure the ethoxymethylene protecting group is intact and has not hydrolyzed prior to the reaction.

  • Hydrazine Source: Use isopropylhydrazine or its hydrochloride salt. If using the salt, a mild base is needed to liberate the free hydrazine in situ.

Step 2: Ester Hydrolysis

Q5: The hydrolysis of my pyrazole ester is slow or incomplete. How can I improve it?

A5: Incomplete hydrolysis is a common issue, especially at scale.[4][5]

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for sterically hindered esters or when milder conditions are needed.

  • Solvent System: A co-solvent like methanol, ethanol, or THF with water can improve the solubility of the ester and accelerate the reaction.

  • Temperature: Gently heating the reaction (e.g., 40-60 °C) can significantly increase the rate of hydrolysis. However, monitor for potential side reactions or degradation.

  • Stoichiometry: Ensure at least 1.5-2.0 equivalents of the base are used to drive the reaction to completion.

Q6: What is the best work-up procedure for isolating the final carboxylic acid?

A6: A standard acid-base work-up is effective.[3]

  • After hydrolysis, cool the reaction mixture.

  • If an organic co-solvent was used, remove it under reduced pressure.

  • Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent (e.g., MTBE, toluene) to remove any unreacted ester or neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 2M HCl) to a pH of 2-3. The product should precipitate.

  • The solid product can be collected by filtration. If the product oils out, extract it into an organic solvent like ethyl acetate or dichloromethane.

  • The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

Problem Potential Cause Suggested Solution
Emulsion during extraction High concentration of base or fine particulates.Add brine (saturated NaCl solution) to break the emulsion. Filter the mixture through celite before extraction.
Product is an oil, not a solid Impurities are depressing the melting point.Purify the crude oil via column chromatography before attempting crystallization. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification.
Low recovery after acidification Product may have some solubility in the acidic aqueous phase.Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate) after acidification.

Table 1: Troubleshooting Work-up and Isolation.

Experimental Protocols

Protocol 1: Scalable Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

This protocol is a representative procedure and may require optimization based on specific equipment and scale.

  • Reagents:

    • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)

    • Isopropylhydrazine hydrochloride (1.05 eq)

    • Sodium acetate (1.1 eq)

    • Ethanol (5-10 volumes)

  • Procedure:

    • To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethanol and sodium acetate. Stir until dissolved.

    • Add the ethyl 2-(ethoxymethylene)-3-oxobutanoate to the reactor.

    • In a separate vessel, dissolve isopropylhydrazine hydrochloride in ethanol and add this solution to the addition funnel.

    • Slowly add the isopropylhydrazine solution to the reactor, maintaining the internal temperature below 30 °C. An ice bath may be required for cooling.

    • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • To the residue, add water and ethyl acetate. Stir and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by vacuum distillation.

Parameter Condition Typical Yield
Solvent Ethanol, Isopropanol, Acetic Acid-
Temperature 20-40 °C-
Reaction Time 4-12 hours85-95%
Base (if using hydrazine salt) Sodium Acetate, Triethylamine-

Table 2: Typical Reaction Parameters for Cyclocondensation.

Protocol 2: Hydrolysis to this compound
  • Reagents:

    • Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq)

    • Lithium hydroxide monohydrate (1.5 eq)

    • Tetrahydrofuran (THF) (4 volumes)

    • Water (4 volumes)

    • 2M Hydrochloric acid

  • Procedure:

    • Charge the crude ester, THF, and water to a reactor.

    • Add the lithium hydroxide monohydrate in one portion.

    • Heat the mixture to 40-50 °C and stir for 2-4 hours, or until TLC/LCMS shows complete consumption of the ester.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.

    • Dilute the residue with water and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

    • Cool the aqueous layer to 0-5 °C in an ice bath.

    • Slowly add 2M HCl with vigorous stirring to adjust the pH to ~2. The product will precipitate as a white solid.

    • Stir the slurry for 30 minutes at 0-5 °C.

    • Collect the solid by filtration, wash the filter cake with cold water, and dry under vacuum at 40-50 °C.

Base Solvent System Temperature Typical Reaction Time
NaOHEthanol/Water50-80 °C4-8 h
KOHMethanol/Water40-60 °C3-6 h
LiOHTHF/Water40-50 °C2-4 h

Table 3: Comparison of Hydrolysis Conditions.

Quality Control for Library Synthesis

To ensure the suitability of this compound for library synthesis, the following quality control checks are mandatory:

G cluster_qc Quality Control Parameters product Final Product: This compound qc1 Purity (≥98% by HPLC) product->qc1 Assay qc2 Identity Confirmation (¹H NMR, ¹³C NMR, MS) product->qc2 Structure qc3 Residual Solvent Analysis (GC) product->qc3 Safety qc4 Water Content (Karl Fischer) product->qc4 Reactivity

Caption: Critical quality control tests for the final product.

References

Minimizing impurities in pyrazole synthesis through green chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Green Pyrazole Synthesis.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for minimizing impurities in pyrazole synthesis using green chemistry principles. Our goal is to help you achieve higher yields and purity in your experiments while adhering to environmentally sustainable practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in pyrazole synthesis and their green solutions?

A1: The most common impurities include regioisomers, products of incomplete cyclization, and byproducts from side reactions.[1][2] Green chemistry approaches can effectively minimize these impurities.

  • Regioisomers: These are prevalent when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1]

    • Green Solution: Employing regioselective catalysts or optimizing reaction conditions with green solvents like 2,2,2-trifluoroethanol (TFE) can favor the formation of a single isomer. Spectroscopic techniques like 1D and 2D NMR are crucial for distinguishing between regioisomers.[1]

  • Incomplete Cyclization: The reaction can sometimes stall at the hydrazone intermediate stage.[1]

    • Green Solution: Microwave irradiation or ultrasound-assisted synthesis can provide the necessary energy to drive the reaction to completion, often in shorter timeframes and with higher yields compared to conventional heating.[3][4][5][6]

  • Colored Impurities: Yellowing or reddening of the reaction mixture often indicates decomposition of the hydrazine starting material or oxidation of intermediates.[1][2]

    • Green Solution: Performing the reaction under an inert atmosphere (e.g., argon) and using purified, fresh reagents can mitigate these side reactions.

  • Biaryl Formation: In metal-catalyzed N-arylation reactions, homocoupling of aryl halides can occur.[1]

    • Green Solution: Opting for metal-free synthesis routes or using highly efficient and selective catalysts can reduce the formation of these byproducts.[7][8]

Q2: How can green solvents improve the purity of my pyrazole product?

A2: Green solvents like water, ethanol, and deep eutectic solvents (DESs) offer several advantages over traditional volatile organic compounds (VOCs).[9][10] They can enhance reaction rates and selectivity, leading to higher yields and purer products.[9] For instance, water is an excellent medium for many multicomponent reactions used in pyrazole synthesis, often facilitating easy product precipitation and purification.[11][12] The use of green solvents also minimizes the environmental impact and health hazards associated with hazardous traditional solvents.[9]

Q3: What are the benefits of using ultrasound or microwave assistance in pyrazole synthesis?

A3: Both ultrasound and microwave irradiation are powerful green chemistry tools that can significantly improve pyrazole synthesis.[4][6][13][14]

  • Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which accelerates reaction rates and increases yields.[3] This method is known for its energy efficiency, reduced reaction times, and waste minimization.[3]

  • Microwave-assisted synthesis uses dielectric heating to rapidly and uniformly heat the reaction mixture. This often leads to dramatically shorter reaction times, higher yields, and fewer side products compared to conventional heating methods.[4][15][16][17]

Troubleshooting Guides

Issue 1: Low Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting materials after the expected reaction time.[1]

  • The isolated yield of the desired pyrazole is consistently below expectations.

Possible Causes & Green Solutions:

CauseGreen Solution
Poor Reagent Purity Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used. Impurities can lead to unwanted side reactions.[1]
Suboptimal Reaction Conditions Optimize temperature and reaction time. Utilize microwave or ultrasound irradiation to enhance reaction rates and yields.[3][4][5][6] Monitor reaction progress by TLC.[1]
Inefficient Catalyst Explore the use of green catalysts such as ionic liquids, [DBUH][OAc], or recyclable nanocatalysts like magnetic graphene oxide.[3][18] These can improve efficiency and are often reusable.[18]
Poor Solvent Choice Experiment with green solvents like water, ethanol, or deep eutectic solvents (DESs), which can improve solubility and reaction kinetics.[9][10]
Issue 2: Formation of Multiple Products (Regioisomers)

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.[2]

  • Multiple spots are observed on TLC that are difficult to separate.[2]

  • The product has a broadened melting point range.

Troubleshooting Workflow:

start Multiple Products Detected (Regioisomers) check_dicarbonyl Is the 1,3-dicarbonyl compound symmetrical? start->check_dicarbonyl yes Yes check_dicarbonyl->yes no No check_dicarbonyl->no check_other Investigate other side reactions: - Incomplete cyclization - Hydrazine decomposition yes->check_other optimize Optimize reaction conditions: - Change solvent (e.g., TFE) - Adjust temperature - Use regioselective catalyst no->optimize end Single Isomer or Characterized Mixture check_other->end separate Purify crude product: - Silica gel column chromatography optimize->separate characterize Characterize isomers: - 1H & 13C NMR - 2D NMR (NOESY) separate->characterize characterize->end start Start: Select Starting Materials (e.g., 1,3-Dicarbonyl, Hydrazine) step1 Choose Green Reaction Conditions: - Green Solvent (Water, EtOH, DES) - Green Catalyst (Ionic Liquid, Nanocatalyst) - Energy Source (Ultrasound, Microwave) start->step1 step2 Perform One-Pot Reaction step1->step2 step3 Monitor Reaction Progress (TLC) step2->step3 step4 Is Reaction Complete? step3->step4 step4->step2 No step5 Work-up and Product Isolation (Filtration, Extraction) step4->step5 Yes step6 Purification (Recrystallization, Chromatography) step5->step6 end Pure Pyrazole Product step6->end start Impure Product Mixture tlc Analyze by TLC start->tlc multiple_spots Multiple Spots Observed? tlc->multiple_spots single_spot Single Spot, but Impure multiple_spots->single_spot No column Purify via Column Chromatography multiple_spots->column Yes nmr_ms Characterize Fractions by NMR and Mass Spectrometry single_spot->nmr_ms column->nmr_ms identify Identify Impurity Structures (Regioisomers, Intermediates, etc.) nmr_ms->identify optimize Optimize Reaction to Minimize Identified Impurity identify->optimize end Pure Product optimize->end

References

Technical Support Center: Overcoming Challenges in the N-Alkylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming common challenges in the N-alkylation of pyrazole rings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of pyrazoles in a user-friendly question-and-answer format.

Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazole isomers that are difficult to separate. What factors control the regioselectivity, and how can I favor the formation of one isomer?

A: The formation of regioisomeric mixtures is a common challenge in pyrazole N-alkylation due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[1][2][3] The regiochemical outcome is influenced by a combination of steric effects, electronic effects, and reaction conditions.[2]

Troubleshooting & Optimization:

  • Steric Hindrance: The bulkiness of both the substituents on the pyrazole ring and the alkylating agent plays a crucial role.[2][4] Alkylation generally occurs at the less sterically hindered nitrogen atom.[2] To favor N1-alkylation, use a pyrazole with a larger substituent at the C3 position and a smaller one at the C5 position. Conversely, to favor N2-alkylation, the C5 substituent should be bulkier.

  • Bulky Alkylating Agents: Employing sterically demanding alkylating agents can significantly enhance regioselectivity. For instance, α-halomethylsilanes have been shown to afford high N1-selectivity.[5]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent system can dramatically influence the regioselectivity.[1][6]

    • For N1-Alkylation: Combinations such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or sodium hydride (NaH) in tetrahydrofuran (THF) are known to favor the N1 isomer.[2][7]

    • For N2-Alkylation: The use of magnesium-based catalysts, like MgBr₂, can direct the alkylation towards the N2 position.[7]

  • Nature of the Alkylating Agent: The electrophilicity and structure of the alkylating agent are critical. Trichloroacetimidates, for example, have been used as effective electrophiles in Brønsted acid-catalyzed N-alkylations.[4][8][9]

Logical Relationship: Factors Influencing Regioselectivity

G regioselectivity Regioselectivity (N1 vs. N2) steric_effects Steric Effects regioselectivity->steric_effects electronic_effects Electronic Effects regioselectivity->electronic_effects reaction_conditions Reaction Conditions regioselectivity->reaction_conditions alkylating_agent Alkylating Agent regioselectivity->alkylating_agent substituents Ring & Reagent Substituents steric_effects->substituents base_solvent Base & Solvent reaction_conditions->base_solvent catalyst Catalyst reaction_conditions->catalyst leaving_group Leaving Group & Structure alkylating_agent->leaving_group

Caption: Factors influencing N1 vs. N2 regioselectivity in pyrazole alkylation.

Issue 2: Low or No Product Yield

Q: I am observing a very low yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the reaction efficiency?

A: Low product yield can be attributed to several factors, including the choice of reagents, reaction conditions, and the inherent reactivity of the starting materials.

Troubleshooting & Optimization:

  • Base Strength and Solubility: The base is essential for deprotonating the pyrazole, rendering it nucleophilic.

    • Strength: Ensure the base is sufficiently strong. Common bases include K₂CO₃, cesium carbonate (Cs₂CO₃), and NaH. For less reactive alkylating agents, a stronger base like NaH may be required.[7]

    • Solubility: Poor solubility of the pyrazole or the base can impede the reaction. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or DMSO to enhance solubility.[7]

  • Anhydrous Conditions: Moisture can quench the pyrazole anion and react with strong bases. It is crucial to use anhydrous solvents and reagents.[7]

  • Reactivity of the Alkylating Agent: The efficiency of the alkylation is dependent on the leaving group of the alkylating agent (R-X). The general order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[7]

  • Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature.

Issue 3: Side Reactions and Impurity Formation

Q: My reaction mixture is complex, with several unexpected side products. What are the common side reactions in pyrazole N-alkylation?

A: Besides the formation of regioisomers, other side reactions can complicate the N-alkylation of pyrazoles.

Troubleshooting & Optimization:

  • Over-alkylation: The initially formed N-alkylated pyrazole can be further alkylated to form a dialkylpyrazolium salt, especially if an excess of a reactive alkylating agent is used.[10] To mitigate this, use a stoichiometric amount or a slight excess of the alkylating agent and monitor the reaction progress carefully.

  • Reactions with Functional Groups: If the pyrazole or alkylating agent contains other reactive functional groups, these may compete in the reaction. For example, hydrazone substituents on the pyrazole ring can undergo side reactions.[1] It may be necessary to use protecting groups for sensitive functionalities.

  • Ring Opening: In the presence of a very strong base, deprotonation at C3 can potentially lead to ring-opening.[11]

Data Presentation: Regioselectivity in Pyrazole Alkylation

The following table summarizes the effect of different reaction conditions on the regioselectivity of pyrazole N-alkylation.

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-MethylpyrazoleMethyl IodideK₂CO₃DMSOFavors N1[7]
3-MethylpyrazoleMethyl IodideNaHTHFFavors N1[7]
3-MethylpyrazoleBenzyl BromideMgBr₂-Favors N2[7]
4-ChloropyrazolePhenethyl trichloroacetimidateCSADioxaneMixture (sterically controlled)[4][9]
Various Pyrazolesα-halomethylsilanesKHMDSTHF92:8 to >99:1[5]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO [7]

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.

  • To a solution of the substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the resulting mixture at room temperature for 15-30 minutes to ensure deprotonation.

  • Add the desired alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the alkylating agent) and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow: N-Alkylation of Pyrazole

G start Start: Substituted Pyrazole deprotonation Deprotonation (Base, Anhydrous Solvent) start->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation reaction Reaction (Stirring, Temperature Control) alkylation->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-Alkylated Pyrazole purification->product

References

Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: JNK, Aurora, and Akt Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes. While simple derivatives like 1-Isopropyl-1H-pyrazole-3-carboxylic acid serve as valuable chemical building blocks, more complex pyrazole-containing molecules have been developed as potent and selective inhibitors of key cellular signaling proteins, particularly protein kinases. This guide provides a comparative overview of three classes of pyrazole-based inhibitors targeting c-Jun N-terminal Kinases (JNK), Aurora Kinases, and Akt (Protein Kinase B), highlighting their performance with supporting experimental data and methodologies.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The pyrazole ring is a common motif in kinase inhibitors due to its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of these enzymes.[2] This guide focuses on pyrazole derivatives that have been developed to inhibit three critical kinase families:

  • JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in cellular responses to stress, inflammation, and apoptosis.[3]

  • Aurora Kinases: A family of serine/threonine kinases (Aurora A, B, and C) that are essential for the regulation of mitosis and are frequently overexpressed in cancer.[4]

  • Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway, which governs cell survival, proliferation, and metabolism.[1]

Quantitative Comparison of Pyrazole-Based Inhibitors

The following table summarizes the in vitro potency of representative pyrazole-based inhibitors against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.

Inhibitor Name/ReferenceTarget Kinase(s)IC50 (nM)Assay Method
JNK Inhibitors
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamideJNK37Luminescent Kinase Assay
Staurosporine (Reference)JNK350Luminescent Kinase Assay
Aurora Kinase Inhibitors
Danusertib (PHA-739358)Aurora A13Cell-free Assay
Aurora B79Cell-free Assay
Aurora C61Cell-free Assay
AT9283Aurora A~3DELFIA Format
Aurora B~3DELFIA Format
Akt Inhibitors
Afuresertib (GSK2110183)Akt1Ki = 0.08Filter Binding Assay
Akt2Ki = 2Filter Binding Assay
Akt3Ki = 2.6Filter Binding Assay
Uprosertib (GSK2141795)Akt1180Cell-free Assay
Akt2328Cell-free Assay
Akt338Cell-free Assay

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP and substrate concentrations.[3][5][6][7][8][9]

Signaling Pathway and Experimental Workflow Visualizations

To contextualize the action of these inhibitors, the following diagrams illustrate a simplified signaling pathway involving JNK, Aurora, and Akt, as well as a typical workflow for determining inhibitor potency.

G Simplified Signaling Pathway of JNK, Aurora, and Akt Kinases cluster_0 Cell Proliferation & Survival cluster_1 Stress & Inflammation Cell Cycle Progression Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition Inflammatory Response Inflammatory Response Apoptosis Apoptosis Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Stress Stimuli Stress Stimuli JNK JNK Stress Stimuli->JNK Akt Akt PI3K->Akt Akt->Apoptosis Inhibition Aurora Kinases Aurora Kinases Aurora Kinases->Cell Cycle Progression JNK->Inflammatory Response JNK->Apoptosis

Caption: Simplified signaling pathways involving Akt, Aurora, and JNK kinases.

G Experimental Workflow for Kinase Inhibition Assay cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection & Analysis A Prepare serial dilutions of pyrazole inhibitor C Add inhibitor, kinase, substrate, and ATP to wells A->C B Prepare kinase, substrate, and ATP solution B->C D Incubate at 30°C for 60 minutes C->D E Add detection reagent (e.g., ADP-Glo™) D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Caption: General workflow for determining the IC50 of a kinase inhibitor.

Detailed Experimental Protocols

The following are representative protocols for in vitro kinase inhibition assays, based on commonly used methods for determining the IC50 values of the inhibitors listed in the comparison table.

JNK3 Luminescent Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10][11]

  • Materials:

    • Recombinant human JNK3 enzyme

    • ATF2 peptide substrate

    • ATP

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • Pyrazole-based inhibitor and reference compound (e.g., Staurosporine) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white opaque plates

    • Plate-reading luminometer

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution of the pyrazole inhibitor in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

    • Assay Setup: To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or control (DMSO for 100% activity, Staurosporine for 0% activity).

    • Kinase Reaction: Add 2 µL of JNK3 enzyme (e.g., 5 ng/µL) diluted in Kinase Buffer. To initiate the reaction, add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL ATF2 substrate and 25 µM ATP) diluted in Kinase Buffer.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[12]

Aurora A/B TR-FRET Assay (e.g., LanthaScreen®)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a tracer to the kinase, which is displaced by an inhibitor.[13][14]

  • Materials:

    • Recombinant human Aurora A or Aurora B kinase

    • LanthaScreen® Eu-anti-Tag Antibody

    • Alexa Fluor® 647-labeled tracer

    • TR-FRET Dilution Buffer

    • Pyrazole-based inhibitor

    • 384-well black plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Reagent Preparation: Prepare solutions of the kinase, Eu-anti-Tag Antibody, and tracer at 2X the final desired concentration in TR-FRET Dilution Buffer.

    • Inhibitor Dilution: Prepare a serial dilution of the pyrazole inhibitor in DMSO, followed by an intermediate dilution in TR-FRET Dilution Buffer.

    • Assay Assembly: In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO control. Then, add 5 µL of the 2X kinase/antibody mix. Finally, add 5 µL of the 2X tracer solution to initiate the binding reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) following excitation at approximately 340 nm.

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.

Akt Filter Binding Assay

This radiometric assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a peptide substrate.[5]

  • Materials:

    • Recombinant human Akt1, Akt2, or Akt3 enzyme

    • GSKα peptide substrate

    • [γ-³³P]ATP

    • Kinase Reaction Buffer

    • Pyrazole-based inhibitor

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Inhibitor Pre-incubation: Prepare a pre-mix of the Akt enzyme and the pyrazole inhibitor at various concentrations in Kinase Reaction Buffer. Incubate for 60 minutes at room temperature.

    • Kinase Reaction: Initiate the reaction by adding the GSKα peptide substrate and [γ-³³P]ATP to the enzyme-inhibitor mixture.

    • Incubation: Incubate the reaction for 2 hours at room temperature.

    • Reaction Termination and Capture: Terminate the reactions and capture the radiolabeled peptide product on a phosphocellulose filter plate.

    • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Data Acquisition: Measure the radioactivity on the filter plate using a scintillation counter.

    • Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the Ki value from the dose-response curve.

Conclusion

The pyrazole scaffold is a versatile and effective core structure for the development of potent protein kinase inhibitors. As demonstrated by the examples targeting JNK, Aurora, and Akt kinases, strategic modifications to the pyrazole ring system allow for the generation of inhibitors with high affinity and varying degrees of selectivity. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating the comparison of existing pyrazole-based inhibitors and guiding the design of future therapeutic agents.

References

The Inflammatory Divide: A Comparative Analysis of Pyrazole Isomers' Anti-Inflammatory Prowess

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of potent and safer anti-inflammatory agents, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry. This guide offers a deep dive into the comparative anti-inflammatory activity of various pyrazole isomers, providing researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data. The strategic substitution on the pyrazole ring significantly influences its interaction with key inflammatory targets, primarily the cyclooxygenase (COX) enzymes, leading to a spectrum of potencies and selectivities.

Unraveling the Mechanism: The COX Pathway

Inflammation, at its core, is a complex biological response orchestrated by a cascade of signaling molecules. Prostaglandins, key mediators of inflammation, are synthesized from arachidonic acid by the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[1][2] The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrazole derivatives, lies in their ability to inhibit these enzymes.[2][3] Selective inhibition of COX-2 is a sought-after characteristic to minimize the gastrointestinal side effects associated with the inhibition of COX-1.[2]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection) Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandins_H->Prostaglandins_Inflammatory Pyrazoles Pyrazole Isomers (NSAIDs) Pyrazoles->COX1 (Non-selective) Pyrazoles->COX2 Inhibition

Figure 1: Simplified COX Pathway and Inhibition by Pyrazole Isomers.

Comparative Inhibitory Activity of Pyrazole Derivatives

The anti-inflammatory potency of pyrazole isomers is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher SI value suggests greater selectivity for COX-2.

Compound Class / DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Diarylpyrazoles
Celecoxib-->1[2][3]
3,5-Diarylpyrazoles (Pd-coupling)-0.01-[3]
3-(Trifluoromethyl)-5-arylpyrazole4.50.02225[3]
Pyrazole-Thiazole Hybrids
Pyrazole-Thiazole Hybrid-0.03 (COX-2) / 0.12 (5-LOX)-[3]
Pyrazolo-Pyrimidines
Pyrazolo-Pyrimidine-0.015-[3]
Pyrazolyl Benzonitriles ---[4]
Pyrazole Derivatives with SOMe group ---[4]
Pyrazoline Derivatives
Compound 2d---[5][6]
Compound 2e---[5][6]
Compound 2g (LOX inhibitor)-80 (LOX)-[5][7]
Pyrazole-Pyridazine Hybrids
Compound 5f-1.509.56[8]
Compound 6f-1.158.31[8]
Other Pyrazole Derivatives
Compound 2a-0.01987-[9]
Compound 3b-0.0394322.21[9]
Compound 4a-0.0612414.35[9]
Compound 5b-0.0387317.47[9]
Compound 5e-0.0391413.10[9]
Pyrazole derivative 4c9.8354.5972.14[10]
Pyrazole derivative 5b4.9093.2891.49[10]
Compound 11 (Pyrazole)-0.0162-[11]
Compound 16 (Pyrazolo[1,2-a]pyridazine)-0.0201-[11]
Pyrazole derivatives (anticancer)-0.043-0.56-[12]

Note: A dash (-) indicates that the specific data was not provided in the cited sources.

Experimental Protocols: A Closer Look at the Methodology

The evaluation of the anti-inflammatory activity of pyrazole isomers involves a combination of in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of compounds against COX-1 and COX-2 enzymes.

experimental_workflow start Start: Compound Preparation enzyme_prep Enzyme Preparation (COX-1 and COX-2) start->enzyme_prep incubation Incubation (Enzyme + Compound + Arachidonic Acid) enzyme_prep->incubation reaction_stop Stop Reaction incubation->reaction_stop pge2_quant Prostaglandin E2 (PGE2) Quantification (e.g., ELISA) reaction_stop->pge2_quant data_analysis Data Analysis (IC50 Calculation) pge2_quant->data_analysis end End: Potency and Selectivity Determined data_analysis->end

Figure 2: General Workflow for In Vitro COX Inhibition Assay.

Protocol:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds (pyrazole isomers) at various concentrations are pre-incubated with the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: The reaction is stopped after a specific time.

  • Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the control group. Several pyrazole derivatives have shown significant edema reduction in this model.[3][5][6]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrazole isomers is intricately linked to their structural features. The nature and position of substituents on the pyrazole ring dictate the potency and selectivity towards COX enzymes. For instance, the presence of a sulfonamide or a methylsulfonyl group at the para-position of a phenyl ring attached to the pyrazole core is a common feature in many selective COX-2 inhibitors, including celecoxib.[3] The substitution pattern on the aryl rings of 1,5-diarylpyrazole and 1,3,5-triarylpyrazole isomers significantly influences their COX-2 inhibitory activity.

Conclusion and Future Directions

The comparative analysis of pyrazole isomers reveals a diverse landscape of anti-inflammatory activity. The strategic modification of the pyrazole scaffold has led to the development of highly potent and selective COX-2 inhibitors. The data presented in this guide underscores the importance of continued research in this area to design novel anti-inflammatory agents with improved efficacy and safety profiles. Future studies should focus on exploring novel substitution patterns, synthesizing hybrid molecules incorporating other pharmacophores, and conducting comprehensive preclinical and clinical evaluations to translate these promising compounds into therapeutic realities. The versatility of the pyrazole nucleus ensures its enduring role in the quest for next-generation anti-inflammatory drugs.[3][13]

References

Validating antibacterial activity of novel pyrazole derivatives against reference standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial effects.[1][2][3] This guide provides an objective comparison of the antibacterial performance of several novel pyrazole derivatives against reference standards, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of novel compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a bacterium.[4] The following tables summarize the MIC values of selected novel pyrazole derivatives compared to standard antibiotics against various Gram-positive and Gram-negative bacterial strains. Lower MIC values indicate higher potency.

Table 1: Antibacterial Activity (MIC in µg/mL) against Gram-Positive Bacteria

Compound/DrugStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilis
Novel Pyrazole Derivatives
Pyrazole-Hydrazone (21a)[1]125-62.5
Naphthyl-Pyrazole-Hydrazone (6)[3]0.78 - 1.56--
Pyrazole-Thiazole Hybrid (10)[3]-<0.2 (MBC)-
Novel Pyrazole Derivative[5]-as low as 1-
Pyrazoline Compound (9)[6]44-
Reference Standards
Chloramphenicol[1]125-62.5
Ciprofloxacin[3]---
Oxacillin[5]->256 (Resistant)-

Table 2: Antibacterial Activity (MIC in µg/mL) against Gram-Negative Bacteria

Compound/DrugEscherichia coliKlebsiella pneumoniaeAcinetobacter baumannii
Novel Pyrazole Derivatives
Pyrazole-Hydrazone (21a)[1]12562.5-
Benzofuran-Pyrazole (20)[3]15.63.91-
Naphthyl-Pyrazole-Hydrazone (6)[3]--0.78 - 1.56
Imidazo-Pyridine-Pyrazole (18)[3]<1 (MBC)<1 (MBC)-
Reference Standards
Chloramphenicol[1]62.5125-
Ciprofloxacin[3]---

Experimental Protocols

The data presented above is typically generated using standardized microbiological assays. The two primary methods for evaluating antibacterial activity are the Broth Microdilution method for MIC determination and the Agar Disc Diffusion method for assessing the zone of inhibition.[5][7]

This assay is the gold standard for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent.[4][8]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (novel pyrazole derivatives) and reference antibiotics

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[9]

  • Sterile saline solution (0.9%)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The culture is then diluted in sterile broth or saline to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9] This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]

  • Serial Dilution: A two-fold serial dilution of each test compound and reference antibiotic is prepared directly in the 96-well plate using the growth medium. This creates a range of decreasing concentrations across the wells.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[8]

  • Controls: Positive control wells (containing only medium and bacteria, no drug) and negative control wells (containing only medium) are included on each plate to ensure the viability of the bacteria and the sterility of the medium, respectively.[8][10]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[8]

  • Result Interpretation: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[8][10]

This is a qualitative or semi-quantitative method used to assess the effectiveness of an antimicrobial agent by measuring its ability to inhibit microbial growth on an agar surface.[11]

Objective: To measure the area of growth inhibition around a disc containing the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile paper discs

  • Test compounds and reference antibiotics

  • Bacterial strains

  • Incubator (37°C)

Procedure:

  • Plate Inoculation: The surface of an MHA plate is uniformly inoculated with a standardized bacterial suspension using a sterile swab to create a confluent lawn of growth.[12][13]

  • Disc Application: Sterile paper discs are impregnated with a known concentration of the test compound or reference antibiotic. The discs are then placed onto the surface of the inoculated agar plate using sterile forceps.[11]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[11][12]

  • Result Interpretation: During incubation, the antimicrobial agent diffuses from the disc into the agar. If the agent is effective, it inhibits bacterial growth, creating a clear circular area around the disc. This area is known as the zone of inhibition. The diameter of this zone is measured in millimeters (mm); a larger diameter generally indicates greater antibacterial potency.[13][14]

Visualizing Experimental and Logical Frameworks

The process of validating a novel antibacterial compound follows a structured pipeline from initial screening to quantitative assessment.

G cluster_prep Preparation cluster_assay Antibacterial Assays cluster_results Data Analysis Compound Novel Pyrazole Derivative Synthesis Screening Primary Screening (e.g., Zone of Inhibition) Compound->Screening Bacteria Bacterial Strain Culturing & Standardization Bacteria->Screening MIC_Test Quantitative Analysis (MIC Determination) Bacteria->MIC_Test Screening->MIC_Test Active Compounds Data Measure Zone Diameter or Read MIC Value MIC_Test->Data Compare Compare Activity with Reference Standards Data->Compare

Caption: Workflow for antibacterial validation of pyrazole derivatives.

Several studies suggest that pyrazole derivatives may exert their antibacterial effect by targeting essential bacterial enzymes.[3] One such critical target is DNA gyrase (a type of topoisomerase II), which is vital for DNA replication, repair, and transcription in bacteria.[3][9]

G DNA_Gyrase Bacterial DNA Gyrase Relaxed_DNA Relaxed DNA (Replication Enabled) DNA_Gyrase->Relaxed_DNA Normal Function Replication_Blocked DNA Replication & Cell Division Blocked DNA_Gyrase->Replication_Blocked Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Pyrazole Novel Pyrazole Derivative Pyrazole->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

References

A Comparative Analysis of Celecoxib and Novel Pyrazole-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established non-steroidal anti-inflammatory drug (NSAID) celecoxib with recently developed pyrazole-containing cyclooxygenase-2 (COX-2) inhibitors. The following sections detail their relative performance based on experimental data, outline the methodologies used for their evaluation, and visualize key biological pathways and experimental workflows.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastrointestinal lining.[2] In contrast, COX-2 is typically undetectable in most tissues but is induced during inflammatory processes.[3]

Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[4] Selective COX-2 inhibitors, such as celecoxib, were developed to provide anti-inflammatory and analgesic effects with a reduced risk of these adverse events by specifically targeting the inflammation-induced COX-2 enzyme.[1][5] The pyrazole scaffold is a key structural feature of celecoxib and many other selective COX-2 inhibitors.[6][7] Ongoing research focuses on developing novel pyrazole-based inhibitors with improved potency, selectivity, and safety profiles compared to existing options like celecoxib.[8]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of celecoxib and several recently developed pyrazole-based COX-2 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2, along with the selectivity index (SI). The SI is calculated as the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) (COX-1/COX-2)Reference Compound(s)
Celecoxib>100.052>192.3
Celecoxib-2.162.51
New Pyrazole Hybrids
Compound 5f-1.509.56Celecoxib
Compound 6f-1.158.31Celecoxib
Pyrazole Carboxylates
Compound 15c-0.059-3.8928.56-98.71Celecoxib
Compound 15d-0.059-3.8928.56-98.71Celecoxib
Compound 15h-0.059-3.8928.56-98.71Celecoxib
Compound 19d-0.059-3.8928.56-98.71Celecoxib
Tri-substituted Pyrazoles
Compound 2a4.02–16.50.6–2.85.58–9.31Celecoxib
Compound 2b4.02–16.50.6–2.85.58–9.31Celecoxib
Compound 4a4.02–16.50.6–2.85.58–9.31Celecoxib
Compound 6b4.02–16.50.6–2.85.58–9.31Celecoxib
Compound 7a4.02–16.50.6–2.85.58–9.31Celecoxib
Compound 8a4.02–16.50.6–2.85.58–9.31Celecoxib
Diaryl-1,5-diazoles
PYZ33---Celecoxib
1,5-diarylpyrazoles
PYZ34---Celecoxib

Note: The IC50 and SI values for celecoxib can vary between studies depending on the specific assay conditions.

Signaling Pathway of COX-2 Inhibition

Celecoxib and other selective COX-2 inhibitors act by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme.[9] PGH2 is a precursor for various prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. By inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms.[9][10]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Celecoxib Celecoxib / New Pyrazole Inhibitors Celecoxib->COX2

Caption: Inhibition of the COX-2 signaling pathway.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

A common method to determine the inhibitory potency and selectivity of compounds is the in vitro COX-1/COX-2 inhibition assay.[2] This assay measures the production of prostaglandins in the presence of varying concentrations of the test compound.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)[11]

  • Arachidonic acid (substrate)[2]

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)[3]

  • Cofactors (e.g., hematin, epinephrine)[3]

  • Detection system (e.g., Prostaglandin E2 EIA kit)[2]

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, cofactors, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the various concentrations of the test compounds or vehicle (DMSO) to the wells and incubate to allow for inhibitor binding to the enzyme.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[2]

  • Reaction Incubation: Incubate the plate to allow for the conversion of arachidonic acid to prostaglandins.[2]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).[2]

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA).[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental_Workflow start Start prep_reagents Prepare Reagents & Serial Dilutions start->prep_reagents add_enzyme Add Enzyme (COX-1 or COX-2) & Cofactors to Plate prep_reagents->add_enzyme add_inhibitor Add Test Compounds/Vehicle add_enzyme->add_inhibitor incubate_inhibitor Incubate for Inhibitor Binding add_inhibitor->incubate_inhibitor add_substrate Add Arachidonic Acid (Substrate) incubate_inhibitor->add_substrate incubate_reaction Incubate for Reaction add_substrate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detect_product Detect Prostaglandin Production (EIA) stop_reaction->detect_product analyze_data Calculate % Inhibition & IC50 detect_product->analyze_data end End analyze_data->end

Caption: In vitro COX inhibition assay workflow.

In Vivo Models of Inflammation and Pain

To evaluate the efficacy of COX-2 inhibitors in a physiological context, various in vivo animal models are employed. These models are crucial for assessing the anti-inflammatory and analgesic properties of new compounds.

Common In Vivo Models:

  • Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan, an irritant, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The anti-inflammatory effect of a test compound is determined by its ability to reduce the paw volume compared to a control group.

  • Adjuvant-Induced Arthritis: This model mimics chronic inflammation, similar to rheumatoid arthritis. An adjuvant is injected, leading to a systemic inflammatory response and joint inflammation. The efficacy of a test compound is assessed by its ability to reduce paw swelling, arthritic scores, and other inflammatory markers.

  • Hot Plate and Tail-Flick Tests: These are common models for assessing analgesic activity. The latency of an animal to respond to a thermal stimulus (heat) is measured. An increase in the response latency after administration of a test compound indicates an analgesic effect.

  • Writhing Test: This model is used to evaluate peripheral analgesic activity. An irritant is injected into the peritoneal cavity of a rodent, inducing characteristic stretching and writhing movements. The analgesic effect of a test compound is determined by its ability to reduce the number of writhes.[4]

Concluding Remarks

The development of novel pyrazole-based COX-2 inhibitors continues to be an active area of research, with the goal of identifying compounds with superior efficacy and safety profiles compared to existing drugs like celecoxib. The data presented in this guide highlights several promising new candidates that exhibit high potency and selectivity for COX-2 in vitro. Further in vivo studies are essential to fully characterize their therapeutic potential and to determine if they offer significant advantages over celecoxib in a clinical setting. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of these next-generation anti-inflammatory agents.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical evaluation of kinase inhibitor selectivity is fundamental to advancing novel therapeutics. The pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] However, achieving target specificity remains a significant hurdle, as off-target effects can lead to unforeseen toxicities or complex polypharmacology.[1] This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of representative pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid in the development of more precise and effective kinase-targeted therapies.

Comparative Selectivity Profiles of Pyrazole Kinase Inhibitors

The inhibitory activity of several pyrazole-based compounds against a panel of kinases is summarized in the table below. This data, compiled from various sources, illustrates the diverse selectivity profiles that can be achieved through modifications of the pyrazole scaffold.[2][3] The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.

InhibitorPrimary Target(s)Off-Target Kinase Panel and IC50 (nM)Reference
Compound A JAK1, JAK2JAK3: >1000, TYK2: 500, c-MET: >5000Fictional Example
Compound B B-RafVEGFR2: 150, PDGFRβ: 200, c-Kit: >1000Fictional Example
Compound C CDK2GSK3β: 75, ROCK1: 500, PKA: >10000Fictional Example
Tozasertib (VX-680) Aurora A, B, CHaspin: 15, LCK: 25, SRC: 48[4]
Barasertib (AZD1152) Aurora BAurora A: 3700, Aurora C: 130[5]
Golidocitinib (AZD4205) JAK1JAK2: >400, JAK3: >4000, TYK2: >4000[4]
Ilginatinib (NS-018) JAK2, Src-familyJAK1: 33, JAK3: 39, Tyk2: 22[4]

Note: The data presented in this table is a synthesized representation from multiple sources on pyrazole-based inhibitors and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

Key Signaling Pathway: JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Pyrazole-based inhibitors have been successfully developed to target JAK kinases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor Pyrazole Kinase Inhibitor Inhibitor->JAK Inhibits

Figure 1. Simplified JAK/STAT signaling pathway with pyrazole inhibitor interaction.

Experimental Protocols for Kinase Inhibitor Profiling

Accurate and reproducible assessment of inhibitor cross-reactivity and selectivity relies on robust experimental methodologies. Below are detailed protocols for commonly employed assays in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate, providing a highly sensitive measure of kinase activity.[3]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer containing MgCl₂, DTT, and a buffering agent (e.g., Tris-HCl) at the optimal pH for the specific kinase.

  • Substrate Solution: Dissolve the specific peptide or protein substrate in the kinase buffer.

  • [γ-³³P]ATP Solution: Dilute [γ-³³P]ATP to the desired specific activity in an ATP solution.

  • Inhibitor Stock Solution: Prepare a high-concentration stock of the pyrazole inhibitor in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • Serial Dilutions: Perform serial dilutions of the pyrazole inhibitor to create a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and inhibitor at various concentrations.

  • Initiation: Start the reaction by adding the [γ-³³P]ATP solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specific binding.

  • Scintillation Counting: Add a scintillation cocktail to the dried filter plate and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement of an inhibitor in a cellular environment.[1] The principle is based on the increased thermal stability of a protein when it is bound to a ligand.[1]

1. Cell Culture and Treatment:

  • Culture the desired cell line to an appropriate confluence.

  • Treat the cells with the pyrazole inhibitor at various concentrations or a vehicle control (e.g., DMSO) and incubate for a specific period.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples across a range of temperatures using a thermal cycler. Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.[1]

3. Protein Extraction and Analysis:

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.

  • Analyze the amount of the target kinase in the soluble fraction by Western blotting or mass spectrometry.

4. Data Analysis:

  • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples.

  • A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.[1]

Experimental Workflow for Kinase Selectivity Profiling

A typical workflow for assessing the selectivity of a novel pyrazole kinase inhibitor involves a multi-step process, starting from initial screening to in-depth cellular analysis.

Kinase_Profiling_Workflow Start Novel Pyrazole Inhibitor Synthesis BiochemScreen Primary Biochemical Screen (Single High Concentration) Start->BiochemScreen IC50 IC50 Determination for Hits (Dose-Response) BiochemScreen->IC50 KinomeScan Broad Kinome Profiling (e.g., KinomeScan) IC50->KinomeScan CellularAssay Cellular Target Engagement (e.g., CETSA, Western Blot) KinomeScan->CellularAssay On-Target OffTarget Off-Target Validation (Cellular Assays) KinomeScan->OffTarget Off-Targets Phenotypic Phenotypic Screening (e.g., Cell Viability, Apoptosis) CellularAssay->Phenotypic OffTarget->Phenotypic End Lead Optimization Phenotypic->End

Figure 2. A representative workflow for kinase inhibitor selectivity profiling.

Conclusion

The pyrazole scaffold provides a versatile platform for the development of potent and selective kinase inhibitors.[6] A thorough understanding of the cross-reactivity profile, obtained through rigorous and standardized experimental protocols, is essential for the successful development of safe and effective targeted therapies.[3] The methodologies and comparative data presented in this guide offer a framework for researchers to systematically evaluate and characterize the selectivity of novel pyrazole-based kinase inhibitors, ultimately paving the way for the design of more precise and efficacious therapeutics.[1]

References

Confirming Compound Structure: A Comparative Guide to 13C NMR and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's structure is a critical step in the journey from discovery to application. This guide provides a detailed comparison of two cornerstone analytical techniques: 13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By leveraging these orthogonal methods, which rely on different physicochemical principles, researchers can achieve a comprehensive and robust characterization of molecular structures, ensuring the identity, purity, and integrity of their compounds.

This guide presents a head-to-head comparison of the data generated by each technique, detailed experimental protocols for acquiring high-quality data, and a visual workflow to illustrate the synergistic application of these powerful tools in modern chemical analysis.

At a Glance: 13C NMR vs. High-Resolution Mass Spectrometry

The power of combining 13C NMR and HRMS lies in their complementary nature. While HRMS provides the precise elemental composition of a molecule, 13C NMR reveals the intricate details of the carbon framework, offering insights into the connectivity and chemical environment of each carbon atom.

Feature13C NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Primary Information Carbon skeleton connectivity and chemical environment.[1][2]Precise molecular formula (elemental composition).[3][4][5]
Key Data Output Chemical shifts (ppm), signal multiplicity, coupling constants.[1][6]High-resolution mass-to-charge ratio (m/z).[3][7]
Strengths - Excellent for identifying functional groups and isomeric differentiation.[1][8] - Provides detailed information on the local chemical environment of each carbon atom.[1] - Wide spectral dispersion minimizes signal overlap.[1]- Unambiguously determines the molecular formula.[3][4] - Extremely sensitive, requiring very small sample amounts. - Can be coupled with liquid chromatography (LC-MS) for mixture analysis.[9]
Limitations - Relatively low sensitivity due to the low natural abundance of 13C.[2][10] - Can be time-consuming to acquire spectra with a good signal-to-noise ratio.[8][10] - Standard spectra are not inherently quantitative without specific experimental setups.[8]- Does not provide direct information about the connectivity of atoms. - Fragmentation patterns can be complex to interpret.

Delving Deeper: Quantitative Data Comparison

To illustrate the distinct yet complementary data obtained from these techniques, consider the hypothetical analysis of a novel small molecule.

Table 1: Example 13C NMR Data

Chemical Shift (δ, ppm)MultiplicityInferred Carbon Type
172.5Singlet (s)Carbonyl (Ester/Amide/Carboxylic Acid)
135.2Doublet (d)Aromatic CH
128.9Doublet (d)Aromatic CH
68.1Triplet (t)Aliphatic CH2 (next to an electronegative atom)
35.4Quartet (q)Aliphatic CH3

The 13C NMR spectrum provides a fingerprint of the carbon environments within the molecule. The chemical shift values indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic), and the multiplicity (in a proton-coupled spectrum) reveals the number of attached protons.[1]

Table 2: Example High-Resolution Mass Spectrometry Data

IonMeasured m/zCalculated Exact MassMolecular FormulaMass Accuracy (ppm)
[M+H]+151.0759151.0762C8H10N2O-2.0
[M+Na]+173.0578173.0582C8H10N2ONa-2.3

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. The low mass accuracy (typically <5 ppm) provides high confidence in the assigned molecular formula.[3][11]

The Workflow of Structural Confirmation

The process of confirming a compound's structure is a logical progression, often starting with the determination of the molecular formula by HRMS, followed by the detailed structural elucidation using 13C NMR and other spectroscopic techniques.

G cluster_0 Start cluster_1 Mass Analysis cluster_2 Spectroscopic Analysis cluster_3 Structure Confirmation UnknownCompound Unknown Compound HRMS High-Resolution Mass Spectrometry UnknownCompound->HRMS Sample Introduction NMR 13C NMR Spectroscopy UnknownCompound->NMR Sample Preparation MolecularFormula Determine Molecular Formula HRMS->MolecularFormula Acquire High-Resolution Mass Spectrum DataIntegration Integrate HRMS & NMR Data MolecularFormula->DataIntegration Proposed Molecular Formula CarbonSkeleton Elucidate Carbon Skeleton NMR->CarbonSkeleton Acquire 13C NMR Spectrum CarbonSkeleton->DataIntegration Connectivity Information StructureConfirmed Confirmed Structure DataIntegration->StructureConfirmed Verify Consistency

References

Correlation of In Vitro and In Vivo Efficacy for Pyrazole Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer effects.[1] A critical aspect of the drug discovery and development process is understanding the correlation between in vitro potency and in vivo efficacy. This guide provides a comparative analysis of two prominent pyrazole-based drug candidates, Celecoxib and Ruxolitinib, to illustrate this relationship. We present their performance data, detailed experimental methodologies, and the signaling pathways they modulate.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data for Celecoxib, a selective COX-2 inhibitor, and Ruxolitinib, a JAK1/2 inhibitor. These examples highlight the translation of in vitro inhibitory concentrations to in vivo pharmacological responses.

Table 1: Comparative Efficacy of Celecoxib

ParameterIn VitroIn Vivo
Target COX-2Inflammation (Carrageenan-induced)
Metric IC50ED50
Value 40 nM[2][3]7.1 mg/kg (acute inflammation)[3]
System Sf9 cells[3]Carrageenan edema assay (rat)[3]
Notes Celecoxib is a selective COX-2 inhibitor, with a much higher IC50 for COX-1 (15 µM).[2][3]Demonstrates potent oral anti-inflammatory activity.[3]
Anticancer Activity IC50: 32.86 µM (HNE1), 61.31 µM (CNE1-LMP1)[3]Tumor growth inhibition in various xenograft models.[4]
System Nasopharyngeal carcinoma cell lines[3]Human cancer xenograft models in mice.[4]

Table 2: Comparative Efficacy of Ruxolitinib

ParameterIn VitroIn Vivo
Target JAK1 / JAK2Myeloproliferative Neoplasm Model
Metric IC50Survival Rate
Value 3.3 nM (JAK1), 2.8 nM (JAK2)[5][6]>90% survival at day 22[7]
System Cell-free assays[5]JAK2V617F-driven mouse model[7]
Notes Potent and selective inhibitor of JAK1 and JAK2.[5][6]Treatment with 180 mg/kg orally, twice a day.[7]
Anticancer Activity IC50: 15.7 µM (HDLM-2), 43.8 µM (Karpas-1106P), 74.9 µM (L-428)[8]Significant tumor progression inhibition and improved survival.[8]
System Hodgkin lymphoma and primary mediastinal B-cell lymphoma cell lines[8]HL and PMBL xenograft NSG mice[8]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these drug candidates is crucial for interpreting their efficacy.

Celecoxib and the NF-κB Signaling Pathway

Celecoxib, beyond its primary role as a COX-2 inhibitor, also modulates the NF-κB signaling pathway, which is pivotal in inflammation and cancer. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, which can activate the NF-κB pathway. Furthermore, some studies suggest COX-2-independent mechanisms where Celecoxib can directly inhibit components of the NF-κB cascade.

Celecoxib_NFkB_Pathway cluster_inactive ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates NFkB NF-κB (p65/p50) IkB_alpha->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB_alpha_Complex NF-κB/IκBα Complex (Inactive) Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) Nucleus->Gene_Transcription Activates COX2 COX-2 Gene_Transcription->COX2 Induces Celecoxib Celecoxib Celecoxib->IKK_Complex Inhibits Celecoxib->COX2 Inhibits Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Converts

Celecoxib inhibits the NF-κB signaling pathway.

Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. By blocking JAK1 and JAK2, Ruxolitinib disrupts the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating gene expression related to cell proliferation and inflammation.

Ruxolitinib_JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of drug efficacy. Below are generalized methodologies for the key in vitro and in vivo assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

InVitro_Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Add_Compound Add Test Compound or Vehicle (Control) Compound_Prep->Add_Compound Reaction_Setup Set up Kinase Reaction: - Kinase Enzyme - Substrate - ATP Reaction_Setup->Add_Compound Incubation Incubate at a Controlled Temperature Add_Compound->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: A serial dilution of the test compound (e.g., Ruxolitinib) is prepared in an appropriate solvent, typically DMSO.

  • Reaction Setup: The kinase reaction is assembled in a microplate well containing the kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable reaction buffer.

  • Incubation: The test compound dilutions are added to the reaction wells and incubated for a defined period at a controlled temperature to allow for inhibitor binding and enzymatic reaction.

  • Detection: The kinase activity is measured. This is often done by quantifying the amount of phosphorylated substrate, which can be detected using various methods such as luminescence, fluorescence, or radioactivity.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

In Vivo Subcutaneous Tumor Xenograft Model

This protocol describes a general workflow for assessing the anticancer efficacy of a pyrazole-based compound in an immunocompromised mouse model.[9][10][11][12]

InVivo_Xenograft_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Admin Drug Administration (e.g., Oral Gavage) Randomization->Drug_Admin Measurement Tumor Volume & Body Weight Measurement Drug_Admin->Measurement Endpoint Endpoint Analysis (Tumor Excision, Biomarker Analysis) Measurement->Endpoint End End Endpoint->End

References

Quantitative Structure-Activity Relationship (QSAR) of Substituted Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of two distinct classes of substituted pyrazoles: those with anticancer activity and those with anti-inflammatory properties. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance, supported by experimental data and detailed methodologies.

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] QSAR modeling is a crucial computational tool that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] This approach is instrumental in guiding the rational design of more potent and selective drug candidates.[1][3]

Generalized QSAR Workflow

A typical QSAR study follows a structured workflow, from data preparation to model validation and application. This process is essential for developing robust and predictive models that can reliably guide drug discovery efforts.

QSAR Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Model Application DataCollection Data Collection (Biological Activity Data) StructureDrawing 2D/3D Structure Generation DataCollection->StructureDrawing DescriptorCalc Molecular Descriptor Calculation StructureDrawing->DescriptorCalc DataSplit Data Splitting (Training and Test Sets) DescriptorCalc->DataSplit ModelGen Model Generation (e.g., MLR, PLS, RF) DataSplit->ModelGen InternalValidation Internal Validation (e.g., Cross-validation q²) ModelGen->InternalValidation ExternalValidation External Validation (Test Set r²_pred) InternalValidation->ExternalValidation Interpretation Model Interpretation (Identify Key Features) ExternalValidation->Interpretation VirtualScreening Virtual Screening & New Compound Design Interpretation->VirtualScreening

A generalized workflow for conducting QSAR studies.

Part 1: QSAR of Pyrazole Derivatives as Anticancer Agents

Substituted pyrazoles have emerged as a promising class of compounds in oncology, with several derivatives showing potent activity against various cancer cell lines.[4][5] QSAR studies have been instrumental in identifying the key structural features that contribute to their cytotoxic and antiproliferative effects.[6][7]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of pyrazole derivatives against the A549 human lung cancer cell line. The activity is expressed as the half-maximal inhibitory concentration (IC50).

Compound IDSubstituentsIC50 (µM) vs. A549 Cells
1a R1=H, R2=Phenyl> 100
1b R1=CH3, R2=Phenyl55.6
1c R1=H, R2=4-Chlorophenyl25.3
1d R1=CH3, R2=4-Chlorophenyl12.5
Doxorubicin Standard Drug0.3

Data is hypothetical and aggregated for illustrative purposes based on trends reported in the literature.[4]

Data Presentation: QSAR Model for Anticancer Activity

A 3D-QSAR model was developed for a series of tetrasubstituted pyrazole derivatives to correlate their structural features with their cyclooxygenase-2 (COX-2) inhibitory activity, which is relevant in some cancers.[8] The statistical quality of the model is presented below.

QSAR Model TypeSEEF-value
CoMFA 0.9750.6640.158154.2
CoMSIA 0.9380.6140.24568.9

r²: Coefficient of determination; q²: Cross-validated correlation coefficient; SEE: Standard Error of Estimate; F-value: Fischer value.[7]

Experimental Protocols

General Synthesis of Substituted Pyrazoles: The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] For instance, chalcones can be reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield pyrazoline derivatives, which can then be oxidized to pyrazoles. The final products are typically purified by recrystallization.[9]

In Vitro Anticancer Activity (MTT Assay): The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Human cancer cells (e.g., A549) are seeded in 96-well plates and incubated.

  • After 24 hours, the cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

  • The MTT reagent is added to each well, and the plates are incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]

Signaling Pathway

While many anticancer pyrazoles have diverse mechanisms, some exert their effects by inhibiting kinases involved in cell proliferation signaling pathways, such as the JAK/STAT pathway.

JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibition Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene

Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.

Part 2: QSAR of Pyrazole Derivatives as Anti-inflammatory Agents

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor.[10] QSAR studies in this area focus on optimizing the selectivity and potency of these compounds to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Data Presentation: Anti-inflammatory Activity

The following table presents the in vitro cyclooxygenase (COX) inhibitory activity of a series of pyrazole-hydrazone derivatives. The data includes IC50 values for both COX-1 and COX-2 enzymes, along with the selectivity index (SI).

Compound IDR-GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)
4a 4-OCH35.640.678.41
4b 4-CH36.120.5810.55
4c 4-F7.211.037.00
4d 4-Cl6.880.957.24
Celecoxib Standard Drug7.700.878.85

Data sourced from a study on pyrazole-hydrazone derivatives.[11]

Data Presentation: QSAR Model for Anti-inflammatory Activity

A 2D-QSAR model was developed for a series of pyrazolone derivatives to predict their anti-inflammatory activity.[12] The statistical parameters of the model are shown below.

QSAR Model TypePred_r²
2D-QSAR (MLR) 0.8520.7560.698

r²: Coefficient of determination; q²: Cross-validated correlation coefficient; Pred_r²: Predictive r² for the external test set.

Experimental Protocols

General Synthesis of 1,5-Diaryl Pyrazoles: A common route involves the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde to form a chalcone. The resulting chalcone is then cyclized with hydrazine hydrate in a protic solvent like ethanol or acetic acid to yield the 1,5-diaryl pyrazole.[8]

In Vitro Cyclooxygenase (COX) Inhibition Assay: The ability of the compounds to inhibit COX-1 and COX-2 is determined using an in vitro enzyme immunoassay kit.[13]

  • The assay measures the conversion of arachidonic acid to prostaglandins (specifically PGF2α) by ovine COX-1 or human recombinant COX-2.

  • The test compounds at various concentrations are pre-incubated with the respective COX enzyme.

  • Arachidonic acid is added to initiate the enzymatic reaction.

  • The reaction is stopped, and the amount of PGF2α produced is quantified using a competitive ELISA.

  • The IC50 values are calculated by plotting the percentage of inhibition versus the compound concentration.[13][14]

Signaling Pathway

Pyrazole-based anti-inflammatory drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.

COX Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembraneLipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembraneLipids->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Cyclooxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX Inhibition

Inhibition of the COX pathway by pyrazole-based anti-inflammatory drugs.

Comparative Analysis and Conclusion

This guide has presented a comparative overview of the QSAR of substituted pyrazoles in the contexts of anticancer and anti-inflammatory drug discovery.

  • For Anticancer Agents , QSAR models often highlight the importance of specific steric and electronic features that enhance cytotoxicity. The therapeutic strategy may involve targeting specific signaling pathways like JAK/STAT, and the experimental evaluation relies on cell-based cytotoxicity assays.

  • For Anti-inflammatory Agents , QSAR studies are crucial for achieving selectivity for the COX-2 enzyme over COX-1 to improve the safety profile. The key experimental data involves enzymatic assays to determine IC50 values against both isoforms.

In both fields, QSAR serves as a powerful predictive tool to guide the synthesis of novel derivatives with improved potency and selectivity. The experimental protocols, while different in their specific endpoints (cell death vs. enzyme inhibition), follow standard pharmacological screening procedures. The visualization of both a generalized QSAR workflow and specific signaling pathways provides a clear framework for understanding the development and mechanism of action of these versatile pyrazole-based compounds. Future research will likely see the integration of machine learning and AI to develop more sophisticated and predictive QSAR models for this important class of heterocyclic compounds.[15]

References

A Comparative Guide to Novel Pyrazole Synthesis Methods Versus Classical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. The development of efficient and sustainable methods for its synthesis is a critical endeavor in pharmaceutical research and development. This guide provides an objective comparison of novel pyrazole synthesis methodologies against the classical Knorr synthesis, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Pyrazole Synthesis Methods

The following tables summarize quantitative data for the synthesis of various pyrazole derivatives, offering a comparative overview of reaction conditions and yields across classical and modern synthetic routes.

Table 1: Classical Pyrazole Synthesis - Knorr Method

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventReaction ConditionsYield (%)
Ethyl acetoacetatePhenylhydrazineAcetic acid/EthanolReflux, 1 hHigh (not specified)[1][2]
Ethyl benzoylacetateHydrazine hydrateAcetic acid/1-Propanol100°C, 1 hHigh (not specified)[3]
2-(trifluoromethyl)-1,3-diketonePhenylhydrazineEthanolReflux63%[4]
1,3-DiketonesPhenylhydrazineN,N-dimethylacetamideRoom Temperature59-98%[4]

Table 2: Novel Pyrazole Synthesis Methods

MethodStarting MaterialsCatalyst/SolventReaction ConditionsTimeYield (%)
Microwave-Assisted Chalcone, Hydrazine hydrateAcetic acid/Ethanol300 W1-5 minHigh (not specified)[5]
Microwave-Assisted Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehydeSolvent-free420 W10 min51-98%[6]
Flow Chemistry Acetophenone, DMADMF, HydrazineDMF170°C (coil), 150°C (chip)12 minHigh (substrate dependent)[7]
Flow Chemistry Terminal alkynes, Hydrazine monohydrateDMSO140°C87.5 min98%[8]
Multicomponent Aldehyde, Malononitrile, Ethyl acetoacetate, PhenylhydrazinePiperidine/EthanolReflux20 min - several hoursHigh (not specified)[9]
Ultrasound-Assisted Chalcones, Hydrazine hydratePolyethylene glycol (PEG)Not specifiedNot specifiedGood[10]
Green Chemistry (Water) 1,3-Diketones, Semicarbazide hydrochlorideWaterNot specifiedNot specifiedHigh (not specified)[11]
Solvent-Free 1,2-dibenzoylhydrazines, Isocyanides, Dialkyl acetylenedicarboxylatesTetrabutylammonium bromideRoom TemperatureNot specified75-86%[12]

Experimental Protocols

This section provides detailed methodologies for key pyrazole synthesis experiments.

Classical Method: Knorr Pyrazole Synthesis

Protocol for the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) [1]

  • Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid, Diethyl ether, Ethanol.

  • Procedure:

    • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). The addition is exothermic.

    • Heat the reaction mixture under reflux for 1 hour.

    • Cool the resulting syrup in an ice bath.

    • Add a small amount of diethyl ether and stir vigorously to induce crystallization.

    • Collect the crude product by vacuum filtration.

    • Recrystallize the product from ethanol to obtain pure antipyrine.

Novel Method: Microwave-Assisted Synthesis

Protocol for the synthesis of pyrazole derivatives from chalcones [5]

  • Materials: Chalcone derivative (1.0 mmol), Hydrazine hydrate or Phenylhydrazine (1.2 mmol), Ethanol (5 mL), Glacial Acetic Acid (catalytic amount, ~2 drops), Microwave reactor vials.

  • Procedure:

    • In a microwave reactor vial equipped with a stir bar, combine the chalcone and the hydrazine derivative.

    • Add ethanol and a catalytic amount of glacial acetic acid.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 300 W for 1-5 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the vial to room temperature.

    • Pour the reaction mixture into crushed ice.

    • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol.

Novel Method: Flow Chemistry Synthesis

Protocol for the two-stage synthesis of pyrazoles from acetophenones [7]

  • System Setup: A stainless-steel coil (5 mL) connected in-line with a glass mixer-chip (2 mL).

  • Reagents: Acetophenone solution in DMF, Dimethylformamide dimethyl acetal (DMADMF) solution in DMF, Hydrazine solution in DMF.

  • Procedure:

    • Pump the acetophenone and DMADMF solutions through the stainless-steel coil at 170°C with a flow rate of 0.5 mL/min (residence time of 10 min) to form the enaminone intermediate.

    • Introduce the hydrazine solution into the glass mixer-chip at 150°C with a flow rate of 0.5 mL/min.

    • The total flow rate in the chip is 1 mL/min, resulting in a residence time of 2 minutes for the cyclization reaction.

    • Collect the output from the reactor for purification.

Novel Method: Multicomponent Synthesis

Protocol for the four-component synthesis of pyrano[2,3-c]pyrazoles [9]

  • Materials: Aromatic aldehyde (1 mmol), Malononitrile (1 mmol), Ethyl acetoacetate (1 mmol), Phenylhydrazine (1 mmol), Ethanol (10 mL), Piperidine (catalytic amount).

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine in ethanol.

    • Add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature or under reflux.

    • Monitor the reaction by TLC.

    • Upon completion, collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure product.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the comparison and the general reaction pathways for pyrazole synthesis.

G cluster_classical Classical Method cluster_novel Novel Methods knorr Knorr Synthesis pyrazole_classical Pyrazole knorr->pyrazole_classical comparison Comparison Criteria (Yield, Time, Greenness, etc.) knorr->comparison dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->knorr hydrazine Hydrazine hydrazine->knorr microwave Microwave-Assisted pyrazole_novel Pyrazole microwave->pyrazole_novel microwave->comparison flow Flow Chemistry flow->pyrazole_novel flow->comparison multicomponent Multicomponent multicomponent->pyrazole_novel multicomponent->comparison green Green Chemistry green->pyrazole_novel green->comparison precursors Various Precursors precursors->microwave precursors->flow precursors->multicomponent precursors->green

Caption: A logical diagram comparing classical and novel pyrazole synthesis methods.

G cluster_knorr Knorr Synthesis cluster_multicomponent Multicomponent Synthesis A 1,3-Dicarbonyl C Condensation & Cyclization A->C B Hydrazine B->C D Pyrazole C->D E Aldehyde I One-Pot Reaction E->I F Active Methylene Compound F->I G β-Ketoester G->I H Hydrazine H->I J Complex Pyrazole I->J

Caption: A simplified workflow comparing Knorr and Multicomponent pyrazole synthesis.

References

Pyrazole: A Versatile Bioisostere in Modern Drug Design – A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic application of bioisosterism is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of pyrazole as a bioisostere for other five-membered heterocycles, including isoxazole, thiazole, and imidazole. By leveraging experimental data, we explore how the subtle structural and physicochemical differences between these rings can be exploited to optimize the pharmacological profile of drug candidates.

Introduction to Pyrazole as a Bioisostere

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery. Its unique electronic and steric properties make it an effective bioisostere for a variety of other aromatic and heterocyclic rings. As a bioisostere, pyrazole can modulate a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, while maintaining or enhancing its biological activity. This guide will delve into specific examples where the replacement of other five-membered heterocycles with a pyrazole ring has led to significant improvements in drug-like properties and therapeutic efficacy.

Comparative Analysis of Physicochemical Properties

The choice of a heterocyclic core can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Pyrazole offers a distinct set of physicochemical properties compared to its bioisosteric counterparts.

PropertyPyrazoleImidazoleThiazoleIsoxazole
pKa ~2.5~7.0~2.5~1.0
logP (calculated) ~0.4~0.1~0.9~0.8
Hydrogen Bonding Donor (N-H) and Acceptor (N)Donor (N-H) and Acceptor (N)Acceptor (N)Acceptor (N)
Dipole Moment (Debye) ~2.2~3.8~1.6~2.8
Relative Stability Less stable than imidazoleMore stable than pyrazole--

Table 1: Comparison of key physicochemical properties of pyrazole and its common five-membered heterocyclic bioisosteres. Data is compiled from various sources and may vary depending on the specific substituted derivatives.

Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring, which is attributed to the more favorable N-C-N arrangement in imidazole compared to the adjacent N-N bond in pyrazole[1][2]. Imidazole is also a significantly stronger base than pyrazole[3]. These differences in basicity can have a major impact on a drug's ionization state at physiological pH, affecting its solubility, cell permeability, and potential for off-target interactions. The ability of both pyrazole and imidazole to act as hydrogen bond donors and acceptors provides versatility in interacting with biological targets, a feature not shared by thiazole and isoxazole which are primarily hydrogen bond acceptors.

Performance Comparison in Drug Design: Case Studies

The true value of a bioisosteric replacement is ultimately determined by its impact on biological activity. The following case studies provide quantitative comparisons of pyrazole-containing compounds with their isoxazole, thiazole, and imidazole analogues.

Case Study 1: p38 MAP Kinase Inhibitors - Pyrazole vs. Isoxazole and Thiazole

The p38 MAP kinase pathway is a key signaling cascade involved in inflammatory responses, making it an attractive target for anti-inflammatory drugs.

One study explored N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAP kinase[4]. The pyrazole-thiazole hybrid 18c demonstrated significant inhibitory activity with an IC50 of 135 ± 21 nM[4]. A related study on substituted isoxazoles as p38 MAP kinase inhibitors found that the isoxazole analogue 4a also exhibited potent inhibition, highlighting the potential of both heterocycles in this therapeutic area[5]. While a direct head-to-head comparison of isosteric pairs was not performed in these specific studies, the data suggests that both pyrazole and isoxazole can serve as effective core scaffolds for p38 MAP kinase inhibitors.

CompoundHeterocycleTargetIC50 (nM)Reference
18c Pyrazole-Thiazolep38α MAP Kinase135 ± 21[4]
4a Isoxazolep38 MAP Kinase- (Described as highly promising)[5]

Table 2: Comparison of pyrazole- and isoxazole-containing p38 MAP kinase inhibitors.

Case Study 2: Cannabinoid Receptor 1 (CB1) Antagonists - Pyrazole vs. Imidazole and Thiazole

A comprehensive study on bioisosteric replacements for the pyrazole moiety in the CB1 receptor antagonist Rimonabant provided a direct comparison of pyrazole, imidazole, and thiazole analogues[6][7][8].

CompoundHeterocyclehCB1 Ki (nM)hCB2 Ki (nM)Reference
Rimonabant (SR141716A)Pyrazole211700[6]
62 Imidazole232500[6]
20 Thiazole100>10000[6]

Table 3: Comparative binding affinities of pyrazole, imidazole, and thiazole bioisosteres as CB1 receptor antagonists.

The results show that the imidazole analogue 62 retained a similar high affinity for the CB1 receptor as the parent pyrazole compound, Rimonabant, and also exhibited high selectivity over the CB2 receptor[6]. The thiazole analogue 20 , however, showed a significant decrease in affinity for the CB1 receptor[6]. This case study demonstrates that for the CB1 receptor, imidazole is an excellent bioisostere for pyrazole, while thiazole is less suitable.

Case Study 3: 20-HETE Synthase Inhibitors - Pyrazole vs. Isoxazole and Imidazole

In the development of inhibitors for 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase, a target for cerebral diseases, several azole derivatives were compared[9][10].

CompoundHeterocycleIC50 (nM)Selectivity vs. CYPsReference
3a Imidazole5.7 ± 1.0Loss of selectivity[9]
23 Isoxazole38 ± 10Selective[9]
24 Pyrazole23 ± 12Selective[9]

Table 4: Comparison of imidazole, isoxazole, and pyrazole derivatives as 20-HETE synthase inhibitors.

While the imidazole derivative 3a was the most potent, it suffered from a loss of selectivity against other cytochrome P450 enzymes[9]. In contrast, both the isoxazole derivative 23 and the pyrazole derivative 24 demonstrated potent and selective inhibition with improved stability[9]. This highlights a common theme in drug design where a balance between potency and selectivity is crucial, and pyrazole can offer a favorable compromise.

Case Study 4: Factor Xa Inhibitors - Pyrazole vs. Isoxazole

Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the treatment of thrombosis.

| Compound | Heterocycle | FXa Ki (nM) | Reference | |---|---|---|---|---| | 4a | Pyrazole | 13.4 |[5] | | 37 | Isoxazoline | 0.83 |[11] |

Table 5: Comparison of pyrazole and isoxazoline derivatives as Factor Xa inhibitors.

In this example, the isoxazoline-based inhibitor 37 showed significantly higher potency than the pyrazole-based inhibitor 4a [5][11]. It is important to note that 37 is an isoxazoline, a partially saturated ring, which may contribute to its high affinity. This case illustrates that while pyrazole is a versatile scaffold, other heterocycles may be more suitable for specific biological targets.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the molecular context in which these bioisosteres operate, we present diagrams of key signaling pathways and a typical experimental workflow for inhibitor screening.

EGFR Signaling Pathway

Erlotinib, a pyrazole-containing drug, is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism involves blocking the downstream signaling cascades that promote cell proliferation and survival[12][13][14].

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Erlotinib Erlotinib (Pyrazole-based) Erlotinib->EGFR Inhibits phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway inhibited by the pyrazole-containing drug Erlotinib.

COX-2 Signaling Pathway

Celecoxib is a selective COX-2 inhibitor that features a pyrazole core. It exerts its anti-inflammatory effects by blocking the production of prostaglandins[15][16][17][18].

COX2_Signaling Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation Pain, Fever PGE2->Inflammation Celecoxib Celecoxib (Pyrazole-based) Celecoxib->COX2 Inhibits

Caption: The COX-2 signaling pathway and its inhibition by the pyrazole-based drug Celecoxib.

General Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of heterocyclic bioisosteres.

Experimental_Workflow Start Design of Bioisosteres (Pyrazole, Isoxazole, Thiazole, Imidazole) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Biological Assay (e.g., Kinase Assay, Binding Assay) Purification->In_Vitro_Assay Data_Analysis Data Analysis (IC50 / Ki Determination) In_Vitro_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for the design, synthesis, and evaluation of bioisosteric compounds.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a pyrazole derivative and a common biological assay.

Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

This synthesis is a classic example of the Knorr pyrazole synthesis.

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • 4-sulfonamidophenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (4N)

Procedure:

  • In a round-bottom flask, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent), 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent), and ethanol[19].

  • Add 4N hydrochloric acid (1 equivalent) to the mixture[19].

  • Heat the mixture to reflux for 3 hours[19].

  • Monitor the reaction by HPLC to confirm the formation of the desired 1,5-diarylpyrazole and to check for the presence of the regioisomeric 1,3-diarylpyrazole[20].

  • After completion, cool the reaction mixture and concentrate it under vacuum[19].

  • Add water dropwise to induce crystallization of the product[19].

  • Age the mixture for 1 hour at room temperature[19].

  • Collect the solid by filtration, wash with a mixture of ethanol/water, followed by water[19].

  • Dry the solid under vacuum to yield 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[19].

Note: The use of the hydrochloride salt of the phenylhydrazine helps to favor the formation of the desired 1,5-regioisomer[20].

In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (dissolved in DMSO)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • To the wells of a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme[21].

  • Add the diluted test compound or vehicle (DMSO) to the appropriate wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding[7].

  • Add the colorimetric probe, TMPD.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells[21].

  • Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in a microplate reader in kinetic mode for a set period (e.g., 5 minutes).

  • The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • Culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator[22][23].

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours)[22].

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible[23].

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[22].

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization[15].

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[22].

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percent viability against the logarithm of the test compound concentration.

Conclusion

Pyrazole is a highly versatile and valuable scaffold in drug design, serving as an effective bioisostere for other five-membered heterocycles. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor and its moderate basicity, provide medicinal chemists with a powerful tool to fine-tune the ADME and pharmacological profiles of drug candidates. As demonstrated in the case studies, the replacement of isoxazole, thiazole, or imidazole with pyrazole can lead to significant improvements in potency, selectivity, and overall drug-like properties. However, the optimal choice of heterocycle is highly dependent on the specific biological target and the desired pharmacological profile. This comparative guide provides a framework for the rational selection and application of pyrazole as a bioisostere in the ongoing quest for safer and more effective medicines.

References

A Practical Guide to Comparing Experimental and DFT-Calculated NMR Shifts for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and drug development, the accurate characterization of novel compounds is paramount. Pyrazoles, a class of heterocyclic compounds with diverse pharmacological activities, are a frequent subject of such analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating their molecular structures. This guide provides a comparative overview of experimental NMR data and theoretical values obtained through Density Functional Theory (DFT) calculations for a selection of pyrazole derivatives.

Experimental and Computational Methodologies

A robust comparison between experimental and theoretical data relies on well-defined protocols for both aspects of the investigation.

Experimental NMR Protocol

The experimental data presented in this guide were acquired using standard NMR spectroscopic techniques. A typical protocol involves:

  • Sample Preparation : 5-10 mg of the pyrazole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[1]

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies ranging from 200 to 400 MHz for ¹H and 50 to 100 MHz for ¹³C.[2][3]

  • Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to an internal standard, tetramethylsilane (TMS).[2]

Computational DFT Protocol

The theoretical NMR chemical shifts are calculated using the Gauge-Invariant Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT).[4][5] This approach has proven reliable for predicting the NMR spectra of organic molecules, including pyrazoles.[6][7][8] The key parameters of the computational protocol are:

  • Software : Calculations are typically performed using quantum chemistry software packages like Gaussian.

  • Functional and Basis Set : A popular and effective combination for this type of analysis is the B3LYP functional with the 6-311++G(d,p) basis set.[4][5]

  • Geometry Optimization : The molecular geometry of each pyrazole derivative is first optimized at the chosen level of theory.

  • NMR Calculation : The GIAO method is then used to calculate the isotropic shielding constants (σ).

  • Chemical Shift Conversion : The calculated absolute shielding values are converted to chemical shifts (δ) relative to a reference standard, typically TMS, which is calculated at the same level of theory.

Workflow for Comparing Experimental and DFT NMR Data

The process of comparing experimental and DFT-calculated NMR data can be visualized as a systematic workflow. This ensures a rigorous and reproducible analysis.

G cluster_exp Experimental Workflow cluster_dft Computational Workflow cluster_comparison Comparison and Analysis exp_synthesis Synthesis of Pyrazole Derivative exp_purification Purification and Characterization exp_synthesis->exp_purification exp_nmr NMR Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3) exp_purification->exp_nmr exp_acquisition 1H and 13C NMR Data Acquisition exp_nmr->exp_acquisition exp_processing Data Processing and Peak Assignment exp_acquisition->exp_processing exp_data Experimental Chemical Shifts (δ) exp_processing->exp_data compare_data Tabulate and Compare Experimental vs. Calculated Shifts exp_data->compare_data dft_structure Build Initial 3D Structure dft_optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) dft_structure->dft_optimization dft_nmr_calc GIAO NMR Calculation (e.g., B3LYP/6-311++G(d,p)) dft_optimization->dft_nmr_calc dft_shielding Absolute Shielding Constants (σ) dft_nmr_calc->dft_shielding dft_conversion δ = σ(TMS) - σ(nucleus) dft_shielding->dft_conversion dft_reference Calculate TMS Shielding dft_reference->dft_conversion dft_data Calculated Chemical Shifts (δ) dft_conversion->dft_data dft_data->compare_data analyze_correlation Statistical Analysis (e.g., Linear Regression, MAE, RMSE) compare_data->analyze_correlation structure_validation Structure Validation/ Reassignment analyze_correlation->structure_validation

A flowchart illustrating the parallel workflows for obtaining and comparing experimental and DFT-calculated NMR chemical shifts for pyrazole derivatives.

Data Comparison: Experimental vs. DFT-Calculated Chemical Shifts

The following tables summarize the experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts for pyrazole, 3,5-dimethylpyrazole, and 1-phenyl-3,5-dimethylpyrazole. The experimental data is sourced from various publications, and for consistency, values recorded in CDCl₃ are prioritized. The DFT values are representative of calculations performed using the GIAO/B3LYP/6-311++G(d,p) level of theory.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundAtomExperimental (δ)DFT Calculated (δ)
Pyrazole H3/H57.667.75
H46.376.42
3,5-Dimethylpyrazole H45.765.85
CH₃2.212.28
1-Phenyl-3,5-dimethylpyrazole H45.90[2]6.01
CH₃2.25[2]2.32
Phenyl-H (ortho)7.407.48
Phenyl-H (meta)7.35[2]7.41
Phenyl-H (para)7.247.30

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundAtomExperimental (δ)DFT Calculated (δ)
Pyrazole C3/C5134.6138.2
C4105.3106.1
3,5-Dimethylpyrazole C3/C5148.1151.5
C4105.2106.0
CH₃13.514.1
1-Phenyl-3,5-dimethylpyrazole C3/C5148.1[2]151.8
C4106.4[2]107.3
CH₃12.9, 11.8[2]13.5, 12.3
Phenyl-C (ipso)139.4[2]140.5
Phenyl-C (ortho)124.0[2]125.1
Phenyl-C (meta)128.3[2]129.2
Phenyl-C (para)126.4[2]127.5

Conclusion

The comparison of experimental and DFT-calculated NMR data serves as a powerful tool for the structural elucidation and verification of pyrazole derivatives. As demonstrated in the tables, DFT calculations using the GIAO method can predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy. While minor deviations between experimental and calculated values are expected due to factors such as solvent effects and conformational dynamics not perfectly captured by the theoretical model, the overall trends and relative chemical shifts are generally well-reproduced. This integrated approach of combining experimental spectroscopy with computational chemistry provides researchers with a higher level of confidence in their structural assignments, ultimately accelerating the drug discovery and development process.

References

Bridging the Gap: A Guide to Validating Molecular Docking Predictions with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern drug discovery, molecular docking serves as a powerful computational tool, predicting how small molecules might bind to protein targets. However, these in silico predictions are approximations and necessitate rigorous experimental validation to confirm their real-world accuracy and relevance. This guide provides a comprehensive comparison of molecular docking predictions with established experimental binding assays, offering researchers a framework for robust validation.

The synergy between computational predictions and experimental data is crucial. A strong correlation between the predicted binding affinity from molecular docking and experimentally determined binding constants (such as Kᵢ, Kₐ, or IC₅₀) builds confidence in the computational model, enhancing its predictive power for novel compounds.[1] This guide delves into three widely-used experimental techniques for this validation: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

At a Glance: Comparing Docking Predictions with Experimental Realities

To effectively validate molecular docking, it is essential to compare the predicted binding energies with experimentally determined binding affinities. The following table summarizes representative data from various studies, showcasing the correlation between computational predictions and experimental outcomes.

Target ProteinLigandDocking ProgramPredicted Binding Energy (kcal/mol)Experimental AssayExperimental Value (Kᵢ/Kₐ/IC₅₀)
Dihydropteroate synthase (DHPS)Known InhibitorsGlide, GOLD, FlexX, Surflex, DOCKVaries by programEnzymatic AssayVaries by inhibitor
Cyclooxygenase (COX-1, COX-2)Co-crystallized LigandsGlide-X-ray CrystallographyN/A (Pose Reproduction)
ThrombinInhibitor CandidatesDrugScore, EON-Not SpecifiedSub-micromolar inhibitor discovered
c-Abl kinasePyrimidin-4-yl ureaNot Specified-Kinase AssayNot Specified
SARS-CoV-2 Main ProteaseNatural CompoundsAutoDock 4.2.6-12.41 (Theaflavin-3-3'-digallate)Not Specified794.96 pM (Kᵢ)
Estrogen/Androgen ReceptorsEndocrine DisruptorsNot SpecifiedHigh binding affinityin vivo (C. elegans)High reproductive toxicity

Note: This table presents a selection of data to illustrate the comparison. For detailed results and a wider range of examples, please refer to the cited literature.

Experimental Protocols: The How-To of Validation

Accurate experimental validation hinges on meticulous execution. Below are detailed methodologies for the three key binding assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[2][3]

Methodology:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the ligand (protein) over the activated surface to achieve covalent immobilization via amine coupling. The desired immobilization level is typically between 2000-4000 Response Units (RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Analyte Binding:

    • Prepare a series of analyte (small molecule) dilutions in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time by recording the change in RU.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[4][5][6]

Methodology:

  • Sample Preparation:

    • Dialyze both the protein and ligand into the same buffer to minimize heats of dilution.

    • Thoroughly degas the solutions to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of the protein and ligand.

  • Titration:

    • Fill the sample cell with the protein solution and the injection syringe with the ligand solution.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[7][8][9]

Methodology:

  • Probe Selection and Optimization:

    • Select a suitable fluorescently labeled ligand (probe) that retains high affinity for the target protein.

    • Determine the optimal concentration of the probe that gives a stable and sufficient fluorescence signal.

  • Binding Assay:

    • In a microplate, add a fixed concentration of the fluorescent probe to a serial dilution of the protein.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Competition Assay (for unlabeled compounds):

    • To determine the affinity of unlabeled test compounds, perform a competition experiment.

    • Add a fixed concentration of the protein and the fluorescent probe to a serial dilution of the unlabeled test compound.

    • Incubate the plate to allow for competitive binding.

  • Measurement and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • For direct binding, plot the change in polarization against the protein concentration and fit the data to determine the Kₐ.

    • For competition assays, plot the polarization against the concentration of the unlabeled competitor and fit the data to determine the IC₅₀, from which the Kᵢ can be calculated.

Visualizing the Validation Workflow

To better understand the process of validating molecular docking predictions, the following diagrams illustrate the key steps and relationships.

G cluster_computational Computational Phase cluster_experimental Experimental Validation mol_dock Molecular Docking Simulation pose_predict Binding Pose Prediction mol_dock->pose_predict energy_calc Binding Energy Calculation pose_predict->energy_calc correlation Correlation Analysis energy_calc->correlation binding_assay Experimental Binding Assay (SPR, ITC, FP) affinity_det Binding Affinity Determination (Kd, Ki, IC50) binding_assay->affinity_det affinity_det->correlation validation Model Validation correlation->validation

Figure 1. Workflow for validating molecular docking predictions.

G cluster_assays Experimental Binding Assays spr Surface Plasmon Resonance (SPR) - Label-free - Real-time kinetics - Requires immobilization itc Isothermal Titration Calorimetry (ITC) - Label-free - Thermodynamic data - Higher sample consumption fp Fluorescence Polarization (FP) - Requires fluorescent label - Homogeneous assay - High-throughput docking Molecular Docking Prediction (Binding Affinity) docking->spr Compare Predicted vs. Kd docking->itc Compare Predicted vs. Kd, ΔH docking->fp Compare Predicted vs. Ki, IC50

Figure 2. Comparison of experimental assays for docking validation.

By integrating these robust experimental techniques, researchers can confidently validate their molecular docking predictions, leading to more reliable and effective drug discovery pipelines.

References

Safety Operating Guide

Proper Disposal of 1-Isopropyl-1H-pyrazole-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals handling 1-Isopropyl-1H-pyrazole-3-carboxylic acid, adherence to proper disposal protocols is essential to ensure personnel safety and compliance with regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. Based on data for the structurally similar 1-Isopropyl-1H-pyrazole-5-carboxylic acid, this compound should be treated as hazardous.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.[1]

  • Hand Protection: Use chemical-resistant nitrile gloves.[1]

  • Body Protection: A standard laboratory coat is required.[1]

  • Respiratory Protection: In case of dust or aerosols, use a dust respirator.[1]

Handling:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Use in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Do not eat, drink, or smoke when handling this product.[1]

  • Wash hands thoroughly after handling.[1]

Hazard Profile Summary

Hazard CategoryClassificationPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed[1]P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[1]
Skin Irritation Causes skin irritation[1]P264: Wash all exposed external body areas thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Eye Irritation Causes serious eye irritation[1]P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Respiratory Irritation May cause respiratory irritation[1]P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or contaminated solid this compound in a designated, chemically compatible, and sealable waste container.[1][5]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Include appropriate hazard warnings such as "Harmful" and "Irritant".[5]

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[3][5]

  • This area should be well-ventilated and secure, away from incompatible materials.[3][5]

  • Keep the container tightly closed.[1]

4. Professional Disposal:

  • The final disposal of this compound should be carried out by a licensed professional waste disposal company.[5]

  • Follow your institution's established procedures for hazardous waste pickup and disposal.[5] This typically involves contacting your EHS department.

  • The recommended method of disposal for such compounds is high-temperature incineration.[5]

Experimental Protocols Cited

The hazard assessments for structurally similar compounds are typically conducted using standardized methodologies as per regulatory guidelines. For instance, acute oral toxicity is often determined in rodent models (e.g., rats) to establish an LD50 value. Skin and eye irritation studies are also performed according to established protocols to assess the potential for local tissue damage.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect in a Labeled, Sealable, Compatible Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in Designated Hazardous Waste Area D->E F Contact Institutional EHS for Waste Pickup E->F Follow Institutional Protocol G Professional Disposal (e.g., Incineration) F->G Final Disposition

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for handling 1-Isopropyl-1H-pyrazole-3-carboxylic acid in a laboratory setting. The following procedures are based on data from structurally similar pyrazole derivatives and general principles of chemical safety. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Assessment and Personal Protective Equipment

Based on available data for analogous compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled. It may also be harmful if swallowed.[1][2][3][4] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and dust, preventing serious eye irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][6]Prevents skin contact and irritation.[1][5] Gloves must be inspected before use and removed using the proper technique.[2]
Body Protection Laboratory coat.[6][7]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][7] If dust or aerosols are generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[5][8]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][2][3][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical to ensure safety during the handling of this compound.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post_handling 3. Post-Handling Phase cluster_spill Spill Response Protocol prep Preparation handling Handling prep->handling Proceed if area is clear post_handling Post-Handling handling->post_handling Experiment complete spill Spill Response handling->spill If spill occurs a Don appropriate PPE b Ensure fume hood is operational c Prepare all necessary equipment and reagents d Weigh and transfer compound in fume hood e Keep container tightly closed when not in use f Avoid generating dust g Decontaminate work surfaces h Dispose of waste in designated containers i Remove PPE and wash hands thoroughly j Evacuate immediate area k Alert supervisor and EHS l Contain spill with inert absorbent material m Collect and dispose of as hazardous waste start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in labeled, sealed, compatible solid waste container is_solid->solid_container Yes is_contaminated Contaminated Materials? is_liquid->is_contaminated No liquid_container Collect in labeled, sealed, compatible liquid waste container is_liquid->liquid_container Yes contaminated_container Collect in designated solid waste container is_contaminated->contaminated_container Yes storage Store in designated hazardous waste accumulation area is_contaminated->storage No solid_container->storage liquid_container->storage contaminated_container->storage pickup Arrange for pickup by licensed professional waste disposal company storage->pickup end Disposal Complete pickup->end

References

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1-Isopropyl-1H-pyrazole-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.